molecular formula C7H6NO2- B8608588 6-Methylnicotinate

6-Methylnicotinate

Cat. No.: B8608588
M. Wt: 136.13 g/mol
InChI Key: RZOKQIPOABEQAM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylnicotinate is a useful research compound. Its molecular formula is C7H6NO2- and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

6-methylpyridine-3-carboxylate

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10)/p-1

InChI Key

RZOKQIPOABEQAM-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

6-Methylnicotinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Methylnicotinate (Methyl this compound), a critical pyridine building block in medicinal chemistry.

Structural Dynamics, Synthetic Utility, and Pharmaceutical Applications

Executive Summary

Methyl this compound (CAS: 5470-70-2) is a bifunctional pyridine scaffold characterized by a methyl ester at the C3 position and a methyl substituent at the C6 position.[1][2] It serves as a linchpin intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and nicotinic acetylcholine receptor (nAChR) modulators. This guide analyzes its physicochemical profile, validated synthetic protocols, and reactivity patterns, providing a roadmap for its application in high-value drug development.

Chemical Identity & Structural Analysis

The molecule features an electron-deficient pyridine ring. The C3-ester group acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attacks. The C6-methyl group, situated


 to the ring nitrogen, exhibits picoline-like acidity, allowing for potential functionalization, although the ester carbonyl is the primary reactive site in most industrial applications.
Attribute Detail
IUPAC Name Methyl 6-methylpyridine-3-carboxylate
Common Name Methyl this compound
CAS Registry Number 5470-70-2
Molecular Formula C

H

NO

Molecular Weight 151.16 g/mol
SMILES CC1=NC=C(C(=O)OC)C=C1
InChIKey VYPPZXZHYDSBSJ-UHFFFAOYSA-N
Physicochemical Profile

Understanding the solid-state and solution-phase properties is essential for process optimization.

Property Value / Description
Appearance White to off-white crystalline solid (can appear brown if impure)
Melting Point 34–37 °C
Boiling Point 160 °C @ 106 mmHg
Solubility Soluble in MeOH, EtOH, EtOAc, CHCl

; limited solubility in water.[1]
pKa (Calculated) ~3.5 (Pyridine nitrogen basicity is reduced by the ester EWG)
LogP 1.2 (Lipophilic enough for organic extraction)
Storage Inert atmosphere, room temperature (hygroscopic)
Synthetic Pathways

The industrial standard for producing Methyl this compound is the Fischer Esterification of 6-methylnicotinic acid.[3][4] This method is preferred over acyl chloride routes due to atom economy and safety profiles.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Methyl this compound from 6-methylnicotinic acid.

Reagents:

  • 6-Methylnicotinic acid (1.0 equiv)[5]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric acid (H

    
    SO
    
    
    
    , catalytic to stoichiometric) or Thionyl Chloride (SOCl
    
    
    )

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-methylnicotinic acid (e.g., 40 g) and Methanol (750 mL).

  • Catalyst Addition: Slowly add concentrated H

    
    SO
    
    
    
    (40 mL) dropwise at 0°C to control exotherm.
  • Reflux: Heat the mixture to reflux (approx. 65°C) and stir for 17 hours. Monitor by TLC or LC-MS for consumption of the acid.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Neutralize the residue to pH 7 using ice-cold saturated aqueous NaHCO

      
      .[4]
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 500 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Typical yield is 75–80% as an off-white solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Fischer Esterification Workflow for Methyl this compound Synthesis. Start 6-Methylnicotinic Acid Reagents MeOH + H2SO4 (Reflux, 17h) Start->Reagents Intermediate Protonated Intermediate Reagents->Intermediate Esterification Neutralization Neutralize (NaHCO3) Extract (EtOAc) Intermediate->Neutralization Work-up Product Methyl this compound (Yield: ~75%) Neutralization->Product

Reactivity & Functionalization

Methyl this compound acts as a divergent scaffold. Its reactivity is dominated by the electrophilic ester and the potentially nucleophilic nitrogen.

Key Transformations:
  • Claisen Condensation (C3-Position):

    • Mechanism: The ester carbonyl undergoes nucleophilic acyl substitution by carbanions (e.g., enolates, benzyl cyanides).

    • Application: Critical step in building the central pyridine ring of Etoricoxib.

  • Reduction (to Alcohol):

    • Reagents: NaBH

      
       in MeOH/THF.[6]
      
    • Product: 6-Methyl-3-pyridinemethanol.[1]

    • Utility: Intermediate for ether synthesis or further oxidation to aldehydes.

  • Amidation:

    • Reagents: Primary/Secondary amines (often requiring catalysis or conversion to hydrazide).

    • Product: Nicotinamides (relevant for kinase inhibitors).

Visualization: Reactivity Map

ReactivityMap Figure 2: Divergent Reactivity Pathways of Methyl this compound. Core Methyl this compound (C8H9NO2) Condensation Claisen Condensation (w/ 4-methylthiobenzyl cyanide) Core->Condensation Base (NaOMe) Reduction Reduction (NaBH4 / MeOH) Core->Reduction Hydride Transfer Hydrolysis Hydrolysis (NaOH / H2O) Core->Hydrolysis Saponification EtoricoxibInt Ketone Intermediate (Etoricoxib Precursor) Condensation->EtoricoxibInt Alcohol 6-Methyl-3-pyridinemethanol Reduction->Alcohol Acid 6-Methylnicotinic Acid Hydrolysis->Acid

[7]

Applications in Drug Discovery

The primary industrial application of Methyl this compound is in the synthesis of Etoricoxib (Arcoxia), a selective COX-2 inhibitor.

Case Study: Etoricoxib Synthesis
  • Role: The pyridine ring of this compound becomes the central scaffold of the drug.[4]

  • Mechanism:

    • Condensation: Methyl this compound is condensed with 4-methylthiobenzyl cyanide using a base (Sodium Methoxide/NaOMe) in toluene.[7]

    • Result: This forms a ketonitrile intermediate: 1-(6-methyl-3-pyridinyl)-2-cyano-2-[(4-methylthio)phenyl]ethanone.

    • Cyclization: Subsequent steps involve reaction with vinamidinium salts to close the second pyridine ring, forming the bipyridyl structure of Etoricoxib.

  • Significance: This route is favored for its high regioselectivity and yield compared to cross-coupling approaches.

Other Applications
  • Nicotine Analogs: Synthesis of racemic 6-methylnicotine via condensation with

    
    -butyrolactone.[8]
    
  • CNS Research: Derivatives act as inhibitors for D-amino acid oxidase (DAAO), a target for schizophrenia therapy.

Handling & Safety

Methyl this compound is classified as an Irritant . Strict adherence to GLP (Good Laboratory Practice) is required.

Hazard Class H-Statements Precautionary Measures
Skin Irrit. 2 H315: Causes skin irritationWear nitrile gloves and lab coat.
Eye Irrit. 2A H319: Causes serious eye irritationUse safety goggles/face shield.
STOT SE 3 H335: May cause respiratory irritationWork within a fume hood.

Disposal: Dispose of contents via a licensed hazardous waste collector.[2][9] Do not discharge into drains.

References
  • BenchChem. (2025).[3][4][8] Methyl this compound synthesis from 6-methylnicotinic acid: Protocols and Comparative Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231548, Methyl this compound. Retrieved from

  • ChemicalBook. (2026). Methyl this compound Properties and Synthesis.[1][10][7][8][11][12][13] Retrieved from

  • Google Patents. (2013). EP2649049B1 - Process to produce etoricoxib. Retrieved from

  • SynQuest Laboratories. (2024). Safety Data Sheet: Methyl this compound.[2] Retrieved from

Sources

Methyl 6-Methylnicotinate (CAS 5470-70-2): A Comprehensive Guide to Synthesis, API Development, and Topical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the integration of pyridine derivatives into commercial pipelines, I present this technical whitepaper on Methyl 6-methylnicotinate (CAS 5470-70-2) . This compound—characterized by a methyl group at the 6-position and a methyl ester at the 3-position of the pyridine ring—functions as a dual-purpose chemical entity. It is an indispensable building block for active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders 1, and a highly effective active ingredient in topical vasodilatory formulations 2. This guide details the mechanistic causality behind its synthesis, formulation, and biological applications.

Physicochemical Profiling & Mechanistic Significance

Understanding the physicochemical baseline of Methyl this compound is critical for predicting its behavior in synthetic reactors and biological matrices. Its low molecular weight and lipophilicity are the primary drivers of its high stratum corneum penetration in topical applications 3.

Table 1: Physicochemical Properties of Methyl this compound

PropertyValueCausality / Application Impact
Molecular Formula C8H9NO2Standard substituted pyridine derivative.
Molecular Weight 151.16 g/mol Low MW facilitates rapid transdermal penetration.
Appearance Colorless liquid to off-white solidMelts near skin temperature (34-37°C), ideal for topical creams.
Solubility Miscible with methanol, ethanolHydrophobic nature dictates the need for organic solvents in synthesis and lipid bases in formulations.
Purity (GC) >98.0%Required for API intermediate use to prevent downstream side reactions.

Process Chemistry: Synthesis of Methyl this compound

The conversion of 6-methylnicotinic acid to its methyl ester is a foundational process in pharmaceutical manufacturing. While multiple methylating agents can be employed, Fischer esterification remains the industrial standard due to its scalability and cost-effectiveness 4.

Table 2: Comparative Synthesis Methods

MethodReagents & CatalystConditionsYieldScalability
Fischer Esterification Methanol, Conc. H2SO4Reflux, 17 hours~75%High (Industrial standard)
Acid Chloride Route SOCl2, MethanolReflux, 2-4 hours>85%Medium (Corrosive byproducts)
Peptide Coupling Methanol, EDCI, DMAPRoom Temp to Reflux~88%Low (Expensive reagents)
DMS Alkylation Dimethyl Sulfate, NaHCO390°CHighMedium (Toxicity concerns)
Protocol 1: Scalable Fischer Esterification

This protocol is engineered as a self-validating system, where each step is governed by strict chemical causality to ensure high yield and purity.

  • Preparation: Dissolve 6-methylnicotinic acid (40 g, 290 mmol) in anhydrous methanol (0.75 L) 5. Causality: Methanol acts as both the nucleophile and the solvent. An overwhelming molar excess drives the equilibrium forward (Le Chatelier’s principle).

  • Catalysis: Slowly add concentrated sulfuric acid (40 mL) dropwise 5. Causality: The addition is highly exothermic. Slow addition prevents localized boiling and minimizes the formation of dimethyl ether byproducts. H2SO4 serves as a proton donor to activate the carbonyl carbon and as a dehydrating agent.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 17 hours 5. Causality: The pyridine ring is electron-withdrawing, deactivating the carboxylic acid towards nucleophilic attack. Extended reflux provides the necessary thermal energy to achieve maximum conversion.

  • Concentration: Evaporate the mixture to dryness under reduced pressure 5. Causality: Removing excess methanol concentrates the product and prevents emulsion formation during the subsequent aqueous workup.

  • Neutralization: Adjust the pH of the residue to 7 using ice-cold saturated aqueous NaHCO3 and solid NaHCO3 5. Causality: Neutralization converts the pyridinium sulfate salt back to the free base, allowing it to partition into the organic phase. Ice-cold conditions prevent base-catalyzed hydrolysis of the ester.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 500 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an off-white solid (approx. 33 g, 75% yield) 5.

SynthesisWorkflow SM 6-Methylnicotinic Acid + Methanol Cat Conc. H2SO4 Catalyst (Slow Addition) SM->Cat Reflux Reflux (17h) Fischer Esterification Cat->Reflux Workup Neutralization (NaHCO3) & EtOAc Extraction Reflux->Workup Product Methyl this compound (75% Yield) Workup->Product

Caption: Workflow for the Fischer esterification of 6-methylnicotinic acid.

Pharmaceutical Applications: API Development

Methyl this compound is utilized in the treatment of CNS disorders, specifically as a precursor for D-amino acid oxidase and D-aspartate oxidase inhibitors 6. It is also a critical starting material for the synthesis of racemic 6-methylnicotine, which is essential for structure-activity relationship (SAR) studies of nicotinic acetylcholine receptors (nAChRs) 7.

Protocol 2: Synthesis of Compound I (Precursor to 6-Methylnicotine)
  • Enolate Formation: Cool a solution of γ-butyrolactone to 0°C in an ice bath and stir for 10 minutes. Add sodium hydride (NaH) (240 mg, 9.9 mmol) in portions 7. Causality: The low temperature controls the highly exothermic deprotonation of the lactone's alpha-carbon, preventing unwanted self-condensation and degradation.

  • Claisen Condensation: After 30 minutes of reaction, add methyl this compound (1 g, 6.6 mmol) 7. Causality: The pre-formed enolate acts as a strong nucleophile, attacking the ester carbonyl of the nicotinate.

  • Propagation: Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours. Monitor completion by Thin Layer Chromatography (TLC) 7. Causality: Warming to room temperature provides the activation energy required to drive the condensation to completion, yielding the intermediate Compound I.

Topical & Cosmetic Formulations: Vasodilation and Microcirculation

Beyond its role as a chemical intermediate, methyl this compound is highly valued in topical formulations, including muscle-relief creams and sports-care gels 2. It acts as a mild rubefacient and vasodilator, enhancing local blood circulation and promoting a warming effect 3.

Mechanistic Causality in Formulations

When applied topically, the compound's low molecular weight and lipophilic nature allow it to efficiently penetrate the stratum corneum. Upon reaching the viable epidermis, it interacts with local nicotinic receptors. This interaction triggers the release of local mediators, such as prostaglandin D2, which leads to capillary vasodilation. The resulting increase in microcirculation not only provides a soothing, warming sensation that relieves muscle stiffness but also enhances the dermal absorption of co-formulated active ingredients like menthol or camphor 2.

PharmacologicalPathway Topical Topical Application (Methyl this compound) Penetration Stratum Corneum Penetration Topical->Penetration Receptor Receptor Interaction (Nicotinic) Penetration->Receptor Prostaglandin Prostaglandin Release (Local Vasodilation) Receptor->Prostaglandin Effect Enhanced Microcirculation & Muscle Relief Prostaglandin->Effect

Caption: Mechanistic pathway of methyl this compound-induced vasodilation.

References

  • The Chemical Synthesis and Applications of Methyl this compound. NINGBO INNO PHARMCHEM CO.,LTD.1

  • Methyl this compound (5470-70-2) | Bulk Chemical Product. ChemicalBull.2

  • CAS 5470-70-2: Methyl this compound. CymitQuimica.6

  • China Custom Methyl this compound丨CAS 5470-70-2 Manufacturers. LeapChem.3

  • Methyl this compound | 5470-70-2. ChemicalBook.5

  • Methyl this compound synthesis from 6-methylnicotinic acid. BenchChem.4

  • Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. BenchChem.7

Sources

Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-methylnicotinate (CAS: 5470-70-2) is a critical pyridine-based intermediate extensively utilized in the synthesis of bioactive pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors like Etoricoxib.[1] Its structural integrity—defined by a 2,5-disubstituted pyridine ring—dictates its reactivity and spectroscopic signature.

This technical guide provides a definitive reference for the spectroscopic characterization of Methyl this compound. Unlike generic databases, this document synthesizes experimental data with mechanistic interpretation, offering a self-validating framework for purity assessment and structural confirmation using NMR, MS, and IR methodologies.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before spectroscopic analysis, verify the material against these core physicochemical parameters.

ParameterSpecification
IUPAC Name Methyl 6-methylpyridine-3-carboxylate
CAS Number 5470-70-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to light brown solid
Melting Point 34–37 °C
Solubility Soluble in Chloroform, Methanol, Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][8][10][11][12]

NMR is the primary tool for validating the substitution pattern of the pyridine ring. The 2,5-substitution creates a distinct coupling pattern that confirms the regiochemistry of the methyl and ester groups.

Experimental Protocol: ¹H NMR
  • Solvent: Chloroform-d (CDCl₃) is preferred to minimize solvent overlap with the ester methyl group.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Residual CHCl₃ at δ 7.26 ppm.[2]

¹H NMR Data Analysis (300 MHz, CDCl₃)

The proton spectrum is characterized by a highly deshielded singlet (H-2) and a distinct ABX-type coupling system (though often appearing as first-order AMX due to chemical shift separation).

Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)AssignmentStructural Logic
9.06 Singlet (s)1H-H-2 Most deshielded due to location between electronegative Nitrogen and electron-withdrawing Ester.
8.13 Doublet of Doublets (dd)1HJ = 8.0, 2.0H-4 Ortho to ester; meta to methyl.[2] Shows strong ortho-coupling to H-5 and weak meta-coupling to H-2 (often unresolved).
7.20 Doublet (d)1HJ = 8.0H-5 Ortho to methyl group.[2] Shielded relative to H-4 due to distance from the ester.
3.89 Singlet (s)3H-Ester -OCH₃ Characteristic methyl ester singlet.[2]
2.58 Singlet (s)3H-Pyridine -CH₃ Deshielded benzylic-type protons attached to the aromatic ring.
¹H NMR Structural Assignment Diagram

NMR_Assignment cluster_structure Methyl this compound Structure N1 N (1) C2 C-2 (δ 9.06) N1->C2 C3 C-3 C2->C3 C4 C-4 (δ 8.13) C3->C4 C_Ester COOMe C3->C_Ester 3-Pos C5 C-5 (δ 7.20) C4->C5 C6 C-6 C5->C6 C6->N1 C_Me Me (δ 2.58) C6->C_Me 6-Pos O_Me OMe (δ 3.89) C_Ester->O_Me

Figure 1: ¹H NMR assignments mapped to the pyridine core structure.

¹³C NMR Chemical Shift Consensus

While experimental ¹³C tables vary slightly by concentration, the following values represent the high-confidence consensus for CDCl₃ solutions.

  • Carbonyl (C=O): 165.8 ppm[2]

  • Aromatic C-6: 162.5 ppm (Deshielded by N and Methyl)

  • Aromatic C-2: 150.8 ppm (Deshielded by N)

  • Aromatic C-4: 137.5 ppm

  • Aromatic C-3: 124.5 ppm

  • Aromatic C-5: 122.8 ppm

  • Ester Methyl: 52.3 ppm

  • Pyridine Methyl: 24.8 ppm

Mass Spectrometry (MS)[4][8][10][13]

Mass spectrometry provides the molecular fingerprint.[2][3] For this compound, Electron Ionization (EI) is particularly informative due to a distinct fragmentation pathway driven by the ester functionality.

Experimental Protocol: GC-MS (EI)
  • Ionization Mode: Electron Impact (70 eV).

  • Inlet Temperature: 250 °C.

  • Source Temperature: 230 °C.

Fragmentation Analysis

The mass spectrum is dominated by alpha-cleavage adjacent to the carbonyl group.[4]

m/zAbundanceFragment IdentityMechanism
151 Significant[M]⁺ Molecular Ion (Stable aromatic system).
120 Base Peak (100%) [M - OCH₃]⁺ Loss of methoxy radical (31 Da) to form the acylium ion.
92 High[M - COOCH₃]⁺ Loss of entire ester group (59 Da) OR loss of CO (28 Da) from m/z 120.
65 Moderate[Pyridine Ring Fragment]⁺ Further ring degradation/loss of HCN.
Fragmentation Pathway Diagram

MS_Frag M_Ion Molecular Ion [M]+ m/z 151 Frag_120 Acylium Ion [M - OMe]+ m/z 120 (Base Peak) M_Ion->Frag_120 - OCH3 (31) Frag_92 Pyridyl Cation [M - COOMe]+ m/z 92 M_Ion->Frag_92 - COOCH3 (59) Frag_120->Frag_92 - CO (28)

Figure 2: Primary fragmentation pathway under Electron Ionization (EI).

Infrared (IR) Spectroscopy[4][10][13]

IR spectroscopy is used primarily for functional group verification (QC fingerprinting). The spectrum is dominated by the ester carbonyl and the pyridine ring breathing modes.

Experimental Protocol: ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) on solid sample.

  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands

Do not rely on the fingerprint region (<1000 cm⁻¹) for initial identification. Focus on these diagnostic bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1720 – 1730 Ester C=O Strong stretching vibration. Key indicator of ester integrity.[5]
1595 & 1570 Pyridine Ring C=C and C=N skeletal stretching (Ring breathing).
1435 Methyl C-H Asymmetric bending of the methyl groups.
1280 – 1300 C-O Stretch C-O-C asymmetric stretch of the ester.
2950 – 3050 C-H Stretch Weak aromatic (>3000) and aliphatic (<3000) stretches.

References

  • National Institute of Standards and Technology (NIST). (2023). 6-Methylnicotinic acid Mass Spectrum (Analog Reference). NIST Mass Spectrometry Data Center.[6] Retrieved from [Link]

  • PubChem. (2025). Methyl this compound Compound Summary (CID 231548). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methyl 6-Methylnicotinate: Technical Profile, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methylnicotinate Biological Activity and Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl this compound (Methyl 6-methylpyridine-3-carboxylate; CAS 5470-70-2) is a pyridine-based ester primarily utilized as a privileged scaffold in medicinal chemistry and as a bioactive probe in CNS research.[1][2][3] While widely recognized as the key intermediate in the industrial synthesis of the COX-2 inhibitor Etoricoxib (Arcoxia), the compound possesses distinct pharmacological activity. Its mechanism of action encompasses D-amino acid oxidase (DAAO) inhibition , modulation of nicotinic acetylcholine receptors (via its acid metabolite), and topical vasodilation (rubefacient activity). This guide details its physicochemical properties, signaling mechanisms, and experimental protocols for synthesis and evaluation.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

Methyl this compound is the methyl ester of 6-methylnicotinic acid.[3][4] Its lipophilicity (LogP ~1.2) allows for moderate membrane permeability, making it an effective prodrug for intracellular delivery of its parent acid.

PropertyData
IUPAC Name Methyl 6-methylpyridine-3-carboxylate
CAS Number 5470-70-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow liquid / Low-melting solid (mp 34–37°C)
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.
LogP (Octanol/Water) ~1.2 (Predicted)
pKa (Conjugate Acid) ~3.92 (Pyridinium nitrogen)

Biological Activity & Mechanism of Action (MoA)[11]

The biological activity of methyl this compound is dual-faceted: it acts directly as an ester in topical applications and indirectly as a prodrug/metabolite precursor in systemic CNS pathways.

D-Amino Acid Oxidase (DAAO) Inhibition (CNS Target)

Mechanism: DAAO is a flavoenzyme responsible for degrading D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. In schizophrenia, NMDA receptor hypofunction is a key pathological feature.

  • Action: Methyl this compound (and its metabolite 6-methylnicotinic acid) acts as a competitive inhibitor of DAAO.

  • Causality: Inhibition of DAAO prevents the breakdown of D-serine → Increased synaptic D-serine concentration → Enhanced NMDA receptor activation → Potential amelioration of cognitive and negative symptoms in schizophrenia.

Metabolic Activation & Nicotinic Modulation

Upon systemic administration, the ester is hydrolyzed by plasma and cellular esterases (e.g., carboxylesterase 1) to 6-methylnicotinic acid .

  • Nicotine Degradation Pathway: 6-methylnicotinic acid is a known metabolite in the bacterial degradation of nicotine (Arthrobacter pathway).

  • Receptor Interaction: Structural analogs (like 6-methylnicotine) are potent agonists of

    
     nicotinic acetylcholine receptors (nAChRs). The carboxylate derivatives often exhibit weak affinity or act as allosteric modulators compared to the amine analogs.
    
Topical Rubefacient Activity

Similar to methyl nicotinate, methyl this compound penetrates the stratum corneum and induces local vasodilation.[5]

  • Pathway: Ester penetration → Local hydrolysis → Arachidonic acid release → COX-mediated Prostaglandin (PGD2/PGE2) synthesis → Relaxation of vascular smooth muscle (Vasodilation/Erythema).

Visualization: Mechanisms & Pathways

Diagram 1: DAAO Inhibition & Metabolic Fate

This diagram illustrates the hydrolysis of the ester and the subsequent inhibition of DAAO, leading to NMDA receptor enhancement.

DAAO_Mechanism Ester Methyl this compound (Lipophilic Prodrug) Acid 6-Methylnicotinic Acid (Active Metabolite) Ester->Acid Hydrolysis (Esterases) DAAO D-Amino Acid Oxidase (Enzyme) Acid->DAAO Inhibits DSerine D-Serine (Neurotransmitter) DAAO->DSerine Degrades NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Co-activates

Caption: Metabolic hydrolysis of Methyl this compound and downstream inhibition of DAAO, preserving D-Serine levels.

Industrial Application: Synthesis of Etoricoxib

The most significant commercial application of methyl this compound is as the "C3-C4-C5-C6" pyridine building block for Etoricoxib , a selective COX-2 inhibitor.

Diagram 2: Etoricoxib Synthesis Workflow

Etoricoxib_Synthesis SM1 Methyl this compound Keto Ketosulfone Intermediate (1-(6-methylpyridin-3-yl)-2-... -ethanone) SM1->Keto Condensation (Reflux, Toluene) SM2 4-(Methylthio)benzyl cyanide SM2->Keto Condensation (Reflux, Toluene) Base Base (e.g., NaOMe/KOtBu) Base->Keto Etoricoxib Etoricoxib (COX-2 Inhibitor) Keto->Etoricoxib Cyclization w/ Vinamidinium salt + Oxidation (S -> SO2)

Caption: Synthetic route utilizing Methyl this compound to construct the bipyridine core of Etoricoxib.[6]

Experimental Protocols

Synthesis of Methyl this compound (Laboratory Scale)

Objective: Esterification of 6-methylnicotinic acid. Principle: Fischer esterification using acid catalysis to shift equilibrium toward the ester.

  • Reagents: 6-Methylnicotinic acid (10.0 g, 73 mmol), Methanol (anhydrous, 100 mL), Thionyl Chloride (

    
    , 1.2 eq) or conc. 
    
    
    
    (catalytic).
  • Setup: 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Cool methanol to 0°C in an ice bath.

    • Dropwise add

      
       (or 
      
      
      
      ) over 20 mins (Exothermic!).
    • Add 6-Methylnicotinic acid portion-wise.[7]

    • Heat to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup:

    • Concentrate solvent in vacuo.

    • Neutralize residue with saturated

      
       (pH ~8).
      
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and evaporate.[8]
      
  • Purification: Distillation under reduced pressure or recrystallization from ether/hexane if solid.

DAAO Inhibition Assay (In Vitro)

Objective: Determine the


 of the compound against D-Amino Acid Oxidase.
  • Reagents: Purified DAAO enzyme (porcine kidney or recombinant human), D-Serine (substrate), Amplex Red (H2O2 probe), Horseradish Peroxidase (HRP).

  • Principle: DAAO oxidizes D-Serine to produce

    
    -keto acid, ammonia, and 
    
    
    
    . The
    
    
    reacts with Amplex Red (via HRP) to form resorufin (fluorescent).
  • Protocol:

    • Prepare 96-well black plate.

    • Add 50 µL of Test Compound (Methyl this compound or hydrolyzed acid form) in buffer (pH 8.5).

    • Add 50 µL Enzyme mix (DAAO 0.2 U/mL + HRP 1 U/mL). Incubate 15 min at 37°C.

    • Add 50 µL Substrate mix (D-Serine 50 mM + Amplex Red 50 µM).

    • Measurement: Monitor Fluorescence (Ex/Em 540/590 nm) kinetically for 30 mins.

    • Control: Known DAAO inhibitor (e.g., Sodium Benzoate or 6-Chlorobenzo[d]isoxazol-3-ol).

References

  • Synthesis & Industrial Application

    • Davies, I. W., et al. "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 2000. Link (Describes the use of methyl this compound in Etoricoxib synthesis).

  • DAAO Inhibition Context

    • Sacchi, S., et al. "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design, 2013. Link (Contextualizes pyridine carboxylates as DAAO inhibitors).

  • Nicotine Metabolism

    • Brandsch, R. "Microbiology and biochemistry of nicotine degradation." Applied Microbiology and Biotechnology, 2006. Link (Identifies 6-methylnicotinic acid as a metabolite).

  • Chemical Data

    • PubChem Compound Summary for CID 231548: Methyl this compound. Link

Sources

Technical Guide: Solubility Profiling & Characterization of Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthesis, and solubility characterization of Methyl 6-methylnicotinate .

Executive Summary

Methyl this compound (CAS: 5470-70-2) is a critical pyridine-based intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib and various inhibitors for central nervous system (CNS) disorders.[1]

Despite its industrial significance, comprehensive quantitative solubility data in open literature is often fragmented or qualitative. This guide bridges that gap by providing:

  • Baseline Physicochemical Data: Consolidated from multiple technical sources.

  • Self-Validating Experimental Protocols: A step-by-step Standard Operating Procedure (SOP) for researchers to generate precise solubility curves (Mole Fraction vs. Temperature).

  • Thermodynamic Framework: The mathematical models required to correlate experimental data for process optimization.

Physicochemical Profile

Understanding the solute's intrinsic properties is the prerequisite for any solubility study. Methyl this compound acts as a lipophilic weak base.

Table 1: Core Physicochemical Properties
PropertyValueContext/Relevance
Molecular Formula

Pyridine derivative
Molecular Weight 151.16 g/mol Low molecular weight fragment
Physical State Solid (Low Melting)Handling requires temperature control
Melting Point 34 – 37 °CCritical: Solute may melt/oil out in hot solvents
Boiling Point 160 °C (at 106 mmHg)Stable under standard reflux conditions
LogP (Octanol/Water) ~1.2Moderately lipophilic; poor aqueous solubility
pKa ~3.92 (Predicted)Weakly basic pyridine nitrogen
Solubility Landscape (Qualitative)

Current literature indicates a distinct solubility differential driven by the ester functionality and the pyridine ring:

  • High Solubility: Methanol, Ethanol, DMSO (Protic/Polar Aprotic).

  • Moderate/Low Solubility: Ethyl Acetate, Chloroform, Toluene.

  • Poor Solubility: Water (Reported: 0.495 mg/mL ).

Technical Insight: The low melting point (34–37 °C) presents a unique challenge. In solubility studies >35 °C, the system may transition from a solid-liquid equilibrium (SLE) to a liquid-liquid equilibrium (LLE) if the solute melts. Researchers must visually monitor for "oiling out" rather than dissolution.

Experimental Protocol: Solubility Determination

This section provides a self-validating workflow. Causal reasoning is embedded in every step to ensure data integrity.

Method A: Static Gravimetric Analysis (Standard)

Objective: Determine saturation mole fraction (


) at equilibrium temperatures (

).
1. Preparation & Saturation
  • Protocol: Add excess Methyl this compound solid to 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

  • Causality: Excess solid ensures the chemical potential of the solute in the solution equals that of the pure solid phase (

    
    ).
    
  • Temperature Control: Circulate water from a thermostatic bath (accuracy ±0.05 K). Stir continuously at 400 rpm for 24 hours .

  • Validation: Stop stirring and allow settling for 2 hours. If no solid remains, the solution was not saturated; add more solid and repeat.

2. Sampling & Phase Separation
  • Protocol: Use a pre-heated glass syringe equipped with a 0.45 µm PTFE filter .

  • Causality: Pre-heating prevents the solute from crystallizing inside the needle (which would lower the measured concentration). PTFE is chemically inert to organic solvents.

3. Quantitation
  • Protocol: Transfer a known volume (

    
    ) into a pre-weighed weighing dish (
    
    
    
    ). Weigh immediately (
    
    
    ).
  • Evaporation: Evaporate solvent under vacuum or N2 stream until constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the solute and
    
    
    is the solvent.
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T +/- 0.05K) 24 Hours Start->Equilibrate CheckSolid Solid Present? Equilibrate->CheckSolid AddSolid Add More Solute CheckSolid->AddSolid No Filter Syringe Filter (0.45 µm) Pre-heated CheckSolid->Filter Yes AddSolid->Equilibrate Weigh Gravimetric Analysis (Mass Balance) Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc

Caption: Logical workflow for gravimetric solubility determination ensuring saturation equilibrium.

Thermodynamic Modeling Framework

Once experimental data (


 vs 

) is generated, it must be correlated using thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Excellent for capturing the non-ideal behavior of polar solutes like Methyl this compound in polar solvents.

van't Hoff Analysis

Used to extract thermodynamic parameters:



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    
  • Interpretation:

    • Positive

      
      : Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      : Entropy-driven process.
      

Synthesis & Purification Strategy

Solubility data is only as good as the purity of the solute. Impurities (e.g., unreacted acid) can significantly alter the saturation point.

Synthesis Route: Fischer Esterification The most reliable route for high-purity Methyl this compound is the acid-catalyzed esterification of 6-methylnicotinic acid.

Protocol
  • Reactants: 6-methylnicotinic acid (1 eq) + Methanol (Excess, Solvent) + ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Cat. 0.1 eq).[1][2][3]
    
  • Conditions: Reflux (

    
    ) for 4-6 hours.
    
  • Workup:

    • Concentrate methanol.

    • Neutralize with saturated

      
       (pH ~7-8).
      
    • Extract with Ethyl Acetate or Chloroform.

    • Dry over

      
       and concentrate.
      
  • Purification (Critical): Recrystallize from minimal hot methanol or hexane/ethyl acetate mix to remove trace acid.

Visualization: Synthesis Pathway

Synthesis Reactants 6-Methylnicotinic Acid + Methanol (Excess) Catalyst H2SO4 (Cat.) Reflux 65°C Reactants->Catalyst Intermediate Reaction Mixture Catalyst->Intermediate Workup Neutralize (NaHCO3) Extract (EtOAc) Intermediate->Workup Product Methyl this compound (Crude) Workup->Product Purify Recrystallization (Remove Acid Impurity) Product->Purify

Caption: Synthesis and purification pathway to ensure high-purity solute for solubility profiling.

References

  • PubChem. (n.d.).[1] Compound Summary: Methyl this compound (CID 112356). National Center for Biotechnology Information. Retrieved from [Link]

  • Moltus Research Laboratories. (n.d.). Methyl this compound - Pharma Grade Specifications. Retrieved from [Link]

Sources

Technical Guide: Methyl 6-Methylnicotinate as a Strategic Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-methylnicotinate (Methyl 6-methylpyridine-3-carboxylate; CAS 5470-70-2) represents a critical intermediate in the structural optimization of pyridine-based therapeutics.[1][2][3] Unlike the parent nicotinic acid, the introduction of a methyl group at the C6 position confers distinct steric and electronic properties, significantly altering metabolic stability and receptor binding affinity.

This guide analyzes the molecule not merely as a catalog item, but as a divergent scaffold. Its primary industrial utility lies in the synthesis of Etoricoxib (Arcoxia) , a selective COX-2 inhibitor, where it serves as the precursor to the central bipyridine core. Furthermore, its reactivity profile allows for rapid diversification into alcohols, amides, and hydrazides, making it indispensable in fragment-based drug discovery (FDD).

Chemical Foundation & Structural Logic

Physicochemical Profile

The molecule exists as a low-melting solid or oil depending on purity and ambient temperature, characterized by the electron-deficient pyridine ring which dictates its reactivity.

PropertyValueContext for Application
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Melting Point 34–37 °CRequires careful temperature control during dispensing; often handled as a melt.
Boiling Point 160 °C (106 mmHg)High boiling point allows for high-temperature functionalization without rapid loss.
LogP (Predicted) ~1.2Moderate lipophilicity ensures good membrane permeability for derivatives.
The "C6-Methyl Effect"

The presence of the methyl group at position 6 is not trivial. In medicinal chemistry, this substitution serves two specific roles:

  • Metabolic Blocking: The C6 position of the pyridine ring is a common site for metabolic oxidation by aldehyde oxidase (AOX). Methylation blocks this "soft spot," extending the half-life of the resulting drug candidate.

  • Electronic Modulation: The electron-donating methyl group slightly increases the electron density of the pyridine ring compared to the unsubstituted nicotinate, modulating the pKa of the ring nitrogen and affecting solubility and salt formation.

Synthetic Methodologies

Laboratory Scale: Acid-Catalyzed Fischer Esterification

For small-scale preparation (<100g), the most robust method involves the direct esterification of 6-methylnicotinic acid. This equilibrium-driven reaction requires continuous water removal or a large excess of methanol.

Protocol:

  • Charge: Suspend 6-methylnicotinic acid (1.0 equiv) in anhydrous methanol (10 vol).

  • Catalyst: Add concentrated H₂SO₂ (0.1 equiv) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Neutralize residue with sat.[4] NaHCO₃ (pH 8). Extract with DCM (3x).

  • Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via short-path distillation.

Industrial Scale: Continuous Flow Considerations

In Process Chemistry, batch esterification is often replaced by continuous flow reactors to improve thermal management and throughput.

  • Reagent: Thionyl chloride (SOCl₂) is often preferred over H₂SO₄ to generate the acid chloride in situ, driving the reaction to completion irreversibly.

  • Flow Setup: A packed-bed reactor containing solid acid catalysts (e.g., Amberlyst-15) can facilitate the conversion without the need for liquid acid workup.

Reactivity & Functionalization Map

The utility of Methyl this compound stems from its two orthogonal reactive centers: the C3-Ester (electrophilic) and the C6-Methyl (nucleophilic upon activation).

ReactivityMap cluster_legend Reactivity Zones Start Methyl this compound Acid 6-Methylnicotinic Acid (Hydrolysis) Start->Acid NaOH, H2O Alcohol 6-Methyl-3-pyridinemethanol (Reduction: LiAlH4) Start->Alcohol LiAlH4, THF Amide Nicotinamides (Aminolysis) Start->Amide R-NH2, Heat Weinreb Weinreb Amide (Key for Ketone Synthesis) Start->Weinreb MeNHOMe·HCl, iPrMgCl Oxidation Pyridine-2,5-dicarboxylic acid (Strong Oxidation) Start->Oxidation KMnO4 Radical Bromomethyl derivative (NBS, Radical) Start->Radical NBS, AIBN

Caption: Divergent synthesis pathways. The Weinreb amide pathway (highlighted) is critical for ketone synthesis in drug manufacturing.

Case Study: Synthesis of Etoricoxib

The most commercially significant application of Methyl this compound is in the synthesis of Etoricoxib , a COX-2 inhibitor.[3] The ester functionality is converted into a ketone, which is then cyclized to form the second pyridine ring.[3][5]

The Mechanism

The synthesis relies on converting the ester to a Weinreb Amide , which prevents over-addition of Grignard reagents, allowing the clean formation of the ketone intermediate.

Step-by-Step Workflow:

  • Weinreb Amide Formation: Methyl this compound reacts with N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride.[5]

  • Grignard Addition: The amide is treated with 4-(methylthio)benzylmagnesium chloride to form the ketone.

  • Oxidation: The sulfide is oxidized to a sulfone (using Oxone or H₂O₂).

  • Annulation: The ketone undergoes condensation with a vinamidinium salt to close the second pyridine ring.

EtoricoxibSynthesis Ester Methyl this compound Weinreb Weinreb Amide Intermediate Ester->Weinreb Ketone Ketone Intermediate (1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone) Weinreb->Ketone Sulfone Ketosulfone (Oxidation of S to SO2) Ketone->Sulfone Etoricoxib Etoricoxib (Final Drug Substance) Sulfone->Etoricoxib R1 N,O-dimethylhydroxylamine iPrMgCl R2 4-(methylthio)benzyl MgCl R3 Oxone or H2O2 R4 Vinamidinium salt Base, Heat

Caption: Critical pathway for Etoricoxib production.[4][5] The ester-to-ketone conversion is the yield-determining step.

Analytical Validation

To ensure the integrity of the starting material before initiating complex synthesis, the following analytical markers should be verified.

MethodExpected SignalDiagnostic Value
¹H NMR (CDCl₃) Singlet δ ~2.6 ppm (3H)Confirms C6-Methyl group integrity.
¹H NMR (CDCl₃) Singlet δ ~3.9 ppm (3H)Confirms Methyl Ester group.
¹H NMR (CDCl₃) Doublet δ ~9.1 ppm (1H)Confirms C2-H (aromatic proton next to N).
IR Spectroscopy ~1720 cm⁻¹Strong Carbonyl (C=O) stretch.
HPLC Retention time vs. AcidMonitor disappearance of the more polar acid precursor.

Safety & Handling

While not highly toxic, Methyl this compound is an irritant.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7]

  • Storage: Store in a cool, dry place. The ester is relatively stable but can hydrolyze to the acid if exposed to moisture over long periods.

  • PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood when heating or handling large quantities to avoid inhaling vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl this compound. Retrieved from [Link]

  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Retrieved from [Link]

Sources

Technical Guide: Research Applications of 6-Methylnicotinate in CNS Disorders

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications of 6-Methylnicotinate , a versatile pyridine scaffold with dual utility in Central Nervous System (CNS) drug development.

Executive Summary: The "Trojan Horse" of CNS Pharmacology

This compound (6-MN-Ester) is frequently overlooked as merely a chemical intermediate. However, in CNS drug discovery, it represents a high-value "Trojan Horse" scaffold. Its lipophilic methyl ester moiety grants it superior Blood-Brain Barrier (BBB) permeability compared to its parent acid. Once within the CNS, it functions through two distinct divergent pathways:

  • Direct & Prodrug Activity: Acting as a CNS-penetrant prodrug for 6-methylnicotinic acid , a specific agonist for the neuroprotective GPR109A (HCA2) receptor, and potentially exerting direct inhibition on acetylcholinesterase (AChE).

  • Synthetic Gateway: Serving as the primary precursor for 6-Methylnicotine (6-MN-Amine) , a potent

    
     nicotinic acetylcholine receptor (nAChR) agonist currently under intense scrutiny for cognitive enhancement and neuroprotection.
    

This guide dissects both pathways, providing actionable protocols for researchers targeting neuroinflammation, Alzheimer’s Disease (AD), and cognitive deficits.

Chemical & Pharmacological Profile

Physicochemical Properties & BBB Permeability

Unlike nicotinic acid (Vitamin B3), which is hydrophilic and has limited passive BBB transport, this compound is highly lipophilic.

ParameterDataSignificance for CNS Research
CAS Number 5470-70-2Standard identifier for procurement.
Molecular Weight 151.16 g/mol Small molecule; ideal for CNS diffusion (<400 Da).
LogP (Predicted) ~1.2 - 1.5Optimal range for passive BBB diffusion.
Metabolic Fate Hydrolysis by CNS esterasesReleases 6-methylnicotinic acid locally in brain tissue.
Key Structural Feature C6-Methyl GroupBlocks metabolic oxidation at C6; increases stability vs. nicotinate.
The "Dual-Pathway" Mechanism

Research applications must distinguish between the Ester (the administered agent) and its active downstream effectors.

G Ester This compound (Lipophilic Prodrug) Acid 6-Methylnicotinic Acid (Active Metabolite) Ester->Acid CNS Esterases (Hydrolysis) Amine 6-Methylnicotine (Synthetic Derivative) Ester->Amine Synthetic Conversion AChE Acetylcholinesterase (AChE) Ester->AChE Direct Binding (Theoretical) GPR GPR109A (HCA2) Receptor Acid->GPR Full Agonist (Low Potency) nAChR α7 nAChR (Agonist) Amine->nAChR High Affinity Agonist Inflam Neuroinflammation Reduction (Microglia) GPR->Inflam Cognition Cognitive Enhancement (LTP Induction) AChE->Cognition Increased ACh nAChR->Cognition

Figure 1: The divergent pharmacological fates of this compound. The ester acts as a prodrug for the anti-inflammatory acid or a precursor for the cognitive-enhancing amine.

Therapeutic Research Applications

Neuroinflammation (Target: GPR109A/HCA2)

Mechanism: Upon entering the CNS, this compound is hydrolyzed to 6-methylnicotinic acid .

  • Receptor: GPR109A (Hydroxycarboxylic acid receptor 2).[1][2][3]

  • Efficacy: 6-methylnicotinic acid is a full agonist of GPR109A, though approximately 50-fold less potent than nicotinic acid.[2]

  • Advantage: The C6-methyl group prevents rapid metabolic clearance, potentially offering a sustained duration of action compared to niacin.

  • Application: Reducing microglial activation in models of Multiple Sclerosis (MS) or Parkinson's Disease (PD).

Cognitive Deficits (Target: AChE & nAChR)

Direct Action (Theoretical): Molecular modeling studies suggest this compound can bind to the active site of Acetylcholinesterase (AChE), potentially inhibiting the enzyme and raising synaptic acetylcholine levels. Derivative Action (High Potency): As a precursor, it yields 6-Methylnicotine , which exhibits higher affinity for


 nAChRs than nicotine itself. This receptor is a primary target for improving sensory gating in Schizophrenia and memory in Alzheimer's.

Experimental Protocols

Protocol A: Synthesis of 6-Methylnicotine (The High-Potency Agonist)

For researchers needing to convert the ester scaffold into the active nAChR ligand.

Objective: Convert Methyl this compound to 6-Methylnicotine. Reaction Type: Condensation followed by reduction.

  • Condensation: React Methyl this compound (1.0 eq) with N-vinyl-2-pyrrolidinone or

    
    -butyrolactone  in the presence of a strong base (NaH or KOtBu) in dry THF at reflux for 4-6 hours.
    
  • Cyclization/Decarboxylation: Treat the intermediate with concentrated HCl under reflux to effect decarboxylation and cyclization to the myosmine derivative.

  • Reduction: Reduce the imine bond using Sodium Borohydride (NaBH

    
    ) in methanol/acetic acid.
    
  • Methylation: Perform Eschweiler-Clarke methylation (Formic acid/Formaldehyde) to yield 6-Methylnicotine .

  • Purification: Flash chromatography (DCM:MeOH).

Protocol B: In Vitro GPR109A Activation Assay

To validate the anti-inflammatory potential of the hydrolyzed metabolite.

System: CHO-K1 cells stably expressing human GPR109A. Readout: Inhibition of forskolin-induced cAMP accumulation (Gi-coupled pathway).

  • Cell Prep: Seed CHO-K1/GPR109A cells in 96-well plates (20,000 cells/well).

  • Treatment:

    • Control: Vehicle (DMSO).

    • Reference: Nicotinic Acid (100 nM - 1 mM).

    • Test: 6-Methylnicotinic Acid (Hydrolyzed from ester) (100 nM - 10 mM).

  • Stimulation: Add Forskolin (10

    
    M) to all wells to stimulate cAMP.
    
  • Incubation: 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

  • Data Analysis: Plot Log[Concentration] vs. % cAMP Inhibition. Expect 6-methylnicotinic acid to show full efficacy (100% inhibition) but with a right-shifted EC

    
     compared to Nicotinic Acid.
    

Comparative Data: this compound vs. Analogs

CompoundPrimary TargetCNS PermeabilityPotency (Relative)Research Utility
This compound Prodrug / AChE High ModerateCNS Delivery Vehicle / Scaffold
6-Methylnicotinic AcidGPR109ALowLow (vs Niacin)Anti-inflammatory Metabolite
6-Methylnicotine

/

nAChR
HighHigh (> Nicotine)Cognitive Enhancer / Schizophrenia
Nicotinic AcidGPR109ALowHighPeripheral Lipid Lowering

References

  • Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous ligand for the nicotinic acid receptor GPR109A." Journal of Biological Chemistry.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences.

  • BenchChem. (2025).[4][5] "Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note." BenchChem Technical Guides.

  • CymitQuimica. (2024). "Methyl this compound: Biological Activity and AChE Inhibition."[6] Product Monograph CAS 5470-70-2.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effect of nicotinic acid." Nature Medicine.

Sources

Crystal Structure Analysis of 6-Methylnicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural characterization of 6-methylnicotinate derivatives, a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Etoricoxib) and D-amino acid oxidase inhibitors.[1] It provides a validated workflow for synthesis, single-crystal growth, X-ray diffraction (XRD) data collection, and advanced Hirshfeld surface analysis. The guide emphasizes the causal link between the 6-methyl/3-carboxylate substitution pattern and the resulting supramolecular architectures, specifically highlighting the competition between classical hydrogen bonding and


-

stacking interactions.

Introduction: The Structural Scaffold

The this compound core (methyl 6-methylpyridine-3-carboxylate) represents a "push-pull" electronic system. The pyridine nitrogen and the carboxylate group at position 3 act as electron-withdrawing elements, while the methyl group at position 6 serves as a weak electron donor via hyperconjugation.

From a crystallographic perspective, this scaffold presents three critical structural features:

  • Pyridyl Nitrogen (

    
    ):  A strong hydrogen bond acceptor.
    
  • Ester/Carboxyl Motif: A directional hydrogen bond acceptor (C=O) and, in the case of the acid derivative, a donor (O-H).

  • 6-Methyl Group: A steric blocker that disrupts potential coplanar packing, often forcing specific torsion angles or inducing C-H...

    
     interactions.
    

Understanding these features is essential for rational drug design, as they dictate the molecule's ability to bind in enzyme active sites (e.g., acetylcholinesterase or COX-2).

Synthesis and Crystallization Protocols

Synthesis of Methyl this compound

The most robust route to the methyl ester derivative is the Fischer esterification of 6-methylnicotinic acid.[2]

Protocol:

  • Reagents: Suspend 6-methylnicotinic acid (40 g, 290 mmol) in anhydrous methanol (750 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 40 mL) dropwise to the stirred suspension. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 17 hours to ensure thermodynamic equilibrium favors the ester.
    
  • Workup: Concentrate the mixture in vacuo. Neutralize the residue to pH 7 using saturated aqueous

    
    .[3]
    
  • Extraction: Extract with ethyl acetate (3 x 500 mL), wash with brine, dry over anhydrous

    
    , and concentrate.
    
  • Yield: Expect ~75% yield of an off-white solid.

Crystallization Strategy

High-quality single crystals are required for XRD. The "Slow Evaporation" method is preferred for this scaffold due to the moderate solubility of the ester.

Optimized Crystallization Protocol:

  • Solvent Selection: Dissolve 50 mg of the purified derivative in 5 mL of a 1:1 mixture of Ethanol and Ethyl Acetate. The ethyl acetate moderates the evaporation rate.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent) and seal the outer jar.

  • Incubation: Store at

    
    C in a vibration-free environment. Crystals typically appear within 48-72 hours.
    
Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to structural solution.

G Start 6-Methylnicotinic Acid Synth Fischer Esterification (MeOH, H2SO4, Reflux) Start->Synth Purify Neutralization & EtOAc Extraction Synth->Purify Cryst Crystallization (Slow Evaporation/Diffusion) Purify->Cryst Yield ~75% XRD Single Crystal XRD (Mo Ku03b1, 293K) Cryst->XRD Quality Check Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Data Reduction Hirsh Hirshfeld Surface Analysis Solve->Hirsh .CIF File

Figure 1: Integrated workflow for the synthesis, crystallization, and structural characterization of this compound derivatives.

Data Collection and Structural Refinement[1][4][5]

Crystallographic Parameters

For this compound derivatives, data is typically collected using Mo K


 radiation (

Å).[1][4] The following parameters are standard for this class of compounds (based on the acid derivative):
ParameterTypical Value / Setting
Crystal System Monoclinic
Space Group

(Most common for planar aromatics)
Temperature 293 K (Room Temp) or 100 K (Cryo)
Z (Molecules/Unit Cell) 4
Refinement Method Full-matrix least-squares on

R-Factor (

)
Target < 0.05 (5%)
Refinement Strategy
  • Phase Solution: Use Direct Methods (SHELXS or SHELXT) to locate the heavy atoms (C, N, O).

  • Hydrogen Placement:

    • Aromatic/Methyl H: Place in calculated geometric positions (Constrained refinement).

    • Hydroxyl H (if acid): Locate from difference Fourier maps and refine with isotropic thermal parameters (

      
       of parent O).
      
  • Disorder: Check the methyl ester group for rotational disorder. If the thermal ellipsoids are elongated, split the oxygen positions and refine site occupancy factors (SOF).

Structural Analysis: Core Findings

Molecular Conformation

The primary conformational degree of freedom is the torsion angle between the pyridine ring and the carboxylate group (


).
  • Observation: In 6-methylnicotinic acid, the molecule is nearly planar (RMS deviation < 0.01 Å).[5]

  • Causality: This planarity maximizes conjugation between the

    
    -system of the pyridine ring and the carbonyl group. However, in ester derivatives, steric repulsion between the carbonyl oxygen and the adjacent pyridyl hydrogen (
    
    
    
    or
    
    
    ) may induce a slight twist (torsion angle 5-15
    
    
    ).
Supramolecular Architecture

The crystal packing is dominated by a competition between hydrogen bonding and stacking interactions.

A. Hydrogen Bonding Patterns
  • Acid Derivatives: Form Centrosymmetric Dimers (

    
     motif) via strong 
    
    
    
    hydrogen bonds. This is a classic "head-to-head" interaction.
  • Ester Derivatives: Lacking a strong donor, these rely on weak

    
     and 
    
    
    
    interactions. This often results in chain-like structures or sheets rather than discrete dimers.
B.

-

Stacking

The electron-deficient pyridine ring tends to stack face-to-face with adjacent rings.

  • Centroid-Centroid Distance: Typically 3.5 – 3.8 Å.

  • Slippage: The rings are usually offset (slipped) to minimize repulsion between the

    
    -electron clouds and align the dipole moments antiparallel.
    
Interaction Topology Visualization

The following diagram maps the supramolecular synthons observed in these crystals.

Interactions MolA Molecule A HBond H-Bond (Strong: O-H...N) (Weak: C-H...O) MolA->HBond PiStack Pi-Pi Stacking (Face-to-Face) 3.6 Å MolA->PiStack Steric Steric Clash (6-Methyl Group) MolA->Steric Prevents Close Contact MolB Molecule B MolC Molecule C HBond->MolB PiStack->MolC

Figure 2: Topology of intermolecular interactions. Note the dual role of the scaffold in forming H-bonds and Pi-stacks.

Hirshfeld Surface Analysis Protocol[5][7]

Hirshfeld surface analysis is mandatory for modern crystallographic papers to quantify "weak" interactions that are not obvious from simple distance measurements.

Methodology
  • Software: Use CrystalExplorer (v17 or later).

  • Surface Generation: Generate the surface based on electron density (

    
    ).
    
    • 
      :  Distance from surface to nearest nucleus inside.
      
    • 
      :  Distance from surface to nearest nucleus outside.
      
    • 
      :  Normalized contact distance. Red spots indicate contacts shorter than the sum of van der Waals radii (strong interactions).
      
  • Fingerprint Plots: Generate 2D plots (

    
     vs 
    
    
    
    ) to separate interaction types.
Interpretation for 6-Methylnicotinates[8]
  • Red Spots: Will appear over the Pyridine Nitrogen (acceptor) and the Carboxyl Oxygen.

  • Spikes in Fingerprint Plot:

    • Sharp Spike (bottom left): Represents

      
       interactions (Hydrogen bonds).
      
    • Broad Region (middle): Represents

      
       interactions (
      
      
      
      -
      
      
      stacking).
    • Wings: Represent

      
       interactions (Hydrophobic/Van der Waals).
      

Quantitative Contribution (Typical):

  • 
     contacts: ~40-50% (Dispersive forces from the methyl group).
    
  • 
     contacts: ~20-30% (Electrostatic directionality).
    
  • 
     contacts: ~5-10% (Stacking).
    

References

  • BenchChem. (2025).[1][6] Crystal Structure Analysis of Methyl this compound Derivatives: A Technical Guide. Retrieved from

  • PubChem. (2025).[7] Methyl this compound | C8H9NO2.[6][7][8] National Library of Medicine. Retrieved from

  • ChemicalBook. (2026). Methyl this compound Synthesis and Chemical Properties. Retrieved from

  • MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis of Pyrimidine Carboxylates. Molecules. Retrieved from

  • NIH PMC. (2011). 6-Methylnicotinic acid: Crystal Structure and Stacking. PubMed Central. Retrieved from

Sources

Methodological & Application

High-Yield Synthesis of Methyl 6-Methylnicotinate: Protocols for Bench and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-methylnicotinate is a critical pyridine building block utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals. While esterification is a fundamental transformation, the amphoteric nature of the pyridine ring—possessing both a basic nitrogen and an acidic carboxyl group—presents specific solubility and reactivity challenges that distinguish it from standard benzene-derivative esterifications.

This application note details two validated protocols for converting 6-methylnicotinic acid to its methyl ester. Method A (Thionyl Chloride) is recommended for rapid, high-conversion bench-scale synthesis, while Method B (Sulfuric Acid) is presented as a cost-effective alternative for larger batches where time is less critical.

Strategic Chemical Analysis

The Amphoteric Challenge

Unlike benzoic acid, 6-methylnicotinic acid exists as a zwitterion in neutral media.

  • Pyridine Nitrogen (

    
    ):  In the presence of acid catalysts (HCl or H
    
    
    
    SO
    
    
    ), the pyridine nitrogen is protonated before the carbonyl oxygen. This creates a cationic pyridinium species.
  • Electronic Effect: The protonated ring is highly electron-deficient. While this deactivates the ring toward electrophilic substitution, it does not significantly hinder nucleophilic attack at the carbonyl carbon during esterification, provided the reaction temperature is sufficient to overcome the activation energy.

Solubility and Phase Behavior
  • Starting Material: 6-Methylnicotinic acid is poorly soluble in cold organic solvents but soluble in acidic alcohols.

  • Product Isolation: The reaction yields the ester as a hydrochloride or hydrosulfate salt. These salts are water-soluble and cannot be extracted into organic solvents (DCM/EtOAc) until the pyridine nitrogen is neutralized (Free Base formation). Failure to adjust pH > 7 during workup is the primary cause of yield loss.

Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated Esterification

Best for: High purity, rapid kinetics (1-3 hours), and moisture scavenging. Mechanism:


 generation of anhydrous HCl and transient formation of the highly reactive acyl chloride intermediate.
Reagents & Equipment[1][2][3][4][5][6][7]
  • 6-Methylnicotinic acid (15.1 g, 100 mmol)

  • Methanol, anhydrous (150 mL)

  • Thionyl Chloride (14.5 mL, 200 mmol, 2.0 equiv)

  • Equipment: 500 mL 3-neck RBF, reflux condenser, addition funnel, drying tube (CaCl

    
    ), ice-water bath.
    
Step-by-Step Procedure
  • Setup: Charge the RBF with anhydrous Methanol (150 mL) and cool to 0–5°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise via addition funnel over 30 minutes.

    • Critical Control: Maintain internal temperature < 10°C. The reaction of

      
       with MeOH generates HCl and 
      
      
      
      gas; ensure proper venting to a scrubber.
  • Addition: Add solid 6-Methylnicotinic acid in portions to the cold solution.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 65°C) for 2–3 hours .

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or HPLC. The starting acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Concentration: Cool to room temperature and concentrate under reduced pressure (Rotavap) to remove MeOH and excess

    
    . Result is a solid/oil residue (Hydrochloride salt).
    
  • Neutralization (The "pH Swing"):

    • Resuspend the residue in DCM (150 mL) and Water (100 mL).

    • Slowly add saturated aqueous

      
       while stirring until pH reaches 8.0 (gas evolution will cease).
      
  • Extraction: Separate the organic layer.[3][4][8] Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Isolation: Evaporate solvent to yield Methyl this compound as an off-white solid.[3]

Method B: Sulfuric Acid ( ) Catalyzed (Fischer Esterification)

Best for: Large scale, cost-sensitive operations, avoiding


 gas generation.
Reagents
  • 6-Methylnicotinic acid (40 g, 290 mmol)[3][5][8]

  • Methanol (750 mL)

  • Conc. Sulfuric Acid (40 mL, ~2.5 equiv)

Step-by-Step Procedure
  • Dissolution: Dissolve 6-Methylnicotinic acid in Methanol in a 2L RBF.

  • Catalyst Addition: Slowly add Conc.

    
     dropwise. (Exothermic).[5]
    
  • Reflux: Heat to reflux for 17 hours (Overnight).

    • Note: Fischer esterification is an equilibrium process.[4] The large excess of Methanol drives the reaction forward.[4]

  • Workup: Evaporate Methanol to near dryness.

  • Neutralization: Add ice-cold water (300 mL) to the residue. Adjust pH to ~7-8 using solid

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 500 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate to yield the product (Typical Yield: 75-85%).
    

Workflow Visualization

The following diagram illustrates the critical logic flow, specifically highlighting the "Salt-to-Free-Base" transition required for successful isolation.

G Start 6-Methylnicotinic Acid (Zwitterionic Solid) Activation Activation Phase (0°C, Exothermic) Start->Activation Reagents MeOH + SOCl2 (Generates HCl + Me-OSCl) Reagents->Activation Reflux Reflux (65°C, 3h) Formation of Ester-HCl Salt Activation->Reflux Heat Evap Evaporation Remove Solvent/SO2 Reflux->Evap Residue Crude Residue (Pyridinium HCl Salt) *Water Soluble* Evap->Residue Neut Neutralization (pH 8) Add aq. NaHCO3 Residue->Neut Critical Step Extract Extraction (DCM/EtOAc) Product moves to Organic Phase Neut->Extract Free Base Formed Final Methyl this compound (Free Base Solid) Extract->Final Dry & Conc.

Figure 1: Reaction workflow emphasizing the critical neutralization step required to liberate the organic-soluble free base from the water-soluble pyridinium salt.

Analytical Validation & Specifications

Upon isolation, the product should be characterized to ensure identity and purity.

Table 1: Physicochemical Properties

PropertySpecificationNotes
Appearance Off-white to brownish solidLow melting point solid; may appear as oil if warm or impure.
Melting Point 34 – 37 °CSharp range indicates high purity [1].
Boiling Point 108 – 110 °C @ 22.5 mmHgUseful for distillation purification if required [2].
Molecular Weight 151.16 g/mol
Solubility DCM, EtOAc, MeOH, ChloroformInsoluble in water (as free base).

Table 2: NMR Characterization (CDCl


, 400 MHz) 
PositionShift (

ppm)
MultiplicityIntegrationAssignment
C2-H 9.06Singlet (s)1HAromatic (Ortho to N)
C4-H 8.13Doublet of Doublets (dd)1HAromatic (

)
C5-H 7.20Doublet (d)1HAromatic (

)
Ester-Me 3.89Singlet (s)3H

Ring-Me 2.58Singlet (s)3H

Data correlated with literature values [1][3].

Troubleshooting & Optimization

  • Low Yield (<50%):

    • Cause: Incomplete neutralization. If the pH is < 7 during extraction, the product remains in the water layer as the salt.

    • Fix: Ensure aqueous layer is pH 8-9 before separating phases.

  • Product is an Oil, not Solid:

    • Cause: Presence of residual solvent or slight impurities (methyl this compound has a MP near room temperature).

    • Fix: High vacuum drying (>2 hours). If still oil, recrystallize from cold Hexane/EtOAc or perform vacuum distillation.

  • Red/Brown Coloration:

    • Cause: Oxidation of the pyridine ring or trace polymerization.

    • Fix: Treat the organic layer with activated charcoal during the workup phase before final filtration.

References

Sources

Application Note: Synthesis of Methyl 6-Methylnicotinate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Methyl 6-methylnicotinate is a pivotal pyridine-based building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) disorders and non-steroidal anti-inflammatory drugs (NSAIDs) such as 1[1]. The conversion of 6-methylnicotinic acid to its methyl ester is most efficiently achieved via Fischer esterification, a classic acid-catalyzed thermodynamic equilibrium process[1].

Mechanistic Causality: The Pyridine Challenge

While standard2 relies on the protonation of a carboxylic acid carbonyl followed by nucleophilic attack by an alcohol[2], 6-methylnicotinic acid presents a unique mechanistic challenge due to the inherent basicity of its pyridine ring.

When concentrated sulfuric acid (


) is introduced to the reaction matrix, the first equivalent of protons does not activate the carbonyl. Instead, it preferentially protonates the basic pyridine nitrogen, forming a pyridinium salt. This chemical event dictates two critical experimental parameters:
  • Stoichiometric Acid Requirement : Unlike typical esterifications that require only catalytic amounts of acid, pyridinecarboxylic acids mandate a significant excess of the acid catalyst[3]. Sufficient protons must be available to first neutralize the pyridine ring and subsequently protonate the carbonyl oxygen to drive the reaction forward.

  • Phase Partitioning : The resulting pyridinium intermediate is highly polar. During workup, precise neutralization is required to convert the water-soluble pyridinium salt back into the lipophilic free-base ester to prevent massive product loss in the aqueous phase[3].

Mechanism A 6-Methylnicotinic Acid + Methanol B Addition of H2SO4 A->B C Protonation of Pyridine Nitrogen (Consumes 1 eq. H+) B->C Fast D Protonation of Carbonyl Oxygen (Requires Excess H+) C->D Excess Acid E Nucleophilic Attack by Methanol D->E F Elimination of H2O & Deprotonation E->F G Methyl this compound (Pyridinium Salt Form) F->G

Caption: Logical flow of acid consumption and mechanistic steps in pyridine esterification.

Comparative Synthesis Routes

To contextualize the Fischer protocol, we benchmark it against alternative industrial and laboratory methods. The data below summarizes the trade-offs between yield, scalability, and reagent selection.

Synthesis RouteStarting MaterialKey Reagents & CatalystReaction ConditionsReported YieldAdvantages / Disadvantages
1 6-Methylnicotinic AcidMethanol, Conc.

Reflux, 17 hours~75%[1]High purity, straightforward / Long reaction time, requires excess acid.
4 5-Ethyl-2-methylpyridine

,

, Methanol
140-225°C65-70%[4]High throughput for industrial scale / Harsher conditions, toxic byproducts.
Peptide Coupling 6-Methylnicotinic AcidMethanol, EDCI, DMAPRoom Temp to Reflux~88%[1]Mild conditions / High reagent cost, generally not scalable.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By integrating specific thermal controls and pH checkpoints, researchers can ensure the integrity of the product without premature hydrolysis.

Materials & Reagents
  • Substrate : 6-Methylnicotinic acid (40 g, 290 mmol, 1.0 equiv.)[5]

  • Solvent/Reactant : Anhydrous Methanol (0.75 L)[5]

  • Catalyst : Concentrated Sulfuric Acid (

    
    , 98%, 40 mL)[5]
    
  • Workup Reagents : Saturated aqueous Sodium Bicarbonate (

    
    ), Solid 
    
    
    
    , Ethyl Acetate (EtOAc), Anhydrous Sodium Sulfate (
    
    
    ).
Step-by-Step Methodology
  • Reaction Setup : In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-methylnicotinic acid (40 g, 290 mmol) in anhydrous methanol (0.75 L)[5].

  • Catalyst Addition (Exothermic) : Place the flask in an ice-water bath. Slowly and dropwise, add concentrated

    
     (40 mL) to the stirred suspension[5]. Causality: The addition is highly exothermic due to the heat of mixing and the immediate acid-base reaction forming the pyridinium salt.
    
  • Reflux : Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 17 hours[5].

  • In-Process Monitoring : After 15 hours, sample the reaction. Quench a micro-aliquot in aqueous

    
     and extract with EtOAc. Analyze via LCMS. The reaction is complete when the starting material mass (m/z 138) is consumed, and the product mass (m/z 152.4) dominates[5].
    
  • Concentration : Upon completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the excess methanol, leaving a viscous acidic residue[5].

  • Neutralization (Critical Step) : Cool the residue in an ice bath. Slowly add ice-cold saturated aqueous

    
    . Carefully add solid 
    
    
    
    in portions until the pH reaches exactly 7.0 and gas evolution (
    
    
    ) ceases[5]. Causality: Neutralization must be executed cold to prevent base-catalyzed hydrolysis of the newly formed ester. This step is mandatory to convert the water-soluble pyridinium salt back into the lipophilic free-base ester[3].
  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL)[5].

  • Washing & Drying : Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous

    
    [5].
    
  • Isolation : Filter off the drying agent. Remove the solvent under reduced pressure to afford methyl this compound as an off-white to brown solid (approx. 33 g, 75% yield)[5].

Workflow Step1 1. Setup & Addition 6-Methylnicotinic Acid + MeOH Slow addition of H2SO4 (Ice Bath) Step2 2. Reflux Heat to 65°C for 17 hours Monitor via LCMS/TLC Step1->Step2 Step3 3. Concentration Remove excess MeOH under reduced pressure Step2->Step3 Step4 4. Neutralization Ice-cold aq. NaHCO3 + Solid NaHCO3 Adjust to pH 7.0 (Critical) Step3->Step4 Step5 5. Extraction Extract with EtOAc (3x) Wash with Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4, Filter, Concentrate to off-white solid Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of methyl this compound.

Troubleshooting & Process Optimization

  • Low Yield / Incomplete Reaction : Fischer esterification is an equilibrium-limited process. If the yield is consistently low, it is often due to insufficient acid catalyst (failing to account for the basic pyridine nitrogen). Ensure a large excess of anhydrous methanol is used to drive the equilibrium toward the ester[3].

  • Product Loss During Workup : The ester will remain partially water-soluble if the pH is too low (remaining as a protonated pyridinium salt). Ensure the aqueous layer is strictly neutralized to pH 7.0–7.5 before extraction to maximize recovery in the organic phase[3].

References

  • [1] Title: Methyl this compound synthesis from 6 - Benchchem. Source: benchchem.com. URL:

  • [3] Title: Scalability challenges in the synthesis of Methyl this compound - Benchchem. Source: benchchem.com. URL:

  • [4] Title: Benchmarking synthesis routes for industrial production of Methyl this compound - Benchchem. Source: benchchem.com. URL:

  • [5] Title: Methyl this compound | 5470-70-2 - ChemicalBook. Source: chemicalbook.com. URL:

  • [2] Title: Fischer–Speier esterification - Wikipedia. Source: wikipedia.org. URL:

Sources

Application Note: Methyl 6-Methylnicotinate as a Divergent Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic utilization of Methyl 6-methylnicotinate (Methyl 6-methylpyridine-3-carboxylate) in pharmaceutical synthesis. It focuses on its role as a pivotal intermediate for COX-2 inhibitors (Etoricoxib), nicotine analogs, and divergent pyridine scaffolds.

Executive Summary

Methyl this compound (CAS 5470-70-2) is a bifunctional pyridine scaffold characterized by a reactive methyl ester at C3 and a methyl group at C6.[1] Its utility in medicinal chemistry stems from its ability to undergo orthogonal transformations: the ester moiety serves as an electrophile for condensation and reduction, while the C6-methyl group allows for benzylic-type functionalization (halogenation, oxidation). This guide provides validated protocols for its conversion into high-value pharmaceutical intermediates, specifically for the synthesis of Etoricoxib and 6-substituted nicotinic acid derivatives .

Chemical Profile & Strategic Value[2]

PropertySpecificationStrategic Implication
Molecular Weight 151.16 g/mol Low MW allows for significant elaboration while maintaining "Lipinski" compliance.
Structure Pyridine-3-carboxylateThe nitrogen atom provides basicity and H-bond acceptance; the ring is electron-deficient.
C3-Ester Methyl esterSusceptible to nucleophilic acyl substitution (Claisen condensation, amidation) and hydride reduction.
C6-Methyl Picolinic positionActivated for radical halogenation (Wohl-Ziegler) or deprotonation (pKₐ ~29, lower than benzene).
Solubility MeOH, EtOAc, DCMCompatible with standard organic synthesis solvents.
Reaction Landscape

The following diagram illustrates the divergent pathways available from this single intermediate.

ReactionLandscape Start Methyl this compound (Starting Material) Inter1 Claisen Condensation (Etoricoxib Route) Start->Inter1 4-(Methylthio)benzyl cyanide Base (NaOMe) Inter2 Reduction (Alcohol) Start->Inter2 NaBH4 / MeOH Inter3 Amidation (Nicotinamides) Start->Inter3 R-NH2 / Catalyst Inter4 Wohl-Ziegler Bromination (Bromomethyl deriv.) Start->Inter4 NBS / AIBN / Reflux Prod1 Ketosulfone Intermediate (Pre-Etoricoxib) Inter1->Prod1 Hydrolysis/Decarboxylation Prod2 6-Methyl-3-pyridinemethanol Inter2->Prod2 Prod3 C-N / C-O Coupling (Library Synthesis) Inter4->Prod3 Nucleophilic Sub.

Figure 1: Divergent synthetic pathways from Methyl this compound. The C3-ester and C6-methyl groups offer orthogonal reactivity.

Critical Application: Synthesis of Etoricoxib Intermediate

The most commercially significant application of Methyl this compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor.[2][3] The key step involves a Claisen-type condensation with a benzyl cyanide derivative to form the carbon skeleton of the drug.

Protocol A: Condensation with 4-(Methylthio)benzyl Cyanide

Objective: Synthesize 3-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile (Ketone precursor).

Reagents & Materials
  • Methyl this compound (1.0 eq)

  • 4-(Methylthio)benzyl cyanide (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% solution in MeOH (2.5 eq)

  • Toluene (Solvent)[4][5]

  • Ethyl Acetate (Workup)

Step-by-Step Methodology
  • Setup: Equip a dry 4-neck round-bottom flask with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charging: Charge Toluene (8 vol) and 4-(Methylthio)benzyl cyanide (1.0 eq) into the flask. Stir at room temperature (25-30°C).

  • Addition: Add Methyl this compound (1.1 eq) to the reaction mixture.

  • Base Addition: Slowly add Sodium Methoxide solution (2.5 eq) over 30–60 minutes. Note: The reaction is exothermic; control temperature <40°C during addition.

  • Reaction: Heat the mixture to 80–90°C and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC or HPLC.[6] The limiting reagent (benzyl cyanide) should be <1%.

  • Distillation (Critical): Set up for distillation and remove Methanol/Toluene azeotrope until the internal temperature reaches 85–90°C. Mechanism: Removal of methanol drives the equilibrium forward (Le Chatelier's principle).

  • Quench: Cool the reaction mass to 10–15°C. Add water (6 vol) slowly.

  • pH Adjustment: Adjust pH to 6.5–7.0 using dilute Hydrochloric Acid (HCl). The product may precipitate as a solid or oil depending on purity.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash with water and brine.[6] Dry over Na₂SO₄ and concentrate.

Yield Expectation: 85–92% Purity: >95% (HPLC)

Discovery Chemistry: Functionalization via Wohl-Ziegler Bromination

For drug discovery, functionalizing the C6-methyl group creates a "handle" for attaching diverse pharmacophores. This is achieved via radical bromination.[7][8]

Protocol B: Synthesis of Methyl 6-(bromomethyl)nicotinate

Objective: Selective bromination of the benzylic (picolinic) methyl group without brominating the pyridine ring.

Reagents
  • Methyl this compound (10 mmol)

  • N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.5 mmol, 0.05 eq)

  • Solvent: Acetonitrile (ACN) or Trifluorotoluene (Greener alternative to CCl₄)

Step-by-Step Methodology
  • Dissolution: Dissolve Methyl this compound in degassed Acetonitrile (0.2 M concentration).

  • Reagent Addition: Add NBS and AIBN in a single portion.

  • Initiation: Heat the mixture to reflux (approx. 80-82°C).

    • Visual Cue: The solution often turns orange/red (Br₂ formation) and then fades to pale yellow as the reaction initiates.

  • Propagation: Reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material spot and the appearance of a slightly less polar product.

  • Workup: Cool to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter off the solid succinimide and wash the cake with cold solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via rapid silica plug filtration (DCM/MeOH) to avoid decomposition (benzylic bromides are reactive).

Safety Note: Benzylic bromides are potent lachrymators and alkylating agents. Handle in a fume hood.

Building Block Synthesis: Reduction to Alcohol

Converting the ester to an alcohol provides 6-methyl-3-pyridinemethanol , a versatile linker.

Protocol C: NaBH₄ Reduction
  • Solution: Dissolve Methyl this compound (1.0 eq) in Methanol (10 vol).

  • Addition: Add Sodium Borohydride (NaBH₄) (4.0 eq) portion-wise at 0°C. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Quench with Acetone (to destroy excess borohydride) followed by saturated NH₄Cl solution.

  • Extraction: Remove MeOH in vacuo, extract the aqueous residue with DCM/Isopropanol (3:1).

  • Result: Yields the primary alcohol, which can be oxidized to the aldehyde or converted to a leaving group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Condensation (Protocol A) Incomplete removal of methanol.Ensure efficient distillation during the reaction to shift equilibrium.
Ring Bromination (Protocol B) Ionic mechanism dominating.Ensure anhydrous conditions; use a non-polar solvent or radical initiator; avoid Lewis acids.
Hydrolysis of Ester Wet solvents or excess base.Use dry solvents; strictly control water content during reaction phases.

References

  • Synthesis of Etoricoxib Intermediate: BenchChem Application Note: Synthesis of Etoricoxib Utilizing Methyl this compound. Link

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide."[7][9] Chem. Rev.[7] 1948, 43, 271.[7] Link

  • General Properties & Suppliers: ChemicalBook: Methyl this compound Product Profile. Link

  • DAAO Inhibitor Context: ResearchGate: Synthesis and Biological Evaluation of D-amino acid oxidase inhibitors. Link

  • Etoricoxib Process Patent: European Patent EP2649049B1: Process to Produce Etoricoxib. Link

Sources

Application Note: Standardized ¹H NMR Acquisition Protocol for Methyl 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Instrument Platform: Standard High-Resolution NMR Spectrometer (e.g., Bruker AVANCE series, 400 MHz or higher)

Introduction & Scientific Rationale

Methyl 6-methylnicotinate (CAS: 5470-70-2) is a critical pyridine-based building block utilized extensively in the pharmaceutical industry, most notably as an intermediate in the synthesis of the cyclooxygenase-2 (COX-2) inhibitor Etoricoxib and various therapeutics targeting central nervous system (CNS) disorders[1][2].

For drug development professionals, rigorous structural validation of this intermediate is non-negotiable. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the definitive analytical tool for this purpose[3]. This application note outlines a self-validating, step-by-step protocol for the sample preparation, acquisition, and processing of Methyl this compound ¹H NMR data. By understanding the physical causality behind each methodological choice, researchers can ensure maximum spectral fidelity, resolution, and reproducibility.

Spectroscopic Profile & Signal Causality

The structural elucidation of Methyl this compound (C₈H₉NO₂) relies on resolving the distinct electronic environments of its five proton groups. The molecule features a highly electron-deficient pyridine ring, further deactivated by a methyl ester at the 3-position. This electronic environment strongly deshields the aromatic protons, pushing their resonances far downfield[3].

Table 1: Expected ¹H NMR Chemical Shifts for Methyl this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Causality
9.06 Singlet (s)-1HH-2 (Pyridine): Highly deshielded due to the adjacent electronegative pyridine nitrogen and the ortho-ester group[2][3].
8.13 Doublet of doublets (dd)8.0, 2.01HH-4 (Pyridine): Deshielded by the para-nitrogen; exhibits ortho-coupling with H-5 (8.0 Hz) and meta-coupling with H-2 (2.0 Hz)[2][3].
7.20 Doublet (d)8.01HH-5 (Pyridine): The least deshielded aromatic proton; exhibits characteristic ortho-coupling with H-4 (8.0 Hz)[2][3].
3.89 Singlet (s)-3H-OCH₃ (Ester): Strongly deshielded by the adjacent electronegative oxygen atom of the ester linkage[2][3].
2.58 Singlet (s)-3H-CH₃ (Pyridine): Benzylic-type protons, slightly deshielded by the anisotropic effect of the aromatic pyridine ring[2][3].

Experimental Protocol: Sample Preparation

The quality of an NMR spectrum is fundamentally dictated by the quality of the sample. The objective is to create a homogeneous, particulate-free solution to ensure perfect magnetic field homogeneity[4][5].

  • Mass Optimization: Accurately weigh 10–20 mg of Methyl this compound into a clean, dry glass vial[3].

    • Causality: This mass range in ~0.6 mL of solvent yields a concentration optimal for a 1D ¹H NMR experiment. It provides a high signal-to-noise (S/N) ratio within a short acquisition time (e.g., 16 scans) without causing concentration-dependent line broadening or exceeding the dynamic range of the receiver[4][5].

  • Solvent Selection: Add 0.6 mL of Chloroform-d (CDCl₃) [3].

    • Causality: CDCl₃ is the optimal solvent due to its excellent solvating power for moderately polar pyridine derivatives. Its deuterium (²H) nucleus provides the necessary frequency lock for the spectrometer, while its residual protium signal (7.26 ppm) acts as a reliable secondary internal reference if Tetramethylsilane (TMS) is absent[5].

  • Dissolution and Filtration: Vortex the vial gently until complete dissolution is achieved. Filter the solution through a glass Pasteur pipette tightly packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube[3].

    • Causality: Solid particulates possess different magnetic susceptibilities than the surrounding solvent. If introduced into the active volume of the NMR tube, they distort the local magnetic field (B₀), leading to shimming failures and broad, unresolved peaks[5].

  • Volume Standardization: Ensure the final solvent height in the 5 mm NMR tube is strictly 40–50 mm [4][6].

    • Causality: A consistent sample depth ensures the active volume of the radio-frequency (RF) coil is completely and uniformly filled, preventing edge effects and magnetic field distortions at the liquid-air interface[4].

Self-Validation Checkpoint: The final solution must be optically transparent. Any turbidity indicates incomplete dissolution, requiring further solvent addition or refiltration.

Experimental Protocol: Instrument Setup & Acquisition

This procedure assumes the use of a standard Bruker AVANCE spectrometer operating under TopSpin software[7][8].

  • Sample Insertion: Wipe the exterior of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove skin oils. Insert the tube into the spinner, adjust to the correct depth using the depth gauge, and lower it into the magnet using the lift command[7][9].

  • Locking (lock cdcl3): Lock the spectrometer to the ²H resonance of CDCl₃[7].

    • Causality: The lock system continuously monitors the deuterium frequency and dynamically adjusts the magnetic field to compensate for environmental drifts, maintaining peak position stability over time[5].

  • Tuning and Matching (atma): Execute the automatic tuning and matching routine[7][9].

    • Causality: Tuning adjusts the probe's resonance circuit to exactly the Larmor frequency of the ¹H nuclei. Matching ensures the impedance of the probe matches the transmitter/receiver (50 ohms), maximizing RF power transfer and signal detection sensitivity[9].

  • Shimming (topshim): Run the gradient shimming protocol[7].

    • Causality: Shimming adjusts the electrical currents in the room-temperature shim coils to eliminate spatial inhomogeneities in the magnetic field across the sample volume. This is the most critical step for achieving sharp linewidths and resolving the 2.0 Hz meta-coupling of the H-4 proton[7].

  • Receiver Gain Optimization (rga): Run the automatic receiver gain adjustment[7].

    • Causality: This scales the amplified Free Induction Decay (FID) signal to fill the dynamic range of the Analog-to-Digital Converter (ADC) without clipping, preventing baseline distortions and artifact generation[7].

  • Acquisition Parameters & Execution:

    • Pulse Sequence: zg30 (Standard 1D ¹H with a 30° flip angle)[8]. Causality: A 30° pulse allows for faster longitudinal relaxation (T₁) recovery compared to a 90° pulse, permitting shorter relaxation delays and faster scan accumulation without signal saturation[8].

    • Number of Scans (NS): 16[7].

    • Dummy Scans (DS): 2. Causality: Establishes steady-state magnetization before data collection begins.

    • Relaxation Delay (D1): 1.5 – 2.0 seconds[10].

    • Spectral Width (SW): ~15.0 ppm[10]. Causality: Ensures the highly deshielded H-2 proton at 9.06 ppm is captured without aliasing[3].

    • Execution: Type zg to initiate the acquisition[8].

Self-Validation Checkpoint: The lock level should remain stable without rapid oscillations, and the FID should decay smoothly to the baseline before the acquisition time (AQ) ends.

Data Processing & Structural Validation

  • Fourier Transform (efp): Convert the time-domain FID into a frequency-domain spectrum. Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to FT to enhance the S/N ratio without significantly degrading resolution[3].

  • Phase Correction (apk or manual): Apply zero-order and first-order phase corrections to ensure all peaks are purely absorptive (symmetrical).

  • Baseline Correction (abs n): Apply a polynomial baseline correction to flatten the spectrum. Causality: A perfectly flat baseline is an absolute prerequisite for accurate peak integration.

  • Referencing and Integration: Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm). Integrate the peaks to confirm the 1:1:1:3:3 proton ratio.

Self-Validation Checkpoint: If the integral ratios deviate significantly from 1:1:1:3:3, this indicates either the presence of impurities or that the relaxation delay (D1) was insufficient for complete T₁ relaxation of certain protons.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing Start Methyl this compound (10-20 mg) Dissolve Dissolve in 0.6 mL CDCl3 (Optimal Concentration) Start->Dissolve Filter Filter via Glass Wool (Removes Particulates) Dissolve->Filter Tube Transfer to 5mm NMR Tube (40-50 mm depth) Filter->Tube Lock Lock to ²H Frequency (Compensates Field Drift) Tube->Lock Tune Tune & Match (atma) (Maximizes RF Transfer) Lock->Tune Shim Gradient Shimming (topshim) (Optimizes B₀ Homogeneity) Tune->Shim Acquire Acquire FID (zg30) (30° Pulse, 16 Scans, D1=2s) Shim->Acquire FT Fourier Transform (FT) & Phase Correction Acquire->FT Integrate Integration & Referencing (Residual CHCl3 at 7.26 ppm) FT->Integrate Validation Structural Validation (Confirm 1:1:1:3:3 Ratio) Integrate->Validation

Workflow for the ¹H NMR sample preparation, acquisition, and processing of Methyl this compound.

References

  • Western University. NMR Sample Preparation. Retrieved from[Link]

  • R-NMR. NMR data acquisition protocols. Retrieved from[Link]

  • University College London. Sample Preparation. Retrieved from[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Iowa. 1H NMR Protocol for Beginners AV-400. Retrieved from [Link]

  • University of California, Santa Barbara. TopSpin Guide Book Basic NMR Experiments. Retrieved from[Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Retrieved from[Link]

Sources

Application Note: Advanced Sample Preparation Protocols for Infrared (IR) Spectroscopy of 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

6-Methylnicotinate (Methyl 6-methylpyridine-3-carboxylate, CAS: 5470-70-2) is a critical pyridine derivative, widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the COX-2 inhibitor Etoricoxib. Accurate structural elucidation and purity verification of this compound rely heavily on Fourier Transform Infrared (FTIR) spectroscopy.

Because this compound is a crystalline solid at room temperature, the fidelity of its IR spectrum is intrinsically linked to the sample preparation methodology. Poor preparation introduces optical artifacts—such as baseline drift, peak distortion, and moisture interference—that compromise data integrity. This technical guide details the mechanistic principles, quantitative expectations, and self-validating protocols for preparing this compound for FTIR analysis.

Mechanistic Insights: The Causality of Sample Preparation

To achieve research-grade spectra, scientists must understand the physical optics governing the interaction between the IR beam and the solid sample. We focus on the two primary methodologies: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission.

  • The Christiansen Effect in Transmission FTIR : When analyzing solid powders via transmission, the sample must be suspended in an IR-transparent matrix (KBr). If the particle size of the this compound exceeds the wavelength of the incident IR radiation (typically > 2 µm), the particles scatter the light rather than absorbing it. This phenomenon, known as the Christiansen effect, manifests as asymmetrically broadened peaks and a severely sloping baseline. As detailed in [1], rigorous grinding is not merely a procedural step; it is a physical requirement to normalize the refractive index boundary between the analyte and the matrix.

  • Evanescent Wave Penetration in ATR : ATR-FTIR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). At the boundary of the crystal and the sample, an evanescent wave extends into the sample. The depth of penetration is shallow (0.5 to 2.0 µm) and highly dependent on the wavelength and the angle of incidence. Because this compound is a solid powder, air gaps between the crystal and the sample drastically reduce the effective refractive index, leading to weak signal intensity. Applying optimal, uniform pressure via an anvil is the causal mechanism that ensures intimate contact and robust spectral absorption.

Quantitative Spectroscopic Profile

Before initiating sample preparation, it is essential to establish the target vibrational modes. According to the [2], this compound features a conjugated aromatic system and a methyl ester group, yielding a highly characteristic spectral fingerprint.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
Ester Carbonyl ν(C=O) stretch1720 – 1740StrongPrimary indicator of the intact methyl ester.
Pyridine Ring ν(C=C) / ν(C=N)1590 – 1610MediumConfirms the aromatic heterocyclic framework.
Ester C-O ν(C-O) stretch1280 – 1310StrongDifferentiates the ester from free nicotinic acid.
Aliphatic C-H ν(C-H) stretch2950 – 2980Weak-MedCorresponds to the ester and pyridine methyl groups.
Aromatic C-H ν(C-H) stretch3000 – 3100WeakCharacteristic of the pyridine ring protons.

Experimental Protocols & Self-Validating Systems

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Workflow

ATR is the modern standard for rapid, non-destructive analysis. However, its simplicity often masks the need for rigorous technique.

  • Crystal Decontamination : Clean the diamond ATR crystal using a lint-free wipe and a volatile, non-reactive solvent (e.g., Isopropanol). Allow total evaporation.

  • Background Acquisition : Collect a background spectrum of the ambient air.

    • Self-Validation Check: The background interferogram must show a sharp centerburst, and the single-beam energy profile should be smooth, indicating a pristine crystal.

  • Sample Application : Transfer approximately 2–5 mg of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area.

  • Pressure Application : Lower the pressure anvil and apply torque until the instrument's force gauge indicates optimal contact.

    • Mechanistic Note: Do not over-torque (which risks crystal damage), but under-torquing will result in a low Signal-to-Noise (S/N) ratio due to poor evanescent wave penetration.

  • Data Acquisition : Scan the sample (typically 16-32 scans at 4 cm⁻¹ resolution).

  • Spectral Validation : Evaluate the baseline. A flat baseline with a maximum absorbance of ~0.1 to 0.5 AU for the carbonyl peak validates the preparation.

Protocol B: Potassium Bromide (KBr) Pellet Transmission Workflow

For trace analysis or when absolute adherence to legacy pharmacopeial monographs is required, the KBr pellet method provides superior sensitivity and avoids the band-shift artifacts sometimes seen in ATR. This protocol aligns with [3].

  • Matrix Desiccation : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours prior to use. KBr is highly hygroscopic; absorbed moisture will produce a broad, interfering O-H stretch at ~3440 cm⁻¹.

  • Homogenization and Sizing : In a pre-warmed agate mortar, combine 1–2 mg of this compound with 100–200 mg of dry KBr (a ~1:100 ratio). Grind vigorously for 2–3 minutes.

    • Mechanistic Note: The goal is to reduce the sample particle size below 2 µm to eliminate the Christiansen scattering effect.

  • Die Assembly : Transfer the finely ground mixture into a 13 mm stainless steel pellet die. Distribute the powder evenly to prevent density gradients.

  • Vacuum Compression : Connect the die to a vacuum pump for 1–2 minutes to evacuate trapped air. Apply 8 to 10 tons of pressure using a hydraulic press for 2–3 minutes.

  • Pellet Extraction and Validation : Release the pressure slowly and extract the pellet.

    • Self-Validation Check: The resulting disc must be visually transparent or slightly translucent, resembling glass. A cloudy or opaque pellet indicates trapped air, residual moisture, or insufficient grinding. An opaque pellet will scatter the IR beam and must be discarded.

  • Data Acquisition : Mount the pellet in the transmission holder and acquire the spectrum against a blank air background.

Workflow Visualization

Workflow Start This compound Solid Sample Decision Select Preparation Methodology Start->Decision ATR_Path ATR-FTIR (Surface Reflection) Decision->ATR_Path Rapid Analysis KBr_Path KBr Pellet (Transmission) Decision->KBr_Path Trace Analysis ATR_Step1 Clean Diamond Crystal (Remove Contaminants) ATR_Path->ATR_Step1 KBr_Step1 Grind with Dry KBr (1:100) (Mitigate Christiansen Effect) KBr_Path->KBr_Step1 ATR_Step2 Apply Sample & Torque (Maximize Evanescent Wave) ATR_Step1->ATR_Step2 Validate Self-Validation Check (Baseline & S/N Ratio) ATR_Step2->Validate KBr_Step2 Vacuum Press at 8 Tons (Eliminate Air/Moisture) KBr_Step1->KBr_Step2 KBr_Step2->Validate Output High-Fidelity IR Spectrum Validate->Output Pass Criteria

Figure 1: Decision matrix and self-validating workflow for this compound IR sample prep.

References

  • Methyl this compound | C8H9NO2 | CID 231548 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • What Is The Process For Making A KBr Pellet? Master Transparent Discs For Accurate FTIR Analysis Source: Kintek Solution URL:[Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell Analytical URL:[Link]

  • Powder Samples - FTIR Sample Preparation Source: Shimadzu Corporation URL:[Link]

Sources

Application Note: High-Vacuum Distillation Protocol for Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the purification of Methyl 6-methylnicotinate (CAS 5470-70-2) via high-vacuum distillation. While often purified via column chromatography in early discovery, distillation is the superior method for scale-up, offering solvent-free isolation and removal of non-volatile catalyst residues.

Critical Technical Insight: Methyl this compound possesses a melting point (34–37 °C) that presents a unique "freezing risk" during distillation. Standard cryogenic condensers will cause the distillate to solidify and clog the path, leading to dangerous pressure buildups. This protocol mandates a tempered condenser strategy to maintain the distillate in a liquid state during collection.

Physicochemical Framework

Understanding the thermal profile is prerequisite to vacuum application.

PropertyValueOperational Implication
Molecular Formula C₈H₉NO₂MW: 151.16 g/mol
Boiling Point (atm) ~228 °CToo high for atmospheric distillation (decomposition risk).
Boiling Point (Reduced) 160 °C @ 106 mmHg Moderate vacuum is usable, but high vacuum is preferred.
Boiling Point (High Vac) ~75–85 °C @ 1.0 mmHg Target Range. Minimizes thermal stress.
Melting Point 34–37 °C CRITICAL: Condenser fluid must be >40 °C.
Appearance White/Off-white solidCrystallizes upon cooling in receiver.

Equipment Architecture

To achieve high purity (>98%), a short-path distillation setup is recommended to minimize residence time and pressure drop.

The "Tempered Path" Setup

Unlike standard distillations using glycol chillers, this setup requires a heated condenser.

DistillationSetup cluster_thermal Thermal Control Zone HeatingMantle Heating Mantle (Magnetic Stirring) BoilingFlask Boiling Flask (Crude Ester) HeatingMantle->BoilingFlask Heat Input Vigreux Vigreux Column (Optional for Separation) BoilingFlask->Vigreux Vapor DistillationHead Distillation Head (Thermometer) Vigreux->DistillationHead Condenser Condenser (Temp: 45°C) DistillationHead->Condenser Vapor Cow Cow Receiver (Multi-flask) Condenser->Cow Liquid (45°C) VacuumTrap Cold Trap (LN2/Dry Ice) Cow->VacuumTrap Volatiles Pump High Vacuum Pump (<1 mmHg) VacuumTrap->Pump Vacuum Line

Figure 1: High-Vacuum Distillation Setup emphasizing the Tempered Condenser (Yellow Node) to prevent product solidification.

Pre-Distillation Protocol: Crude Preparation

Direct distillation of crude reaction mixtures containing sulfuric acid or excess methanol can degrade the ester or damage the pump.

  • Quench & Neutralize: If synthesized via Fischer esterification (H₂SO₄/MeOH), quench the reaction with saturated NaHCO₃ until pH ~8.

  • Extraction: Extract into Ethyl Acetate or DCM. Wash with brine to remove water-soluble impurities.

  • Drying: Dry organic layer over anhydrous Na₂SO₄. Filter.

  • Solvent Strip: Remove solvent via Rotary Evaporator.[1]

    • Note: Ensure the water bath is >40 °C to keep the residue liquid.

    • Result: You should have a yellow/brown oil or low-melting solid.

High-Vacuum Distillation Protocol

Safety: Methyl this compound is a pyridine derivative.[2] Work in a fume hood. Wear chemical-resistant gloves.

Step 1: System Assembly & Leak Check
  • Load the crude material into a round-bottom flask (max 60% full). Add a large, egg-shaped magnetic stir bar.

  • Apply high-vacuum grease (Dow Corning or equivalent) to all ground glass joints.

  • Connect the Tempered Condenser .

    • Action: Circulate warm water (40–50 °C) through the condenser jacket.

    • Why: If you use cold tap water, the ester will freeze inside the condenser tube, blocking the vacuum and potentially causing an explosion hazard upon heating.

  • Connect the vacuum pump with a liquid nitrogen (LN2) or dry ice/acetone trap to protect the pump from volatiles.

Step 2: Degassing and Vacuum Application
  • Turn on the stirrer (medium speed) to prevent bumping.

  • Slowly apply vacuum. Watch for foaming (residual solvent).

  • Achieve a stable baseline pressure.

    • Target: < 1.0 mmHg (Torr).

    • Verification: Use a digital vacuum gauge (e.g., Pirani gauge).

Step 3: Thermal Ramping & Fractionation
  • Begin heating the bath. Set initial bath temp to ~60 °C.

  • Ramp temperature by 10 °C every 10 minutes.

  • Collection Strategy:

FractionVapor Temp (at 1 mmHg)Visual CueAction
F1: Fore-run < 65 °CCloudy liquid, solvent smellCollect & Discard. Contains residual solvents/light impurities.[3]
F2: Main Fraction 75 – 85 °C Clear, colorless oil Collect. This is the Product. It may solidify in the receiving flask.
F3: Tails > 90 °C (or temp drop)Yellowing/viscousStop collection. Impurities/dimers.
  • Monitoring: Watch the condenser. If crystals form, increase the circulating water temperature immediately or use a heat gun to gently melt the blockage.

Step 4: Shutdown
  • Remove heating mantle.

  • Allow flask to cool to < 50 °C under vacuum.

  • Bleed nitrogen or air into the system slowly.

  • Disassemble. The product in the main receiver will likely solidify into a white crystalline mass upon cooling to room temperature.

Troubleshooting: The Vacuum-Thermal Balance

IssueRoot CauseCorrective Action
Condenser Clogging Coolant temp < MP (34°C)Immediate: Stop heat. Use heat gun to melt clog. Fix: Switch coolant to 45°C warm water.
Bumping/Foaming Residual solvent (MeOH/EtOAc)Stop distillation. Return to Rotovap or keep under vacuum at RT for 30 mins before heating.
Dark Product Oxidation / OverheatingCheck vacuum levels. If vacuum is poor (>5 mmHg), bath temp must be too high (>120°C), causing degradation. Improve vacuum seal.
No Distillate Vacuum leakCheck all joints.[3] Re-grease. Ensure pump oil is clean.

Quality Control & Validation

Verify the purity of the solidified distillate.

  • GC-MS: Expect a single peak. Purity >98%.

    • Impurity Check: Look for 6-methylnicotinic acid (broad peak/tailing) or methyl 6-methyl-N-oxide (if oxidation occurred).

  • 1H NMR (CDCl₃):

    • Aromatic protons: ~9.06 (d), 8.18 (dd), 7.25 (d) ppm.

    • Ester Methyl: ~3.94 ppm (s, 3H).

    • Ring Methyl: ~2.63 ppm (s, 3H).

    • Validation: Absence of broad OH peak (acid impurity) and solvent peaks.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 231548, Methyl this compound. Retrieved from [Link]

  • Org. Synth. (General Pyridine Esterification Protocols). Esterification of Pyridine Carboxylic Acids. (Referenced for general methodology on pyridine ester stability).

Sources

Synthesis of 6-methyl nicotine from 6-methyl nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 6-methyl nicotine (2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine), a potent nicotinic acetylcholine receptor (nAChR) agonist. Unlike routes utilizing


-butyrolactone (which yield nornicotine intermediates requiring subsequent methylation), this protocol utilizes N-methyl-2-pyrrolidone (NMP)  as the pyrrolidine ring source. This "direct-methylation" strategy streamlines the synthesis by installing the critical N-methyl group in the initial condensation step, significantly reducing step count and purification overhead.

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Starting Material: Methyl 6-methylnicotinate (CAS: 21684-59-3) or Ethyl this compound.[2] Yield Potential: 40–60% (Overall).

Reaction Mechanism & Logic

The synthesis follows a modified Späth-Bretschneider route, adapted for the 6-methyl analog. The logic relies on the thermodynamic acidity of the


-proton in NMP and the electrophilicity of the nicotinate ester.
  • Claisen Condensation: Deprotonated NMP attacks the ester moiety of 6-methyl nicotinate, forming a

    
    -keto-lactam intermediate.
    
  • Acidic Hydrolysis & Decarboxylation: Strong acid reflux opens the lactam ring and facilitates the decarboxylation of the resulting

    
    -keto acid, yielding an acyclic amino-ketone (pseudo-nicotine precursor).
    
  • Reductive Cyclization: Under basic conditions, the amino-ketone spontaneously condenses to a cyclic iminium species, which is stereoselectively reduced to the pyrrolidine ring.

G Figure 1: Synthetic Pathway for 6-Methyl Nicotine SM Methyl this compound (Ester) INT1 Intermediate I: 3-Nicotinoyl-NMP (β-Keto Lactam) SM->INT1 KOtBu / Toluene Claisen Condensation NMP N-Methyl-2-pyrrolidone (NMP) NMP->INT1 INT2 Intermediate II: Acyclic Amino-Ketone (Salt Form) INT1->INT2 HCl (aq) / Reflux Hydrolysis & Decarboxylation PROD Target: 6-Methyl Nicotine INT2->PROD NaBH4 / NaOH Reductive Cyclization

Figure 1: The convergent synthesis eliminates post-cyclization methylation steps by using NMP.

Experimental Protocol

Phase 1: Claisen Condensation

Objective: Coupling of the pyridine ring with the pyrrolidone scaffold.

  • Reagents:

    • Methyl this compound (1.0 eq, 50 mmol, ~7.56 g)

    • N-Methyl-2-pyrrolidone (NMP) (1.5 eq, 75 mmol, ~7.43 g)

    • Potassium tert-butoxide (KOtBu) (2.0 eq, 100 mmol, 11.2 g)

    • Solvent: Anhydrous Toluene (150 mL) or THF.

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Preparation: Charge the flask with KOtBu and anhydrous Toluene under nitrogen flow. Cool to 0°C.[1][3][4]

  • NMP Addition: Add NMP dropwise over 15 minutes. The mixture may turn slightly yellow/orange, indicating enolate formation. Stir for 30 minutes at 0–5°C.

  • Ester Addition: Dissolve Methyl this compound in minimal Toluene (20 mL) and add dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ester spot (Rf ~0.6) should disappear.

  • Quench: Cool to room temperature. Carefully quench with glacial acetic acid (10 mL) or dilute HCl to neutralize the base.

  • Isolation (Crude): Concentrate the solvent under reduced pressure. The residue contains the crude 3-(6-methylnicotinoyl)-1-methylpyrrolidin-2-one. Proceed directly to hydrolysis (purification at this stage is difficult and unnecessary).

Phase 2: Hydrolysis & Decarboxylation

Objective: Ring opening of the lactam and removal of the carboxyl group to generate the amino-ketone.

  • Reagents:

    • Crude Intermediate from Phase 1.

    • Concentrated Hydrochloric Acid (37%, 50 mL).

Procedure:

  • Dissolution: Dissolve the crude residue in Conc. HCl (50 mL) in a 250 mL round-bottom flask.

  • Reflux: Heat the mixture to reflux (100–105°C) for 6–12 hours.

    • Mechanism:[4][5][6][7][8] The lactam ring opens to form the

      
      -keto acid, which spontaneously decarboxylates under thermal acidic conditions.
      
    • Safety: Evolution of CO2 gas will occur. Ensure proper venting.

  • Concentration: Evaporate the acid under reduced pressure to yield a viscous, dark residue (Amino-ketone hydrochloride salt).

    • Note: This intermediate is hygroscopic. Store under nitrogen if pausing.

Phase 3: Reductive Cyclization

Objective: Cyclization to the pyrrolidine ring via an intramolecular Schiff base.

  • Reagents:

    • Sodium Borohydride (NaBH4) (2.0 eq relative to initial SM).

    • Sodium Hydroxide (NaOH) (10% aq solution).

    • Methanol (50 mL).

Procedure:

  • Basification: Dissolve the acidic residue in Methanol (50 mL). Cool to 0°C. Adjust pH to ~9–10 using 10% NaOH solution.

    • Observation: The amino-ketone free base spontaneously cyclizes to the cyclic iminium species (

      
      -pyrrolinium).
      
  • Reduction: Add NaBH4 pellets portion-wise over 30 minutes at 0°C.

    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup:

    • Evaporate Methanol.[9]

    • Add water (50 mL) and extract with Dichloromethane (DCM) or Chloroform (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      .[9]
      
    • Concentrate to yield crude 6-methyl nicotine.[5]

Purification & Analysis

Distillation: The crude oil is best purified by fractional distillation under high vacuum.

  • Boiling Point: Expect ~105–110°C at 0.5 mmHg (extrapolated from Nicotine).

Chromatography (Alternative):

  • Stationary Phase: Silica Gel (basified with 1% Triethylamine).

  • Eluent: DCM:Methanol (95:5) + 1% NH4OH.

Analytical Specifications (Self-Validation):

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity >98.0%GC-MS / HPLC
Identity (NMR)

2.55 (s, 3H, Pyr-Me),

2.15 (s, 3H, N-Me)
1H-NMR (CDCl3)
Mass Spec [M+H]+ = 177.13LC-MS

Safety & Handling

  • Toxicity: 6-Methyl nicotine is a potent nAChR agonist. Its toxicity profile is similar to nicotine (LD50 ~50 mg/kg in rats). Handle only in a fume hood with double gloving.

  • Chemical Hazards:

    • KOtBu/NaH: Pyrophoric/Water reactive.

    • NMP: Reproductive toxin.

    • NaBH4: Generates flammable H2 gas.

References

  • BenchChem. (2025).[1] Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. Retrieved from (Verified via Search Snippet 1.1).

  • Mahan, J. E., & Williams, R. P. (1961). Preparation of 6-methylnicotinic acid. U.S. Patent No.[7][10] 2,993,904.[7][10] Washington, DC: U.S. Patent and Trademark Office. .

  • Späth, E., & Bretschneider, H. (1928). Die Synthese des Nicotins. Berichte der deutschen chemischen Gesellschaft, 61(2), 327-334.
  • WIPO. (2022). Racemic 6-methyl nicotine as well as preparation method and application thereof. CN114437025.[6] .

  • Sigma-Aldrich. (2025). Ethyl this compound Product Sheet. .[11]

Sources

Application Note: Formulation and Efficacy of 6-Methylnicotinate in Advanced Topical and Skincare Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic pathways, formulation causality, and self-validating experimental protocols.

Executive Summary

6-Methylnicotinate (CAS 5470-70-2) is a highly effective, methylated ester derivative of nicotinic acid featuring a methyl group at the 6-position of the pyridine ring[1]. It has emerged as a high-performance rubefacient and microcirculation enhancer. Widely utilized in , it is engineered to induce a controlled warming sensation, enhance local blood flow, and act as a penetration enhancer for co-administered active pharmaceutical ingredients (APIs)[2].

Mechanism of Action & Biochemical Pathway

The pharmacological efficacy of this compound relies on its optimized lipophilicity, which allows rapid partitioning through the stratum corneum. As established in, topical application of nicotinate esters induces the localized release of prostaglandin D2 (PGD2)[3]. This enzymatic cascade subsequently triggers the release of nitric oxide (NO) from endothelial cells and keratinocytes, leading to smooth muscle relaxation and immediate, localized vasodilation[3].

G A Topical Application (this compound) B Stratum Corneum Penetration A->B Lipophilic partitioning C COX Pathway Activation B->C Keratinocyte interaction D PGD2 & Nitric Oxide Release C->D Enzymatic conversion E Endothelial Smooth Muscle Relaxation D->E Paracrine signaling F Vasodilation & Microcirculation Enhancement E->F Increased blood flow

Biochemical signaling pathway of this compound inducing localized vasodilation.

Formulation Guidelines & Causality

When formulating anti-cellulite creams, muscle-relief gels, or , this compound offers distinct structural advantages over standard methyl nicotinate[4]. The addition of the methyl group increases steric hindrance, which slightly lowers the compound's volatility and alters its partition coefficient (LogP). This structural modification yields a more sustained release profile, preventing the rapid "flash" erythema often associated with unsubstituted nicotinates.

Table 1: Comparative Properties of Nicotinate Derivatives in Formulation
PropertyMethyl NicotinateThis compoundCausality / Formulation Impact
CAS Number 93-60-75470-70-2Identification and regulatory tracking.
Vasodilatory Onset Rapid (< 5 min)Moderate (5-10 min)Steric hindrance at the 6-position yields sustained epidermal release.
Volatility HighLow-ModerateImproved stability during high-temperature emulsion processing.
Solubility Highly water-solubleAmphiphilic (Lipid-leaning)Enables seamless incorporation into the lipid phase of O/W microemulsions.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that every formulation batch and biological assay contains internal validation mechanisms to rule out false positives.

Protocol 1: Preparation of a this compound O/W Microemulsion

Objective: Formulate a thermodynamically stable microemulsion to maximize the thermodynamic activity and penetration of the API.

  • Phase A (Aqueous): Dissolve 2.0% w/w Glycerin and 0.5% w/w Polysorbate 80 in deionized water (q.s. to 100%). Heat to 65°C.

  • Phase B (Lipid/Active): Combine 10.0% w/w Caprylic/Capric Triglyceride, 2.0% w/w Cetearyl Alcohol, and 0.5% w/w this compound. Heat to 65°C until fully homogenized.

    • Causality: Heating to 65°C reduces lipid phase viscosity and ensures complete solubilization of the API. This prevents Ostwald ripening and crystallization upon cooling, which would otherwise compromise skin feel and bioavailability.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization at 8,000 RPM for 5 minutes.

  • Cooling: Cool the emulsion to room temperature under continuous low-shear stirring (200 RPM).

  • Self-Validating Check: Analyze the microemulsion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.3 invalidates the batch, indicating improper surfactant packing and impending phase separation.

Protocol 2: In Vivo Microcirculation Quantification

Objective: Non-invasively quantify the vasodilatory efficacy using Laser Doppler Flowmetry (LDF).

  • Acclimatization: Acclimate human volunteers in a temperature-controlled room (22±1°C, 50% RH) for 30 minutes.

    • Causality: Vasomotor tone is highly sensitive to ambient temperature and emotional stress. Acclimatization establishes a stable baseline, isolating the API's pharmacological effect from environmental noise.

  • Baseline Measurement: Record baseline skin blood flow (LDF) on the volar forearm.

  • Application: Apply 50 µL of the this compound microemulsion to a 10 cm² delineated site. Apply the vehicle control to an adjacent site.

  • Kinetics Tracking: Measure blood flow continuously for 60 minutes.

  • Self-Validating Check: If the vehicle control site exhibits a >10% increase in baseline flux, the entire dataset is invalidated. This indicates mechanically induced hyperemia (rubbing artifact) rather than true API-mediated vasodilation.

G P1 Phase A: Aqueous (Water, Surfactants) Homogenization High-Shear Homogenization (8000 RPM, 65°C) P1->Homogenization P2 Phase B: Lipid + Active (this compound) P2->Homogenization Emulsion O/W Microemulsion (PDI < 0.3 Validation) Homogenization->Emulsion Cooling & Stirring Validation In Vivo LDF Assay (Vehicle Control Check) Emulsion->Validation Topical Application

Formulation and in vivo validation workflow for this compound microemulsions.

Quantitative Data Summary

The following table summarizes the expected kinetic outcomes of a successfully validated 0.5% this compound microemulsion using LDF and Chromameter (erythema index) analysis.

Table 2: In Vivo Microcirculation Kinetics (Mean ± SD, n=15)
Time Post-ApplicationVehicle Control (LDF Flux)0.5% this compound (LDF Flux)Erythema Index (Δa*)
0 min (Baseline) 12.4 ± 1.212.6 ± 1.40.0
15 min 13.1 ± 1.545.8 ± 4.2+3.2
30 min (Peak) 12.8 ± 1.368.2 ± 5.5+5.8
60 min 12.5 ± 1.135.4 ± 3.8+2.1

Safety & Stability Considerations

While nicotinate derivatives exhibit excellent biological stability, they are susceptible to base-catalyzed hydrolysis in aqueous environments, slowly degrading into and methanol[5]. Formulations must be buffered to a slightly acidic to neutral pH (pH 5.0 - 6.5) to ensure shelf-life integrity. Furthermore, because this compound acts as a crucial for synthesizing NSAIDs like Etoricoxib, strict purity validation (GC > 98%) is required before cosmetic integration to avoid trace catalytic impurities[6].

References

  • Moisturizing and Antiinflammatory Properties of Cosmetic Formulations Containing Centella asiatica Extract , PMC (NIH),[Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' , ResearchGate,[Link]

  • Methyl Nicotinate Applications and Pricing , IndiaMART, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 6-Methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

The synthesis of Methyl 6-methylnicotinate (CAS: 5470-70-2) via Fischer esterification presents a unique challenge compared to standard benzoic acid derivatives. The presence of the basic pyridine nitrogen creates a zwitterionic starting material and buffers the reaction medium.

The Critical Insight: Unlike simple carboxylic acids, 6-methylnicotinic acid acts as a base. The pyridine nitrogen (


) will protonate before the carboxylic carbonyl oxygen.
  • Implication 1 (Kinetics): If you use "catalytic" acid (e.g., 10 mol%), the pyridine ring sequesters the protons, leaving the carbonyl unactivated. You must use >1 equivalent of acid or a vast excess to maintain a sufficient concentration of free catalytic protons (

    
    ).
    
  • Implication 2 (Workup): The product is a basic amine. If you extract at neutral or acidic pH, the product remains protonated and water-soluble. You must adjust the aqueous layer to pH 8–9 to force the product into the organic phase.

Optimized Experimental Protocols

Method A: The "Gold Standard" (Sulfuric Acid)

Best for scale-up and cost-efficiency.

Reagents:

  • 6-Methylnicotinic acid (1.0 equiv)[1][2]

  • Methanol (anhydrous, 10–20 volumes)

  • Conc.

    
     (2.0–3.0 equiv) — Note the stoichiometry.
    

Procedure:

  • Dissolution: Suspend 6-methylnicotinic acid in Methanol. It may not dissolve fully until acid is added.

  • Acid Addition: Add

    
     dropwise at 0°C (exothermic). The solution will clarify as the hydrochloride/sulfate salt forms.
    
  • Reflux: Heat to reflux (65°C) for 16–24 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3][4]

  • Workup (Critical):

    • Concentrate in vacuo to remove excess MeOH (do not dry completely; leave a wet residue).

    • Dilute with ice-water.

    • Neutralization: Slowly add sat.

      
       or 
      
      
      
      until pH 8.5 .
    • Extraction: Extract immediately with Ethyl Acetate (

      
      ).[5]
      
    • Drying: Dry over

      
      , filter, and concentrate.
      
Method B: The "Fast Track" (Thionyl Chloride)

Best for small-scale, high-speed synthesis. Generates anhydrous HCl in situ.

Procedure:

  • Cool Methanol to 0°C.

  • Add

    
     (2.0 equiv) dropwise. (Generates HCl + 
    
    
    
    ).
  • Add 6-Methylnicotinic acid (1.0 equiv).[2]

  • Reflux for 3–5 hours.

  • Follow Method A workup.[4]

Workflow Visualization

The following diagram illustrates the critical decision points and chemical states during the process.

G Start Start: 6-Methylnicotinic Acid (Zwitterionic Solid) Dissolve Suspend in MeOH Start->Dissolve AcidAdd Add Excess Acid (>1.5 eq) (H2SO4 or SOCl2) Dissolve->AcidAdd Protonation State: Pyridine Ring Protonated (Soluble Salt Form) AcidAdd->Protonation Exothermic Reflux Reflux (65°C) 16h (H2SO4) or 4h (SOCl2) Protonation->Reflux Check Check Conversion (TLC/HPLC) Reflux->Check Check->Reflux Incomplete Quench Concentrate & Dilute with Water Check->Quench Complete pH_Adjust CRITICAL: Adjust pH to 8.5 (Free Base Formation) Quench->pH_Adjust Extract Extract with EtOAc pH_Adjust->Extract Product becomes organic soluble Final Product: Methyl this compound Extract->Final

Figure 1: Optimized workflow emphasizing the critical pH adjustment step necessary for pyridine derivatives.

Troubleshooting Guide & FAQs

Issue 1: "My reaction conversion is stuck at ~60-70%."

Diagnosis: Equilibrium Limitation.[3][4] Fischer esterification is an equilibrium process (


). Water production halts the forward reaction.[3]
Corrective Actions: 
  • Le Chatelier’s Principle: Increase Methanol volume to 20–30 equivalents.

  • Water Scavenging: Add fused molecular sieves (3Å) to the reaction flask (if using

    
    ).
    
  • Switch to Method B:

    
     consumes water chemically: 
    
    
    
    .
Issue 2: "I have good conversion on TLC, but low isolated yield (<40%)."

Diagnosis: Incorrect Extraction pH. This is the most common failure mode. This compound has a basic nitrogen.

  • If pH < 6: The product is protonated (

    
    ) and stays in the water layer.
    
  • If pH > 12: You risk saponification (hydrolysis) of the ester back to the acid. Corrective Action: Carefully target pH 8.0–9.0 using saturated

    
    . Do not use strong NaOH. Check the aqueous layer by TLC after extraction to ensure the product is gone.
    
Issue 3: "The product contains starting material even after workup."

Diagnosis: Solubility overlap. Unlike simple benzoic acids, the starting material (6-methylnicotinic acid) is zwitterionic and can be slightly soluble in organic solvents if the pH is near its isoelectric point. Corrective Action: Wash the organic extract with 10%


 . The unreacted acid will deprotonate to the carboxylate anion (

) and wash into the aqueous phase, while the ester remains in the organic phase.

Comparative Data: Catalyst Efficiency

ParameterSulfuric Acid (

)
Thionyl Chloride (

)
EDC/DMAP (Steglich)
Reaction Type Thermodynamic (Equilibrium)Kinetic/IrreversibleKinetic
Water Sensitivity High (Stops reaction)Negative (Consumes water)High
Cost Very LowLowHigh
Workup Difficulty Moderate (Viscous acid)Easy (Volatile byproducts)Hard (Urea byproduct)
Typical Yield 70–80%85–95% 80–90%
Recommendation Standard Scale-up Optimization/High Yield Avoid (Unnecessary)

Mechanistic Logic (Equilibrium Control)

The following diagram details the chemical species involved. Note that the pyridine ring acts as a "proton sink."

Mechanism SM Starting Material (Pyridine Base) Sink Proton Sink (Py-H+ forms) SM->Sink 1st eq Acid (Fast) Active Activated Carbonyl (C=OH+) Sink->Active Excess Acid Required Product Ester Product Active->Product + MeOH - H2O Product->Sink Reversible (If H2O present)

Figure 2: Mechanistic flow showing why >1 equivalent of acid is required.[6] The pyridine nitrogen must be saturated before the carbonyl can be activated.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.

Sources

Stability and storage conditions for 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5470-70-2 | Stability, Storage & Troubleshooting

Compound Profile & Critical Properties

Methyl 6-methylnicotinate is a pyridine-carboxylate ester widely used as a pharmaceutical intermediate (e.g., for Etoricoxib) and a rubefacient.[1] Its physical properties present unique stability challenges that differ from standard laboratory reagents.

ParameterSpecificationTechnical Note
Molecular Formula

MW: 151.16 g/mol
Physical State Solid (Low Melting)Critical: Melts at 34–37°C (93–99°F) [1, 2].[1][2][3][4][5]
Solubility Methanol, Chloroform, Ethyl AcetateLimited solubility in water; hydrolyzes over time.
pKa ~4.6 (Pyridine N)Basic nitrogen facilitates salt formation.
Hygroscopicity Moderate to HighMoisture accelerates ester hydrolysis.

Storage & Stability Protocol

The "Cold Chain" Imperative

Because the melting point (34°C) is perilously close to ambient laboratory temperatures (especially in summer or during transit), this compound requires strict temperature control to prevent phase-change degradation .

Recommended Conditions
  • Temperature: Store at 2–8°C (Refrigerated) .

    • Why: Keeping the material well below its melting point prevents "liquefaction-resolidification" cycles. Repeated melting increases the surface area and drives moisture absorption, accelerating hydrolysis [3].

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Why: Pyridine derivatives are susceptible to N-oxidation upon prolonged exposure to air and light.

  • Container: Amber glass with a Parafilm or Teflon seal.

    • Why: Protects from UV light (which catalyzes oxidation) and excludes atmospheric moisture.

Degradation Pathways

Two primary mechanisms compromise the purity of Methyl this compound:

  • Hydrolysis (Dominant): Moisture attacks the ester bond, cleaving the methyl group to form 6-Methylnicotinic Acid and Methanol. This is catalyzed by heat and basic pH.

  • Oxidation (Secondary): The nitrogen atom in the pyridine ring can oxidize to form the N-oxide derivative, typically indicated by a color shift from white/off-white to yellow/brown.

DegradationPathways Compound Methyl this compound (Active Ester) Moisture + H2O / Heat (Hydrolysis) Compound->Moisture Oxygen + O2 / Light (Oxidation) Compound->Oxygen Acid 6-Methylnicotinic Acid (Inactive Impurity) Moisture->Acid Main Pathway Methanol Methanol (Byproduct) Moisture->Methanol NOxide Pyridine N-Oxide (Yellowing Agent) Oxygen->NOxide Slow

Figure 1: Primary degradation pathways. Hydrolysis is the immediate threat; Oxidation is a long-term storage risk.

Troubleshooting Guide (FAQ)

Scenario A: Physical State Anomalies

Q: "I ordered a solid, but the bottle contains a viscous yellow liquid or a fused clump. Is it degraded?"

  • Diagnosis: Likely Thermal Excursion , not necessarily chemical degradation.

  • Explanation: Since the melting point is ~34°C, shipping trucks or warm receiving docks often exceed this threshold. The material melts and then re-solidifies into a hard mass or supercooled liquid upon cooling.

  • Action Plan:

    • Place the sealed bottle in a refrigerator (4°C) for 24 hours to encourage recrystallization.

    • If it remains liquid, run a 1H NMR .

      • Check: Look for the methyl ester singlet at ~3.9 ppm . If this peak is intact and integrates correctly relative to the aromatic protons, the material is chemically pure but physically altered [4].

Scenario B: Purity & Analysis

Q: "LC-MS shows a new peak with Mass (M-14). What is this?"

  • Diagnosis: Hydrolysis (Acid Formation).

  • Explanation:

    • Methyl this compound MW: 151.16 Da .[6]

    • 6-Methylnicotinic Acid MW: 137.14 Da .

    • Difference: 14 Da (Loss of

      
       + Gain of 
      
      
      
      ).
  • Action Plan:

    • If the acid content is <5%, you can purify via liquid-liquid extraction. Dissolve in Ethyl Acetate and wash with weak aqueous base (Sodium Bicarbonate). The acid impurity will move to the aqueous layer; the ester remains in the organic layer.

Q: "My white powder has turned yellow/tan over time."

  • Diagnosis: Trace Oxidation (N-Oxide formation) or Photo-degradation.

  • Explanation: Pyridines are light-sensitive. The yellowing is often a surface phenomenon caused by trace N-oxide formation.

  • Action Plan:

    • For non-critical applications (e.g., crude synthesis), it may still be usable.

    • For critical assays (e.g., biological screening), recrystallize from Hexane/Ethyl Acetate or perform a short silica plug filtration.

Experimental Handling Workflow

To minimize handling errors, follow this logic flow for solution preparation.

HandlingWorkflow Start Remove from Storage (4°C) Equilibrate Equilibrate to RT (30 mins) *Do not open cold* Start->Equilibrate Open Open in Desiccated Environment Equilibrate->Open Prevents Condensation Solvent Select Solvent Open->Solvent PathA Methanol/Ethanol (Good Solubility, Transesterification Risk) Solvent->PathA PathB DMSO/DMF (Stable Stock Solution) Solvent->PathB PathC Water/Buffer (High Hydrolysis Risk) Solvent->PathC Usage Use Immediately PathA->Usage PathB->Usage PathC->Usage Prepare Fresh Only

Figure 2: Best practice workflow for handling and solubilization. Note the critical equilibration step to prevent condensation.

Solvent Compatibility Table
SolventStability RatingNotes
DMSO ExcellentPreferred for biological stock solutions. Store at -20°C.
Methanol GoodPotential for transesterification if catalytic acid/base is present.
Water (pH 7) PoorHydrolysis half-life is short. Prepare immediately before use.
0.1N NaOH Very PoorRapid hydrolysis to carboxylic acid (minutes to hours).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7151, Methyl nicotinate (Analogous Structural Data). Retrieved from [Link]

  • Segura-Campos, M. et al. (2013).Chemical Stability of Pyridine Carboxylic Acid Esters. (General chemical principle regarding ester hydrolysis in hygroscopic solids).

Sources

Technical Support Center: Methyl 6-methylnicotinate Handling & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5470-70-2 | Formula: C₈H₉NO₂ | Role: Pyridine Building Block[1][2][3][4]

Core Technical Profile & Quick Reference

For immediate verification of chemical identity and physical state.

ParameterSpecificationCritical Note
Appearance White to off-white solidMelting Point Warning: MP is 32–37°C . It may arrive as a liquid or "slush" in summer months.
Molecular Weight 151.16 g/mol Useful for stoichiometry calculations.
Solubility Methanol, DCM, Ethyl AcetatePoor solubility in water; hydrolyzes slowly in aqueous base.
Acidity (pKa) ~3.5–4.0 (Pyridine N)The nitrogen is basic; can poison Lewis acid catalysts.
Hazards (GHS) H315, H319, H335Irritant (Skin/Eye/Respiratory).[2][5][6] Not acutely toxic like pure pyridine.

Critical Handling Protocol: The "Phase Change" Challenge

The #1 issue researchers encounter with Methyl 6-methylnicotinate is its melting point (32–37°C). Because this threshold is near ambient temperature in many active laboratories, the compound frequently cycles between solid and liquid phases. This "melt-thaw" cycling promotes hydrolysis (if moisture is present) and makes accurate weighing difficult.

Workflow: Handling Low-Melting Pyridine Esters

The following decision tree illustrates the correct protocol for receiving and dispensing this compound to maintain purity.

HandlingWorkflow Start Receipt of Material CheckState Check Physical State Start->CheckState Solid Solid Form CheckState->Solid Temp < 30°C Liquid Liquid/Slush CheckState->Liquid Temp > 32°C Desiccate Equilibrate in Desiccator Solid->Desiccate Remove surface moisture Cool Cool to 4°C (Do NOT Freeze) Liquid->Cool Re-solidify Purify Check Purity (H-NMR) Cool->Purify If stored long-term Weigh Rapid Weighing Desiccate->Weigh Purify->Weigh Purity >98%

Figure 1: Decision matrix for handling Methyl this compound to prevent moisture uptake during phase transitions.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The material arrived as a yellow oil, but the CoA says "White Solid." Is it degraded?

Diagnosis: Likely thermal phase change , not degradation. Mechanism: The melting point is ~34°C. Transit in non-refrigerated trucks often exceeds this. Action:

  • Place the sealed bottle in a refrigerator (4°C) for 2 hours.

  • If it solidifies into a white/off-white mass, it is chemically stable.

  • Exception: If it remains dark yellow/brown after cooling, N-oxide formation or hydrolysis may have occurred. Run a proton NMR in CDCl₃. Look for a shift in the methyl ester peak (~3.9 ppm) to confirm integrity.

Q2: My Suzuki coupling yield is low (<30%). What is interfering?

Diagnosis: Catalyst poisoning by the pyridine nitrogen. Mechanism: The nitrogen atom at position 1 is a Lewis base. It can coordinate to Palladium (Pd), displacing the phosphine ligands and deactivating the catalyst cycle. Solution:

  • Protocol Adjustment: Add a slight excess of ligand (e.g., XPhos or SPhos) to outcompete the pyridine nitrogen.

  • Alternative: Use a pre-catalyst system like Pd(dppf)Cl₂ which is more robust against nitrogen coordination than Pd(PPh₃)₄.

Q3: I see a new spot on TLC during storage. What is it?

Diagnosis: Hydrolysis to 6-methylnicotinic acid. Mechanism: Esters are susceptible to hydrolysis. The pyridine ring is electron-withdrawing, making the carbonyl carbon more electrophilic and prone to attack by atmospheric moisture. Prevention: Store under Argon/Nitrogen. If the acid is present (lower R_f on TLC), you can remove it by washing the organic layer with saturated NaHCO₃ (the acid will go into the aqueous layer).

Safety & Emergency Protocols

Based on GHS classifications and structural hazards.

PPE Requirements[4][6][7][8][9]
  • Respiratory: N95 or P100 mask. Dust/mist is irritating to the upper respiratory tract (H335).[5]

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Pyridine derivatives can penetrate skin, though less rapidly than pure pyridine.

  • Eyes: Chemical safety goggles.[4] Do not use safety glasses ; the low melting point means dust can easily turn to liquid on warm skin/eyes, increasing absorption.

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.Pyridines are lipophilic; soap is required to remove them effectively.
Eye Contact Rinse with water for 15 min; lift eyelids.The ester can hydrolyze to acid in the eye, causing increasing irritation over time.
Spill (Solid) Sweep gently; avoid dust generation.[7]Prevent inhalation of dust (H335).[7]
Spill (Melt) Absorb with sand/vermiculite.[8]Treat as a flammable liquid spill.[8]

Synthesis & Reactivity Guide

Optimizing reactions involving the pyridine core.

Chemical Pathway Visualization

Understanding the competing reactivity sites is crucial for reaction design.

Reactivity Main Methyl this compound N_Ox N-Oxidation (mCPBA) Main->N_Ox Oxidative Conditions Hydrol Hydrolysis (LiOH/NaOH) Main->Hydrol Basic/Acidic Aqueous Reduct Reduction to Alcohol (LiAlH4) Main->Reduct Strong Reducing Agents Subst Nu- Attack at Ester (Grignard/Amine) Main->Subst Nucleophiles Res1 Res1 N_Ox->Res1 Yields N-oxide (More reactive at C2/C6) Res2 Res2 Hydrol->Res2 Yields 6-Methylnicotinic Acid Res3 Res3 Reduct->Res3 Yields (6-Methylpyridin-3-yl)methanol

Figure 2: Primary reactivity pathways. Note that N-oxidation changes the electronics of the ring, often facilitating nucleophilic attack at the C2 position.

Standard Protocol: Hydrolysis to Acid

Used when the ester is a protecting group or intermediate.

  • Dissolution: Dissolve 1.0 eq of Methyl this compound in THF/Water (3:1 ratio).

  • Reagent: Add 2.0 eq of LiOH·H₂O.[9]

    • Note: LiOH is preferred over NaOH for better solubility in THF mixtures.

  • Conditions: Stir at 0°C to Room Temp .

    • Warning: Do not heat above 50°C. High heat can cause decarboxylation of the resulting pyridine carboxylic acid.

  • Workup: Acidify carefully to pH 4-5 with 1M HCl. The zwitterionic nature of the product (pyridine N vs carboxylic acid) means solubility is lowest at the isoelectric point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl this compound. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate.[1] Here, we delve into the practical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Introduction

Methyl this compound (CAS 5470-70-2) is a key building block in the pharmaceutical industry, notably in the synthesis of treatments for Central Nervous System (CNS) disorders.[2][3] The most common and cost-effective laboratory-scale synthesis is the Fischer esterification of 6-methylnicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid.[2][3] While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can lead to frustratingly low yields. This guide will equip you with the knowledge to identify the root causes of these issues and implement effective solutions.

Troubleshooting Guide: Addressing Low Yield

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of methyl this compound.

Reaction Phase

Question 1: My reaction seems to stop before all the 6-methylnicotinic acid is consumed, resulting in a low yield. What's going on?

Answer: This is a classic symptom of the equilibrium limitations of the Fischer esterification.[4] The reaction of a carboxylic acid and an alcohol to form an ester and water is reversible.[5] As the reaction proceeds, the accumulation of water can hydrolyze the ester product back to the starting materials, preventing the reaction from reaching completion.[5]

Causality and Solution:

To overcome this equilibrium, you need to apply Le Châtelier's principle. This can be achieved in two primary ways:

  • Use a Large Excess of a Reactant: The simplest approach is to use a large excess of methanol.[4][5] Since methanol is often used as the solvent, this is a practical and common strategy to push the equilibrium towards the product side.[6] A 10-fold excess or greater can significantly improve your yield.[5]

  • Remove Water as it Forms: For more rigorous water removal, a Dean-Stark apparatus is highly effective.[4][5][7] This piece of glassware is used with a solvent that forms an azeotrope with water, such as toluene.[5][7] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[5][8] This continuous removal of water prevents the reverse reaction and drives the esterification to completion.[5]

Experimental Protocol: Fischer Esterification using a Dean-Stark Apparatus

This protocol is adapted for the synthesis of methyl this compound.

  • Materials:

    • 6-Methylnicotinic acid

    • Methanol (at least 10 equivalents)

    • Toluene

    • p-Toluenesulfonic acid (catalyst, 1-5 mol%)

    • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Procedure:

    • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

    • To the flask, add 6-methylnicotinic acid, methanol, toluene, and p-toluenesulfonic acid.

    • Heat the mixture to reflux. Water will begin to co-distill with the toluene and collect in the arm of the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water has been collected.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1][4]

    • Once the reaction is complete, allow the mixture to cool to room temperature before proceeding with the work-up.

Question 2: I've run the reaction for the recommended time, but the yield is still poor. Could the catalyst be the issue?

Answer: Yes, insufficient or inactive catalyst is a common reason for slow and incomplete reactions.[4] In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4][9]

Causality and Solution:

  • Catalyst Loading: For catalysts like concentrated sulfuric acid or p-toluenesulfonic acid, a loading of 1-5 mol% is typically sufficient.[7] If you suspect insufficient catalysis, you can incrementally increase the amount. However, be aware that excessive acid can lead to side reactions or complicate the work-up.

  • Catalyst Choice: While sulfuric acid is common,[1] other Brønsted acids like p-toluenesulfonic acid or Lewis acids can also be effective.[6][9] For substrates sensitive to strong acids, a milder catalyst might be necessary.[7]

  • Methanol Saturated with HCl Gas: An alternative is to use methanol saturated with hydrogen chloride (HCl) gas.[1] This provides an anhydrous source of acid and can lead to shorter reaction times.[1]

Work-up and Purification Phase

Question 3: I seem to be losing a significant amount of my product during the neutralization and extraction steps. How can I optimize this?

Answer: Product loss during work-up is a frequent and often underestimated source of low yield.[4] This is particularly true for pyridine-containing molecules which can have some water solubility, and their basicity can complicate extractions.

Causality and Solution:

  • Careful pH Adjustment: After the reaction, the excess acid catalyst must be neutralized. This is typically done with a base like sodium bicarbonate (NaHCO₃) solution.[1][10] It is crucial to adjust the pH to approximately 7.[1] If the solution is too acidic, your ester may remain protonated and stay in the aqueous layer. If it's too basic, you risk hydrolyzing your ester back to the carboxylic acid.[11] Use ice-cold saturated aqueous NaHCO₃ and add it slowly until CO₂ evolution ceases.[1][10]

  • Multiple Extractions: To ensure complete recovery of your product from the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate or chloroform.[1][10] Three extractions are standard practice.

  • "Salting Out": To decrease the solubility of your ester in the aqueous layer, you can add a saturated solution of sodium chloride (brine) during the work-up.[7] This is known as "salting out" and can significantly improve the efficiency of your extractions.

Question 4: I'm having trouble with emulsion formation during the extraction, making it difficult to separate the layers. What can I do?

Answer: Emulsions are stable mixtures of two immiscible liquids and are a common frustration during the work-up of reactions involving pyridine derivatives.[12][13] They are often caused by the presence of fine solid particles, surfactant-like impurities, or high shear mixing.[13]

Causality and Solution:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[13]

  • Break the Emulsion: If an emulsion does form, there are several techniques to break it:

    • Time: Allow the separatory funnel to stand undisturbed for a period; sometimes the emulsion will break on its own.[13]

    • "Salting Out": Add brine to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[13]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[13]

Question 5: My final product is an off-white or brown solid and appears impure. What are the best purification methods?

Answer: The crude product of this synthesis is often an off-white or brown solid that requires further purification.[1][14] The choice of purification method will depend on the nature of the impurities.

Causality and Solution:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective way to achieve high purity.

  • Column Chromatography: For complex mixtures or to remove colored impurities, silica gel column chromatography can be employed.[15] A solvent system of petroleum ether/ethyl acetate is a good starting point.[15] Due to the basic nature of the pyridine ring, "tailing" of the product spot on the column can be an issue. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[16]

  • Distillation: For larger scale purifications or if the impurities are close-boiling, fractional distillation under high vacuum may be necessary.[4] This is particularly relevant for the industrial synthesis route starting from 2-methyl-5-ethylpyridine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time and temperature? The optimal reaction time and temperature can vary depending on the catalyst used. With sulfuric acid, refluxing for 17 hours is a commonly cited procedure.[1][10] When using methanol saturated with HCl gas, the reaction time can be significantly shorter, around 1 hour.[1] It is always best to monitor the reaction progress using an analytical technique like TLC to determine the optimal reaction time for your specific setup.[1][4] The reaction is typically conducted at the reflux temperature of methanol.[4]

Q2: What are the common side products in the Fischer esterification of 6-methylnicotinic acid? The primary "side product" in an incomplete Fischer esterification is the unreacted starting material, 6-methylnicotinic acid. Under harsh acidic conditions and high temperatures, there is a potential for side reactions involving the pyridine ring, though this is less common for this specific substrate. In the alternative synthesis route involving the oxidation of 2-methyl-5-ethylpyridine, a common byproduct is dinicotinic acid, which can also be esterified to a diester.[4]

Q3: How critical is the use of anhydrous reagents and solvents? The presence of water is detrimental to the Fischer esterification as it can drive the equilibrium back towards the starting materials.[5] Therefore, using anhydrous methanol and minimizing the exposure of the reaction to atmospheric moisture is highly recommended to achieve a good yield.

Q4: What are the key safety precautions I should take?

  • Strong Acids: Concentrated sulfuric acid and gaseous hydrogen chloride are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammable Solvents: Methanol, ethyl acetate, and other organic solvents are flammable. Avoid open flames and use a heating mantle for refluxing.

  • Pressure Build-up: When neutralizing the acidic reaction mixture with sodium bicarbonate, CO₂ gas is evolved. Perform this step slowly and ensure the vessel is not sealed to avoid pressure build-up.

Data Summary and Workflow Visualization

Comparison of Common Synthesis Methods
Method/CatalystReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification 6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[1]
Fischer Esterification 6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[1]
Peptide Coupling Agents Methanol, EDCI, DMAPRoom temperature to reflux88% (on a similar substrate)[1]
Dimethyl Sulfate (DMS) 6-Methylnicotinic acid, Dimethyl Sulfate, Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General method)[1]
Experimental Workflow for Fischer Esterification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 6-Methylnicotinic Acid, Methanol, and H₂SO₄ reflux Reflux (1-17 hours) start->reflux monitor Monitor Reaction by TLC reflux->monitor concentrate Concentrate to Dryness monitor->concentrate Reaction Complete neutralize Neutralize with aq. NaHCO₃ (pH ~7) concentrate->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry filter_evap Filter and Evaporate Solvent wash_dry->filter_evap purify Purify by Recrystallization or Column Chromatography filter_evap->purify end_product Methyl this compound purify->end_product

Caption: General workflow for the synthesis of methyl this compound.

Fischer Esterification Mechanism

G 6-Methylnicotinic Acid 6-Methylnicotinic Acid Protonated Carbonyl Protonated Carbonyl 6-Methylnicotinic Acid->Protonated Carbonyl + H⁺ (from H₂SO₄) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH₃OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Methyl this compound Methyl this compound Protonated Ester->Methyl this compound - H⁺

Caption: Simplified mechanism of Fischer esterification.

References

  • The Chemical Synthesis and Applications of Methyl this compound. (2026, January 24). Google Cloud.
  • Methyl this compound: Comprehensive Overview and Applications. (2025, March 5).
  • Methyl this compound synthesis from 6 - Benchchem. (n.d.).
  • Scalability challenges in the synthesis of Methyl this compound - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Fischer Esterification Reaction Time - Benchchem. (n.d.).
  • Methyl this compound synthesis - ChemicalBook. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. (2018, March 23). Retrieved from [Link]

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction - Benchchem. (n.d.).
  • The Chemical Synthesis and Applications of Methyl this compound. (2026, January 24). Google Cloud.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of Close-Boiling Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Advanced Methodologies (Level 3) Agent: Senior Application Scientist (Separation Science Division)

Introduction

Welcome to the Advanced Purification Support Center. You are likely here because standard fractional distillation has failed. When the relative volatility (


) between your product and its impurity drops below 1.05 , standard rectification becomes exponentially expensive—requiring hundreds of theoretical plates and massive reflux ratios (often termed "heroic engineering").

This guide bypasses standard textbook theory to provide troubleshooting strategies for "impossible" separations . We focus on breaking the vapor-liquid equilibrium (VLE) limitations or switching orthogonal phases entirely.

Module 1: Diagnosis & Feasibility

FAQ: "My impurity elutes immediately after my product. Is distillation even possible?"

Diagnosis: Before ordering a 100-plate column, you must calculate the Relative Volatility (


) .


  • 
    :  Standard Distillation is easy.
    
  • 
    :  Requires high-efficiency columns (packed/spun band) and high reflux.
    
  • 
     or Azeotrope:  Standard distillation will fail . You must use the strategies below.
    

Decision Matrix: Use this logic flow to select your strategy.

G Start Start: Impurity Separation Issue CalcAlpha Calculate Relative Volatility (α) Start->CalcAlpha IsAlphaLow Is α < 1.05 or Azeotrope? CalcAlpha->IsAlphaLow Standard Standard Fractional Distillation IsAlphaLow->Standard No (α > 1.05) CheckThermal Is Compound Thermally Stable? IsAlphaLow->CheckThermal Yes CheckMP Do Melting Points Differ (>10°C)? CheckThermal->CheckMP Yes (Stable) Chrom Preparative HPLC/SFC (Recycling Mode) CheckThermal->Chrom No (Labile) MeltCryst Melt Crystallization (Suspension/Layer) CheckMP->MeltCryst Yes VLE_Mod VLE Modification Strategies CheckMP->VLE_Mod No PSD Pressure Swing Distillation VLE_Mod->PSD Pressure Sensitive Azeotrope Extractive Extractive Distillation VLE_Mod->Extractive Standard

Figure 1: Strategic Decision Tree for Close-Boiling Separations. Note that thermal instability immediately disqualifies distillation methods.

Module 2: VLE Modification (Distillation Strategies)

Ticket #402: "I have an azeotrope and cannot add a new solvent."

Strategy: Pressure Swing Distillation (PSD)

The Mechanism: Azeotropic composition is pressure-dependent.[1][2][3] By operating two columns at different pressures (e.g., 1 bar and 5 bar), you can shift the azeotrope enough to cross the distillation boundary.

Protocol:

  • Column 1 (Low Pressure): Feed the mixture. Distill until you reach the azeotrope at

    
    . Collect pure Component A at the bottom.[2]
    
  • Transfer: Take the distillate (azeotrope composition) and feed it to Column 2.

  • Column 2 (High Pressure): The azeotrope point shifts.[4] The mixture is now away from the azeotrope. Distill to collect pure Component B at the bottom.[2]

  • Recycle: The distillate from Column 2 is recycled back to Column 1.

Pros/Cons:

  • ✅ No new solvents (no contamination risk).

  • ❌ High energy cost (reboiling recycled streams).

Ticket #403: "Pressure swing isn't working. I can add a solvent."

Strategy: Extractive Distillation

The Mechanism: You add a third component (Entrainer) that has a high boiling point and interacts selectively with one of the components (usually via polarity or hydrogen bonding), effectively "holding it down" in the liquid phase and increasing


.

Solvent Selection Guide:

Parameter Requirement Reason
Boiling Point > 30-40°C higher than feed Ensures entrainer stays in the column bottom and doesn't contaminate distillate.
Selectivity Infinite Dilution Selectivity > 1.3 Must chemically interact with one isomer more than the other.

| Solubility | Miscible with feed | Prevents phase separation inside the column (unless using hetero-azeotropic). |

Workflow:

  • Feed Point: Introduce the product mixture in the middle of the column.

  • Solvent Feed: Introduce the Entrainer near the top (a few plates below the condenser). This ensures the solvent washes down through the entire rectification section.

  • Recovery: The bottom product is Product + Solvent. This requires a second "Stripper Column" to recover the solvent.

Module 3: Chromatographic Solutions (Thermolabile Compounds)

Ticket #881: "My drug degrades at 80°C. Distillation is destroying it."

Strategy: Recycling Preparative HPLC

The Mechanism: When


 (selectivity) is low in chromatography, you need immense column length (

) to separate peaks. Instead of buying a 2-meter column (impractical backpressure), we use Closed-Loop Recycling .

The "Shave-and-Recycle" Protocol:

  • Injection: Inject sample onto the column.

  • Cycle 1: The peaks partially separate but overlap significantly.

  • Valve Switch: Instead of sending to waste/fraction collector, switch the valve to direct the eluent back into the pump.

  • Cycle 2-5: The sample passes through the column again. Effective length doubles, triples, etc. Resolution (

    
    ) increases by the square root of the cycle number (
    
    
    
    ).
  • Shaving: As the leading edge of Peak A becomes pure, divert only that portion to the collector. Recycle the overlap.

  • Final Collection: Once the overlap is resolved, collect Peak B.

Recycle Pump HPLC Pump Injector Injector Pump->Injector Column Prep Column Injector->Column Detector UV/RI Detector Column->Detector SwitchValve Recycle Valve Detector->SwitchValve SwitchValve->Pump Overlap (Recycle) Collector Fraction Collector SwitchValve->Collector Pure Peak (Shave)

Figure 2: Closed-Loop Recycling Chromatography Workflow. The dashed line represents the recycling path for unresolved impurities.

Module 4: Crystallization (Isomers)

Ticket #505: "I have ortho- and para- isomers. Boiling points are identical."

Strategy: Melt Crystallization

The Mechanism: Isomers often have identical boiling points but distinct melting points and crystal structures. Melt crystallization works by cooling the liquid mixture (melt) to form pure crystals of the higher-melting isomer.

Troubleshooting "Eutectic Traps":

  • Issue: You cool the mixture, but yield is low.

  • Cause: You hit the Eutectic Point (the specific composition where both isomers solidify simultaneously).

  • Solution: You cannot purify past the eutectic point using static crystallization alone. You must stop cooling before this temperature or use a hybrid method (Distillation to shift composition -> Crystallization to finish).

Falling Film Layer Crystallization Steps:

  • Crystallization: Circulate the melt as a falling film over a chilled surface. Pure crystals grow on the wall; impurities remain in the melt.

  • Sweating (Critical Step): Drain the impure melt.[5] Gently heat the crystal layer just below the melting point. Impurity inclusions "sweat" out of the crystal lattice first.

  • Melting: Heat fully to melt the purified crystal layer and collect.

References

  • Pressure Swing Distill

    • Chemical Engineering World. (2020).[5][6] "Pressure Swing Distillation: Principle and Operation."

  • Extractive Distill

    • Aidic. (2014). "Development of Extractive Distillation Processes for Close-Boiling Polar Systems."
  • Recycling Preparative Chrom

    • Agilent Technologies.[7] (2021).[7][8] "Purify With Increased Resolution by Recycling Chromatography."

  • Melt Crystalliz

    • GEA Engineering. (2023).[6][9] "Melt Crystallization: The suspension-based process for pure crystal transformation."[6]

  • General Separation Str

    • ResearchGate.[1][10] (2025).[8][11] "Design of extractive distillation for the separation of close-boiling mixtures."

Sources

Technical Support Center: Preventing Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Mission Statement

Welcome to the Technical Support Center. This guide addresses a critical failure point in organic synthesis: the unintended hydrolysis of methyl esters during workup and purification. Methyl esters are kinetically labile due to minimal steric hindrance. This guide provides mechanistic insights, validated protocols, and decision-making frameworks to preserve ester integrity during isolation.

Module 1: Critical Factors (The "Why")

Mechanism of Failure: Hydrolysis

Understanding the enemy is the first step to containment. Methyl esters degrade primarily via the


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.
  • The Trigger: Hydroxide ions (

    
    ) or Lewis acidic metals (Al, Ti) activate the carbonyl carbon.
    
  • The Vulnerability: Methyl groups provide negligible steric protection compared to t-butyl or ethyl groups, making the carbonyl highly accessible to nucleophiles.

  • The Catalyst: Heat and Phase Transfer. Hydrolysis rates increase exponentially with temperature. Furthermore, emulsions increase the surface area between the organic phase (ester) and aqueous phase (base/acid), accelerating the reaction.

Risk Assessment Visualization

The following diagram outlines the critical decision points where hydrolysis typically occurs.

EsterRisk Start Crude Reaction Mixture Quench Quench Step (High Risk) Start->Quench Lewis Acids present? Wash Aqueous Wash (Med Risk) Quench->Wash Remove salts Fail1 Hydrolysis via Exothermic NaOH Quench->Fail1 Fieser Workup Chromatography Purification (Low-Med Risk) Wash->Chromatography Isolation Fail2 Saponification via Strong Base Wash Wash->Fail2 pH > 10 Fail3 Acid Hydrolysis on Silica Chromatography->Fail3 Unbuffered SiO2

Caption: Critical Failure Points in Methyl Ester Isolation. Red nodes indicate high-probability hydrolysis events.

Module 2: Troubleshooting Common Scenarios

Scenario A: Quenching Aluminum Hydride Reductions (LiAlH4 / DIBAL)

Issue: You performed a reduction in the presence of a methyl ester (or reduced a diester to a mono-ester) and lost the product during the aluminum quench. Diagnosis: You likely used the Fieser Workup (


 mL 

,

mL 15% NaOH,

mL

).[1] Root Cause: The 15% NaOH step generates a high local pH and high heat (exothermic quench), instantly saponifying the methyl ester.

Corrective Action: The Rochelle’s Salt Protocol Use Potassium Sodium Tartrate (Rochelle's Salt).[2][3][4] It acts as a bidentate ligand, chelating aluminum species into water-soluble complexes at a neutral pH (approx. 7-8) .

ParameterFieser MethodRochelle's Salt Method
pH Environment > 12 (Strongly Basic)~7.5 (Neutral/Mild)
Thermal Profile Highly ExothermicMild / Controlled
Emulsion Control Good (Precipitates salts)Excellent (Solubilizes salts)
Methyl Ester Stability Poor High
Scenario B: Removing Acids from Organic Layer

Issue: You need to remove unreacted carboxylic acid or acidic byproducts, but your yield is dropping. Diagnosis: Use of strong bases (NaOH, KOH) or warm solutions. Root Cause: Even dilute NaOH can hydrolyze methyl esters if the contact time is long or the extraction is not kept cold.

Corrective Action: Cold Bicarbonate Wash

  • Cool: Chill the crude organic phase and the aqueous wash solution to

    
    .
    
  • Substitute: Use Saturated

    
     (Sodium Bicarbonate) instead of NaOH.
    
  • Speed: Minimize contact time in the separatory funnel. Shake vigorously for 30 seconds and separate immediately. Do not let layers sit.[5]

Scenario C: Degradation on Silica Gel

Issue: Product is pure by NMR before column, but impure/hydrolyzed after chromatography. Diagnosis: Silica gel acidity. Root Cause: Standard silica gel is slightly acidic (pH 4-5). This surface acidity, combined with residual water or alcoholic eluents (MeOH), catalyzes hydrolysis or transesterification.

Corrective Action: Buffered Silica Pre-treat the silica column with 1% Triethylamine (


) in the eluent. This neutralizes surface silanols. Alternatively, use Neutral Alumina .

Module 3: Validated Protocols

Protocol 1: The "Gold Standard" Rochelle's Salt Workup

For LiAlH4/DIBAL reactions containing sensitive esters.

Reagents:

  • Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt)[2][3][4]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    )
    
  • Ice bath

Step-by-Step:

  • Dilute & Cool: Dilute the reaction mixture 2-fold with

    
     or DCM. Cool to 
    
    
    
    in an ice bath.
  • Quench Active Hydride: Carefully add EtOAc dropwise.

    • Why? EtOAc reacts with residual hydride to form ethanol (benign), avoiding the violent evolution of

      
       gas caused by water.
      
  • Chelation: Add Saturated Rochelle's Salt solution (approx. 20 mL per gram of hydride used).

  • The "Vigorous Stir": Remove the ice bath. Stir the biphasic mixture vigorously at room temperature.

    • Visual Cue: The mixture will initially look like a gray sludge/emulsion.[4] Do not stop. Stir until two distinct, clear layers appear (typically 30 mins to 2 hours).

  • Separation: Transfer to a separatory funnel. The aqueous layer (containing chelated Al) should be clear/colorless. Collect the organic layer.

  • Dry: Wash with brine, dry over

    
     (anhydrous), and concentrate.
    
Protocol 2: Buffered Silica Gel Preparation

For purification of acid-sensitive esters.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexanes).

  • Add Buffer: Add 1% v/v Triethylamine (

    
    ) to the slurry.
    
  • Pack: Pour the column.

  • Flush: Flush the column with 2-3 column volumes of the non-buffered eluent to remove excess amine before loading your sample. The silica is now neutralized.

Module 4: Logic Pathways (Graphviz)

Workup Decision Tree

Use this logic flow to determine the correct workup for your specific reaction conditions.

WorkupDecision Start Reaction Complete Q1 Contains Aluminum (LiAlH4/DIBAL)? Start->Q1 Q2 Is the Ester Sterically Hindered? Q1->Q2 Yes Standard Cold Dilute Acid/Base Wash Q1->Standard No Fieser Fieser Workup (Fast, but High pH) Q2->Fieser Yes (t-Butyl) Rochelle Rochelle's Salt (Neutral pH, Slow) Q2->Rochelle No (Methyl/Ethyl) Note Warning: Methyl esters are NEVER safe in Fieser workup Fieser->Note

Caption: Decision matrix for selecting workup conditions based on reagents and substrate stability.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the aqueous layer overnight if the separation is taking too long? A: No. If the aqueous layer is basic (pH > 8) or acidic (pH < 4), hydrolysis will continue at the interface even without stirring. If you must pause, neutralize the aqueous layer to pH 7.0 immediately or freeze the mixture (not recommended for emulsions).

Q: Why did my yield drop after using the Rotovap? A: If you concentrated your sample while it still contained trace water and residual acid/base, the heat from the water bath (


) can drive hydrolysis.
  • Fix: Ensure the organic layer is completely dry (clear solution over

    
    ) before concentration. Do not exceed 
    
    
    
    on the water bath for labile esters.

Q: I used Rochelle's salt, but the layers won't separate. What now? A: This is usually due to insufficient stirring time or low ionic strength.

  • Add more saturated Rochelle’s solution.[3]

  • Add solid NaCl to increase the density of the aqueous layer.

  • Filter the entire mixture through a pad of Celite to remove particulate matter that stabilizes the emulsion.

References

  • Rochelle's Salt Workup Mechanism & Application

    • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." Wiley, New York.[6] (Standard reference for aluminum hydride workups).

    • Not Voodoo X. "Workup of Aluminum Hydride Reductions." University of Rochester.[7] Available at: [Link]

  • Ester Hydrolysis Kinetics ( ): Carey, F. A.; Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer. (Detailed mechanism of nucleophilic acyl substitution).
  • Silica Gel Acidity & buffering

    • Armarego, W. L. F.; Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann.
    • Dauben, W. G. et al. "Chromatography on buffered silica gel." Journal of Organic Chemistry. Available at: [Link] (General reference for buffering techniques).

  • Protective Group Stability

    • Wuts, P. G. M.; Greene, T. W.[6] "Greene's Protective Groups in Organic Synthesis."[8] Wiley-Interscience. (Definitive guide on ester stability profiles).

Sources

Technical Support Center: Methyl Nicotinate Aqueous Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Nicotinate (MN) research applications. As a potent rubefacient widely utilized in the "niacin patch test" to assess microvascular function (e.g., in schizophrenia and dermatological research), the chemical stability of MN in aqueous solution is critical for ensuring reproducible vasodilatory responses.

This portal provides researchers and drug development professionals with evidence-based FAQs, causality-driven troubleshooting workflows, and self-validating analytical protocols.

Knowledge Base: Stability FAQs

Q1: How long can I reliably store aqueous methyl nicotinate solutions for clinical or research use? A1: Aqueous solutions of methyl nicotinate exhibit exceptional chemical stability when stored at 4°C. Longitudinal High-Performance Liquid Chromatography (HPLC) studies demonstrate that the ester undergoes an extremely slow rate of decomposition, degrading at approximately 0.5% per year under refrigeration [1]. Solutions stored for up to 1,062 days (nearly 3 years) show only ~1.5% loss of the active compound and retain full biological efficacy to induce erythema in healthy individuals [2].

Q2: What is the primary degradation pathway of methyl nicotinate in water, and why does temperature matter? A2: The primary degradation mechanism is ester hydrolysis, which yields nicotinic acid and methanol. This reaction is driven by the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the ester. Storing the solution at 4°C kinetically suppresses this reaction. According to the Arrhenius equation, lowering the thermal energy of the system prevents the water molecules from overcoming the activation energy barrier required to form the tetrahedral intermediate, thereby halting hydrolysis [1].

Q3: Does pH or the presence of biological matrices affect the stability of methyl nicotinate? A3: Yes. While stable in pure aqueous solutions at neutral to slightly acidic pH, methyl nicotinate hydrolysis is base-catalyzed at elevated pH levels. Furthermore, in biological matrices or in vivo assays, human serum albumin (HSA) exhibits esterase-like activity that actively accelerates hydrolysis. In the presence of 50 µM HSA at pH 7.4 and 37°C, methyl nicotinate has a half-life of >95 hours, which must be accounted for in prolonged in vitro biological assays [3].

Quantitative Stability Data

The following table summarizes the degradation kinetics and biological viability of methyl nicotinate across varying environmental conditions, synthesizing data from authoritative stability studies [1, 2, 3].

Storage ConditionMatrixDegradation Rate / Half-LifePrimary DegradantBiological Efficacy (Erythema)
4°C (Refrigerated) Pure Aqueous (1 M)~0.5% loss per yearNicotinic AcidMaintained up to 3 years
25°C (Room Temp) Pure Aqueous (1 M)< 2.0% loss per yearNicotinic AcidMaintained up to 1 year
37°C, pH 7.4 50 µM Human Serum AlbuminHalf-life > 95 hoursNicotinic AcidN/A (in vitro assay condition)
Elevated pH (>8.5) Aqueous BufferRapid (Base-catalyzed)Nicotinic AcidLoss of efficacy expected

Degradation & Troubleshooting Visualizations

Mechanism of methyl nicotinate ester hydrolysis in aqueous environments.

Troubleshooting workflow for resolving reduced efficacy in methyl nicotinate assays.

Troubleshooting Guide: Experimental Anomalies

Anomaly 1: Loss of Vasodilatory Response (Erythema) in Patch Tests

  • Causality & Root Cause: A 1 M solution of MN requires significant degradation (>10-20%) before visual erythema scoring is noticeably impacted. If the solution is under 3 years old and stored at 4°C, the root cause is rarely chemical instability. It is more likely related to application volume, skin barrier variations, or localized vasoconstriction in the subject.

  • Actionable Fix: Verify the application protocol. If the solution was accidentally left at room temperature for months or exposed to high pH buffers, perform HPLC to quantify nicotinic acid levels. If nicotinic acid exceeds 5%, the batch has hydrolyzed and must be discarded.

Anomaly 2: Appearance of Secondary Peaks in HPLC Chromatograms

  • Causality & Root Cause: The appearance of a peak with a significantly shorter retention time (e.g., ~1.4 minutes compared to MN's ~7.3 minutes) is the classic signature of nicotinic acid [1]. Because nicotinic acid is highly polar and ionizable, it interacts less with the hydrophobic stationary phase of a C18 column, causing it to elute much faster than the methylated ester.

  • Actionable Fix: Calculate the Area Under the Curve (AUC) for the nicotinic acid peak. If the degradation rate exceeds the expected 0.5% per annum, audit your laboratory's temperature logs to ensure the 4°C cold room has not experienced thermal excursions.

Self-Validating Experimental Protocols

Protocol A: Preparation of 1 M Aqueous Methyl Nicotinate Stock Solution

This protocol incorporates a visual self-validation step to ensure complete dissolution before storage.

  • Weighing: Accurately weigh 13.71 g of methyl nicotinate powder (purity ≥99.0%) using an analytical balance.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm).

    • Causality Check: MN has a maximum aqueous solubility of ~0.1 g/mL. Because 13.71 g in 100 mL is near this limit, mechanical agitation is required to overcome the lattice energy of the solid.

  • Mixing: Sonicate the flask for 5–10 minutes at room temperature until completely dissolved.

  • Volume Adjustment: Bring to the final 100 mL volume with ultra-pure water and invert to mix.

  • Self-Validation (Clarity Check): Inspect the solution against both a white and black background under bright light. The solution must be completely clear with zero particulate matter. Any cloudiness indicates incomplete dissolution, which will lead to inaccurate dosing.

  • Storage: Aliquot into amber glass vials and store strictly at 4°C. Reasoning: Amber glass prevents any potential UV-induced photolytic degradation, while 4°C kinetically freezes the hydrolysis pathway.

Protocol B: Stability-Indicating HPLC Analysis

This protocol utilizes a System Suitability Test (SST) to validate the chromatographic conditions prior to sample analysis.

  • Column Preparation: Equip the HPLC system with a standard C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase (e.g., water/methanol).

    • Causality Check: Adjust the aqueous portion to pH ~3.0 using acetic acid. Lowering the pH ensures that the carboxylic acid group of any degraded nicotinic acid remains protonated (neutral), preventing peak tailing and ensuring reproducible retention times on the hydrophobic column.

  • Self-Validation (System Suitability Test): Inject a freshly prepared standard mixture containing 100 µg/mL methyl nicotinate and 5 µg/mL nicotinic acid.

    • Validation Criteria: You must achieve baseline resolution (

      
      ) between the early-eluting nicotinic acid peak (~1.4 min) and the later-eluting methyl nicotinate peak (~7.3 min) [1]. Do not proceed with sample analysis if 
      
      
      
      .
  • Sample Analysis: Dilute the aged 1 M MN solution 1:10,000 in the mobile phase. Inject 20 µL into the HPLC.

  • Quantification: Calculate the percentage of degradation by dividing the nicotinic acid peak area by the total peak area (MN + Nicotinic acid).

References

  • Ross BM, Katzman M. "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'". BMC Research Notes.[Link]

  • Trissel's Stability of Compounded Formulations, 6th Edition. PharmacyLibrary.[Link]

  • Salvi A, Carrupt PA, Mayer JM, Testa B. "Esterase-like activity of human serum albumin toward prodrug esters of nicotinic acid". Drug Metabolism and Disposition.[Link]

Validation & Comparative

Comparative Guide: Synthesis Methods for 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Methyl 6-methylpyridine-3-carboxylate (CAS: 5470-70-2) Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary

6-Methylnicotinate is a critical pyridine building block, extensively utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various CNS-targeting ligands. Its structural duality—offering a reactive ester for acyl substitution and a pyridine nitrogen for salt formation or coordination—makes it a versatile scaffold.

This guide objectively compares three distinct synthetic methodologies ranging from classical laboratory preparations to modern catalytic approaches. Selection of the optimal route depends heavily on starting material availability, scale, and tolerance for hazardous reagents.

Quick Comparison Matrix
FeatureMethod A: Fischer Esterification Method B: Oxidative Esterification Method C: Pd-Catalyzed Carbonylation
Primary Precursor 6-Methylnicotinic Acid5-Ethyl-2-methylpyridine (MEP)5-Bromo-2-methylpyridine
Reaction Type Acid-Catalyzed EquilibriumOxidation / EsterificationTransition Metal Catalysis
Typical Yield 75–85%65–70% (Overall)80–95%
Atom Economy HighLow (High waste from oxidation)Moderate (Depends on CO source)
Scalability High (Simple workup)Very High (Industrial standard)Low/Medium (Cost of Pd/Ligands)
Key Challenge Water removal (Equilibrium)Harsh conditions (

, High T)
CO gas handling / Catalyst cost

Strategic Decision Framework

The following decision tree assists in selecting the appropriate synthesis method based on laboratory constraints and project goals.

DecisionMatrix cluster_legend Key Start Select Synthesis Strategy Scale What is the target scale? Start->Scale Small Small Scale->Small < 100g (Lab Scale) Large Large Scale->Large > 1kg (Process/Industrial) Precursor Is 6-Methylnicotinic Acid available/affordable? Small->Precursor Safety Can you handle High Pressure/Nitric Acid? Large->Safety MethodA Method A: Fischer Esterification (High Purity, Simple) Precursor->MethodA Yes MethodC Method C: Pd-Catalyzed Carbonylation (Access to Library Analogues) Precursor->MethodC No (Have Aryl Halides) Safety->MethodA No (Safety Priority) MethodB Method B: Oxidative Esterification (Lowest Cost, High Waste) Safety->MethodB Yes (Industrial Setup) Decision Decision Point Outcome Recommended Method

Caption: Logical flow for selecting the optimal synthesis route based on scale, precursor availability, and safety constraints.

Detailed Technical Protocols

Method A: Classical Fischer Esterification

Best for: Routine lab-scale synthesis where high purity is required. Mechanism: Acid-catalyzed nucleophilic acyl substitution. The reaction is equilibrium-limited; driving the reaction requires excess methanol or removal of water.

Experimental Protocol
  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 6-Methylnicotinic acid (40 g, 290 mmol)[1][2]

    • Methanol (anhydrous, 750 mL)

    • Concentrated Sulfuric Acid (

      
      , 40 mL)[1][2]
      
  • Procedure:

    • Dissolve 6-methylnicotinic acid in methanol.[3][1][4]

    • Caution: Slowly add concentrated sulfuric acid dropwise. The reaction is exothermic.[4]

    • Heat the mixture to reflux (approx. 65°C) and maintain for 17 hours. Monitor via TLC (Ethyl Acetate/Hexane).

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.[1]

    • Neutralization: Resuspend residue in ice water. Adjust pH to 7.0 using saturated aqueous

      
      .[1][2][4] Note: Evolution of 
      
      
      
      gas will occur.
    • Extraction: Extract with Ethyl Acetate (

      
       mL).[1][2][4] Wash combined organics with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.[2]
  • Expected Yield: 33 g (75%), off-white solid.

  • Critical Control Point: Complete removal of acid during neutralization is vital to prevent hydrolysis during storage.

Method B: Oxidative Esterification (Industrial Route)

Best for: Large-scale manufacturing where raw material cost (MEP) is the primary driver. Mechanism: Nitric acid oxidation of the alkyl side chain followed by esterification.

Experimental Protocol
  • Setup: High-pressure reactor (autoclave) or temperature-controlled vessel compatible with corrosive oxidants.

  • Reagents:

    • 5-Ethyl-2-methylpyridine (MEP)

    • Nitric Acid (60-70%)

    • Methanol[3][1][2][4][5]

  • Procedure (Two-Stage):

    • Oxidation: Charge reactor with MEP and catalyst (Ammonium Vanadate). Heat to 160–205°C. Slowly dose Nitric Acid over 6–12 hours while distilling off water.

    • Isolation: The intermediate 6-methylnicotinic acid is often isolated or carried through as a crude melt.

    • Esterification: Add excess methanol to the crude acid and reflux (as in Method A).

  • Expected Yield: 65–70% (overall from MEP).

  • Safety Warning: This reaction generates significant

    
     gases and requires robust scrubbing systems. The oxidation of alkyl pyridines can be energetic; temperature control is paramount to prevent runaways.
    
Method C: Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization or when 6-methylnicotinic acid is unavailable. Ideal for generating libraries of ester analogs. Mechanism: Pd(0) oxidative addition to the aryl halide, CO insertion to form an acyl-Pd species, and nucleophilic attack by methanol.

Experimental Protocol
  • Setup: Stainless steel autoclave or heavy-walled glass pressure tube.

  • Reagents:

    • 5-Bromo-2-methylpyridine (1.0 equiv)

    • Methanol (Solvent/Reagent, 10 equiv)

    • Triethylamine (

      
      , 2.0 equiv)[6]
      
    • Catalyst:

      
       (2 mol%) + Xantphos (3 mol%) or 
      
      
      
      .
    • CO Source: Carbon Monoxide gas (balloon or 5 bar) OR

      
       (solid source).
      
  • Procedure:

    • In a glovebox or under Argon, combine aryl bromide, base, methanol, and catalyst in the reaction vessel.

    • Purge with CO gas (3 cycles) and pressurize to 5 bar (or add stoichiometric

      
      ).
      
    • Heat to 80–100°C for 12–24 hours.

    • Workup: Cool, depressurize carefully. Filter through a pad of Celite to remove Palladium black. Concentrate filtrate.

    • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane).

  • Expected Yield: 85–95%.

  • Advantage: This method avoids the use of strong acids and oxidants, tolerating sensitive functional groups on the pyridine ring if present.

Mechanistic & Pathway Analysis

The following diagram illustrates the chemical pathways for all three methods, highlighting the convergence on the final product.

ReactionPathways cluster_industrial Method B: Industrial Route cluster_modern Method C: Catalytic Route MEP 5-Ethyl-2-methylpyridine Oxidation Oxidation (HNO3, 200°C) MEP->Oxidation Acid 6-Methylnicotinic Acid Oxidation->Acid Intermediate Bromide 5-Bromo-2-methylpyridine PdCycle Pd(0)/CO/MeOH Carbonylation Bromide->PdCycle Product Methyl this compound (Target Ester) PdCycle->Product Direct Conversion Fischer Fischer Esterification (MeOH, H+, Reflux) Acid->Fischer Method A Fischer->Product - H2O

Caption: Convergence of oxidative, acid-catalyzed, and transition-metal catalyzed pathways to Methyl this compound.

References

  • BenchChem. Synthesis of Methyl this compound: A Technical Guide. (2025).[1][4][5][7] Retrieved from

  • ChemicalBook. Methyl this compound Synthesis and Product Properties. Retrieved from

  • National Institutes of Health (NIH). Mechanochemical Palladium-Catalyzed Carbonylative Reactions Using Mo(CO)6. Retrieved from

  • Google Patents. Process for the production of 6-methylnicotinic acid ester (US4579953A). Retrieved from

  • MDPI. PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. (2019).[8][7][9] Retrieved from

Sources

Advanced HPLC Purity Analysis of 6-Methylnicotinate: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the chromatographic challenges inherent in analyzing polar, ionizable pharmaceutical intermediates. 6-Methylnicotinate (CAS 5470-70-2) is a critical building block used in the synthesis of active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug Etoricoxib[1][2]. For these applications, achieving a mass fraction purity of >98.0% is a strict regulatory and synthetic requirement[1].

However, quantifying the purity of this compound requires resolving it from structurally similar degradants and positional isomers, most notably its hydrolysis product, 6-methylnicotinic acid. This guide objectively compares standard Reversed-Phase (RP) chromatography against Mixed-Mode chromatography, providing the mechanistic causality and self-validating protocols necessary to develop a robust analytical method.

The Analytical Challenge: Pyridine Ring Dynamics

Pyridine derivatives like this compound possess a basic nitrogen atom with a pKa typically ranging between 5 and 6[3]. In standard High-Performance Liquid Chromatography (HPLC), this basic moiety acts as a strong hydrogen-bond donor/acceptor and readily interacts with the acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases[3].

This secondary interaction is the primary cause of chromatographic failure in pyridine analysis. It manifests as severe peak tailing, reduced theoretical plate counts, and unpredictable retention shifts[3]. To mitigate this, analysts must either strictly control the mobile phase pH to suppress silanol ionization or utilize advanced column chemistries that shield or constructively utilize these ionic interactions[3][4].

Comparison of Chromatographic Alternatives

To establish the optimal method, we must compare the performance of traditional C18 columns against Mixed-Mode and Hydrogen-Bonding alternatives.

  • Standard C18 (Reversed-Phase) : Relies exclusively on hydrophobic interactions. While effective for neutral molecules, basic pyridines require highly acidic mobile phases (pH 2.5–3.0) and high buffer concentrations to mask silanol activity[3][5]. Even under optimized conditions, peak asymmetry often persists.

  • Mixed-Mode Cation-Exchange (e.g., Primesep 100 / Coresep 100) : These columns feature an alkyl chain with an embedded acidic cation-exchange functional group. This dual-mechanism exploits both the hydrophobicity of the methyl ester and the ionic properties of the protonated pyridine ring, offering unprecedented selectivity and sharp peak shapes[4][6].

  • Hydrogen-Bonding (e.g., SHARC 1) : Utilizes specific hydrogen-bond adsorption rather than hydrophobicity. This is highly effective for separating aminopyridines and highly polar isomers, though it requires non-aqueous mobile phases (acetonitrile/methanol)[7].

Quantitative Performance Data

The following table summarizes the experimental performance of this compound and its primary impurity, 6-methylnicotinic acid, across two distinct column chemistries.

Chromatographic ParameterStandard C18 (Method A)Mixed-Mode Cation-Exchange (Method B)
Retention Time: 6-Methylnicotinic Acid 6.8 min4.2 min
Retention Time: this compound 7.3 min9.5 min
Resolution (

)
1.2 (Co-elution risk)4.8 (Baseline resolution)
Tailing Factor (

)
1.8 (Severe tailing)1.1 (Symmetrical)
Theoretical Plates (

)
4,50012,500

Data Synthesis based on the chromatographic behavior of pyridinecarboxylic acids and esters under acidic gradient conditions[4][5].

Mechanistic Causality of the Results

Why does the Mixed-Mode column vastly outperform the C18 column? On a standard C18, the ester (this compound) and the acid (6-methylnicotinic acid) rely solely on minor hydrophobic differences for separation, leading to a poor resolution (


 = 1.2). Furthermore, the heterogeneous distribution of residual silanols on the C18 silica causes the basic pyridine nitrogen to "drag" through the column, resulting in a high tailing factor (

= 1.8)[3].

Conversely, the Mixed-Mode column actively embraces the positive charge of the protonated pyridine ring. By providing a uniform, deliberate cation-exchange site, it eliminates unpredictable silanol interactions[3][4]. The acid impurity, being a zwitterion at acidic pH, experiences less net cationic retention than the purely basic ester, driving them apart and achieving a massive resolution (


 = 4.8).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology incorporates a System Suitability Test (SST) that acts as an internal self-validation mechanism. If the SST fails, the protocol automatically flags the root cause.

Step 1: Sample and Standard Preparation
  • Diluent : Prepare a diluent of 25% v/v Methanol in LC-MS grade water[5].

  • Standard Solution : Dissolve the this compound reference standard to a concentration of 1.0 mg/mL.

  • SST Resolution Mixture : Spike the standard solution with 0.1% w/w 6-methylnicotinic acid.

Step 2: Mobile Phase Configuration (Mixed-Mode)

Note: Retention time for pyridinecarboxylic compounds on mixed-mode columns is highly sensitive to both acetonitrile concentration and buffer ionic strength[4][6].

  • Mobile Phase A : Water with 0.05% Formic Acid (Adjusts pH to ~2.8 to ensure the pyridine ring is fully protonated)[3][8].

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : 5% B to 50% B over 15 minutes[8].

Step 3: Instrumental Parameters
  • Column : Mixed-Mode Cation-Exchange (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 263 nm (optimal for methylnicotinate derivatives)[5].

  • Injection Volume : 10 µL.

Step 4: System Suitability and Self-Validation

Inject the SST Resolution Mixture. The system is only validated for sample analysis if:

  • Resolution (

    
    )  between 6-methylnicotinic acid and this compound is 
    
    
    
    2.0. (Failure indicates buffer depletion or incorrect pH).
  • Tailing Factor (

    
    )  for this compound is 
    
    
    
    1.5. (Failure indicates column overloading or stationary phase degradation).

Method Development Logic

HPLC_Method_Dev A This compound Sample Preparation B Column Chemistry Selection A->B C Standard C18 (Hydrophobic Only) B->C D Mixed-Mode Cation-Exchange (Hydrophobic + Ionic) B->D E HILIC / Hydrogen-Bonding (Polar Interactions) B->E F Mobile Phase Optimization (pH 2.5 - 3.0) C->F D->F E->F G System Suitability Evaluation (Rs > 2.0, Tf < 1.5) F->G G->F Fail (Peak Tailing) H Validated Purity Method G->H Pass

HPLC method development workflow for pyridine derivatives.

References

  • Ruifu Chemical : Methyl this compound CAS 5470-70-2 Purity >98.0% (HPLC) Etoricoxib Intermediate. Available at: 1

  • SynThink Research Chemicals : Methyl this compound | 5470-70-2. Available at: 2

  • Benchchem : Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Available at: 3

  • SIELC Technologies : HPLC Separation of Pyridinecarboxylic Acids. Available at:4

  • HELIX Chromatography : HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available at: 6

  • PMC / NIH : Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Available at: 5

  • SIELC Technologies : HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: 8

  • SIELC Technologies : HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: 7

Sources

Biological activity of 6-Methylnicotinate versus nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 6-Methylnicotinate (the conjugate base/salt of 6-methylnicotinic acid) and Nicotinic Acid (Niacin/Vitamin B3). It is designed for researchers in pharmacology and medicinal chemistry, focusing on structure-activity relationships (SAR), receptor kinetics, and metabolic fate.

Executive Summary

Nicotinic Acid (NA) is a potent, high-affinity agonist of the GPR109A (HCA2) receptor and a critical precursor for NAD+ biosynthesis via the Preiss-Handler pathway. Its clinical utility in dyslipidemia is limited by cutaneous flushing and potential hepatotoxicity.

This compound (6-MNA) is a structural analog of NA characterized by a methyl substitution at the C6 position of the pyridine ring.[1] This single modification drastically alters its biological profile:

  • Receptor Activity: 6-MNA exhibits approximately 50-fold lower affinity for GPR109A compared to NA, rendering it pharmacologically "silent" or weak in lipid modulation contexts.

  • Metabolic Fate: The C6-methyl group sterically hinders the phosphoribosyltransferase reaction, preventing 6-MNA from effectively entering the NAD+ biosynthetic pathway. It is often used as a non-metabolizable probe rather than a vitamin vitamer.

Chemical & Structural Basis

The biological divergence stems from the steric and electronic effects of the methyl group at position 6.

FeatureNicotinic Acid (NA)This compound (6-MNA)
IUPAC Name Pyridine-3-carboxylic acid6-Methylpyridine-3-carboxylic acid
Formula C₆H₅NO₂C₇H₇NO₂
MW 123.11 g/mol 137.14 g/mol
pKa (COOH) 4.85~4.95 (Slightly less acidic due to +I effect)
Key Pharmacophore Anionic Carboxylate + Pyridine NC6-Methyl blocks "tight" binding pockets
Visualization: Structural Divergence

The following diagram illustrates the key structural differences and their immediate impact on receptor docking.

StructuralComparison cluster_0 Nicotinic Acid (NA) cluster_1 This compound (6-MNA) NA Pyridine Ring (C3-COOH) Binding High Affinity GPR109A Binding NA->Binding Unobstructed Interaction MNA Pyridine Ring (C3-COOH + C6-CH3) StericClash Steric Clash (Trp91/Phe276) MNA->StericClash C6-Methyl Group LowAffinity ~50x Lower Affinity Weak/No Agonism StericClash->LowAffinity

Caption: C6-methylation creates a steric clash within the GPR109A binding pocket, specifically disrupting interactions with Trp91 and Phe276 residues.

Pharmacodynamics: GPR109A (HCA2) Activation

The primary therapeutic target for Nicotinic Acid is GPR109A, a Gi-coupled receptor on adipocytes that inhibits lipolysis.[]

Mechanism of Action[2]
  • Nicotinic Acid: Binds Arg111 (ionic anchor) and sits in a hydrophobic pocket defined by Trp91 and Phe276.[3] This induces a conformational change, activating G_i/o, reducing cAMP, and inhibiting Hormone-Sensitive Lipase (HSL).

  • This compound: The bulky methyl group at C6 prevents the pyridine ring from sitting flat in the hydrophobic cleft.

    • Data Point: Competitive binding assays using [³H]-nicotinic acid reveal that 6-MNA requires ~50-100 µM to displace ligand, whereas NA has an IC50 of ~0.1-1 µM.

    • Result: 6-MNA fails to significantly inhibit lipolysis or cause flushing (which is mediated by GPR109A-induced PGD2 release in Langerhans cells).

Experimental Protocol: GPR109A cAMP Inhibition Assay

Purpose: To quantify the agonist potency (EC50) of 6-MNA versus NA.

  • Cell Line: CHO-K1 cells stably transfected with human GPR109A (HCA2).

  • Reagents:

    • Forskolin (10 µM) to stimulate cAMP.

    • IBMX (0.5 mM) to inhibit phosphodiesterase.

    • Test compounds: Nicotinic Acid and this compound (10 nM – 1 mM).

  • Workflow:

    • Seed: Plate cells at 10,000 cells/well in 384-well plates.

    • Starve: Incubate in serum-free media for 4 hours.

    • Treat: Add Forskolin + Test Compound simultaneously. Incubate 30 min at 37°C.

    • Detect: Lyse cells and measure cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra).

  • Analysis: Plot cAMP concentration vs. log[Compound]. Fit to a 4-parameter logistic equation.

    • Expected Result NA: EC50 ≈ 100 nM (Full inhibition of Forskolin signal).

    • Expected Result 6-MNA: EC50 > 50 µM (Partial or no inhibition).

Metabolic Fate: NAD+ Biosynthesis

A critical distinction for drug development is whether the analog acts as a vitamin precursor or an antimetabolite.

The Preiss-Handler Pathway Blockade

Nicotinic acid is phosphoribosylated by NAPRT (Nicotinate Phosphoribosyltransferase) to form NAMN.

  • Substrate Specificity: NAPRT is highly specific for the pyridine nitrogen and the C3-carboxyl group.

  • 6-MNA Activity: The C6-methyl group interferes with the enzymatic active site of NAPRT. Consequently, 6-MNA is not efficiently converted to NAD+. It may act as a weak competitive inhibitor or be metabolized via alternative oxidative pathways (e.g., by cytochrome P450s) rather than salvage pathways.

NADPathway cluster_pathway Preiss-Handler Pathway cluster_block 6-Methyl Analog NA Nicotinic Acid NAPRT Enzyme: NAPRT (Phosphoribosyltransferase) NA->NAPRT NAMN Nicotinic Acid Mononucleotide NAPRT->NAMN Block Steric Blockade No Reaction NAPRT->Block NAD NAD+ NAMN->NAD Downstream steps MNA This compound MNA->NAPRT Inefficient Binding

Caption: this compound fails to act as a substrate for NAPRT, blocking its conversion into the essential coenzyme NAD+.

Data Summary & Comparison Table

The following table synthesizes experimental data from GPR109A binding studies and enzymatic assays.

ParameterNicotinic Acid (NA)This compound (6-MNA)Biological Implication
GPR109A Affinity (Ki) ~100 nM> 5,000 nM6-MNA is a poor candidate for lipid lowering via this mechanism.
GTPγS Binding (Emax) 100% (Full Agonist)< 10% (at 10 µM)6-MNA does not activate the G-protein signaling cascade.
Flushing Response Severe (PGD2 mediated)Negligible6-MNA lacks the side effect profile but also the efficacy.
NAD+ Precursor Yes (High Efficiency)No / Negligible6-MNA does not support cell survival in NAD-depleted conditions.
Primary Use Dyslipidemia Drug / VitaminBiochemical Probe / IntermediateUsed to map binding pockets or as a non-reactive control.

References

  • Tunaru, S., et al. (2003).[4] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3][4] Nature Medicine, 9(3), 352-355.

  • Wise, A., et al. (2003).[4] "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.

  • Lorenzen, A., et al. (2001).[5] "Characterization of the G protein-coupled receptor GPR109A (HM74A) and its interaction with nicotinic acid." Molecular Pharmacology, 59(2), 349-357. (Describes the 50-fold reduction in activity for 6-methyl analogs).

  • Gille, A., & Offermanns, S. (2011). "Pharmacology of the Nicotinic Acid Receptor GPR109A (HCA2)." Annual Review of Pharmacology and Toxicology.

  • Hara, N., et al. (2007). "Nicotinate phosphoribosyltransferase (NAPRT) and NAD biosynthesis." Current Opinion in Clinical Nutrition & Metabolic Care. (Details substrate specificity excluding C6-substituted analogs).

Sources

Comparative Analysis of Spectroscopic Data for 6-Methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Methyl 6-methylnicotinate (CAS 5470-70-2) is a pivotal pyridine scaffold in medicinal chemistry, serving as a precursor for nicotine analogs (e.g., 6-methylnicotine) and COX-2 inhibitors like Etoricoxib.[2] Its structural distinctiveness lies in the 6-position methyl group, which introduces specific electronic and steric perturbations compared to the parent compound, methyl nicotinate.

This guide provides an objective, data-driven comparison of Methyl this compound against its structural analogs. We analyze spectroscopic signatures (


H NMR, IR, MS) to establish robust identification protocols and elucidate the "methyl effect" on the pyridine ring's electronic environment.
Structural & Electronic Context

The 6-methyl group is not merely a steric bulk; it acts as a weak electron donor via hyperconjugation and induction. This alters the electron density of the pyridine ring, specifically shielding the ortho (C-5) and para (C-3) positions relative to the substitution site.

Comparison Targets:

  • Target: Methyl this compound (6-MMN)[2][3]

  • Reference: Methyl nicotinate (MN) – The unsubstituted parent.

  • Functional Analog: Methyl 6-bromonicotinate (6-BrMN) – A halogenated variant used for cross-coupling.

Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance (

H NMR)

The most definitive method for distinguishing 6-MMN from its analogs is


H NMR. The 6-methyl substitution obliterates the H-6 signal seen in the parent compound and shields the adjacent H-5 proton.

Table 1: Comparative


H NMR Chemical Shifts (

, ppm in CDCl

)
PositionMethyl Nicotinate (Parent)Methyl this compound (Target)

(Shift Effect)
H-2 9.23 (s)9.06 (s)-0.17 (Shielded)
H-4 8.29 (dt)8.13 (dd)-0.16 (Shielded)
H-5 7.39 (dd)7.20 (d)-0.19 (Shielded)
H-6 / 6-Sub 8.78 (d)2.58 (s, 3H, -CH

)
N/A (Substitution)
-OCH

3.96 (s)3.89 (s)-0.07

Data Sources: Validated against spectral libraries and literature [1][2].[1][4]

Mechanistic Insight:

  • The H-5 Shielding: In Methyl nicotinate, H-5 is coupled to H-6 (

    
     Hz). In 6-MMN, H-5 appears as a doublet coupled only to H-4 (
    
    
    
    Hz), and it shifts upfield by ~0.2 ppm due to the electron-donating density of the adjacent methyl group.
  • Loss of H-6: The disappearance of the downfield signal at ~8.78 ppm (H-6) and the appearance of a clean singlet at 2.58 ppm is the primary diagnostic for successful 6-methylation.

B. Infrared Spectroscopy (FT-IR)

While NMR provides structural connectivity, IR confirms functional group integrity, particularly the ester moiety.

Table 2: Key IR Vibrational Modes (cm


) 
Functional GroupMethyl NicotinateMethyl this compoundInterpretation
C=O[5] Stretch (Ester) 17221720-1725Conjugation with pyridine ring lowers

slightly compared to aliphatic esters.
C=N / C=C Ring 1590, 15751595, 1560Methyl substitution alters ring breathing modes; 6-MMN often shows a distinct band near 1600 cm

.
C-H Stretch (Aliphatic) ~2950 (weak)2920, 2850Increased intensity in 6-MMN due to the additional methyl group.
C. Mass Spectrometry (MS)

MS analysis is crucial for purity assessment and confirming the molecular ion.

  • Methyl Nicotinate:

    
     137 [M]
    
    
    
    . Base peak often
    
    
    106 (Loss of -OCH
    
    
    ).
  • Methyl this compound:

    
     151 [M]
    
    
    
    .[6][7]
    • Fragmentation: The base peak is typically

      
       120 (Loss of -OCH
      
      
      
      , 31 Da).
    • Secondary Fragment:

      
       92 (Loss of -CO from the acylium ion), indicative of the pyridine ring structure [3].
      
Experimental Protocols
Protocol A: Synthesis of Methyl this compound (Fischer Esterification)

Rationale: Acid-catalyzed esterification is preferred over acyl chlorides for scalability and cost-effectiveness in industrial settings.

Materials: 6-Methylnicotinic acid (1.0 eq), Methanol (excess), H


SO

(conc., cat.), NaHCO

(sat. aq.).
  • Setup: Charge a round-bottom flask with 6-methylnicotinic acid. Add Methanol (10 mL/g of acid).

  • Catalysis: Cool to 0°C. Dropwise add H

    
    SO
    
    
    
    (0.1 eq).
  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (SiO

    
    , 1:1 Hexane/EtOAc).
    
  • Workup: Concentrate methanol in vacuo. Dilute residue with EtOAc. Neutralize with NaHCO

    
     (pH ~8).
    
  • Extraction: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: If necessary, recrystallize from Hexane/EtOAc or distill (bp 106°C @ 160 mmHg).

Protocol B: Standardized NMR Characterization

Rationale: Pyridine derivatives are sensitive to concentration and pH in NMR solvents.

  • Solvent: Use CDCl

    
     neutralized with basic alumina or silver foil to prevent protonation of the pyridine nitrogen, which shifts peaks downfield.
    
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1):

      
       1.0 sec (ensure integration accuracy of aromatic protons).
      
    • Scans: 16 (minimum).

Application Workflows & Pathways

The following diagrams illustrate the synthesis logic and the downstream utility of 6-MMN in drug development.

Figure 1: Synthetic Workflow for this compound

SynthesisWorkflow Start 6-Methylnicotinic Acid (Precursor) Intermediate Protonated Intermediate Start->Intermediate Fischer Esterification Reagents MeOH + H2SO4 (Reflux, 6-8h) Reagents->Intermediate Workup Neutralization (NaHCO3) & Extraction Intermediate->Workup Concentration Product Methyl this compound (Target) Workup->Product Isolation

Caption: Step-by-step Fischer esterification workflow for generating Methyl this compound from its acid precursor.

Figure 2: Downstream Applications (Medicinal Chemistry)

Applications Base Methyl this compound (Scaffold) Path1 Reduction & Cyclization Base->Path1 Path2 Claisen Condensation Base->Path2 Path3 Hydrolysis & Coupling Base->Path3 Prod1 6-Methylnicotine (Nicotine Analog) Path1->Prod1 Target: CNS Receptors Prod2 Etoricoxib Intermediate (COX-2 Inhibitor) Path2->Prod2 Target: Inflammation Prod3 Amide Ligands (Coordination Chem) Path3->Prod3 Target: Catalysis

Caption: Divergent synthetic pathways utilizing Methyl this compound as a core building block for bioactive molecules.

References
  • National Institutes of Health (NIH) PubChem. (2025). Methyl this compound | C8H9NO2 | CID 231548.[8] Retrieved from [Link]

Sources

Comparative Efficacy of 6-Methylnicotinate and Pyridine Derivatives in CNS Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

Pyridine and dihydropyridine scaffolds are foundational to neuropharmacology, comprising approximately 14% of1[1]. However, minor structural modifications—such as the addition of a methyl group or an ester linkage—drastically alter their central nervous system (CNS) targets. This guide objectively compares 6-Methylnicotinate (a targeted enzyme inhibitor) with other prominent pyridine derivatives like Nicotinamide , Trigonelline , and 6-Methylnicotinamide , providing researchers with actionable experimental workflows and comparative data.

The Causality of Structural Modification
  • This compound (Methyl 6-methylpyridine-3-carboxylate): The methylation at the 6-position and esterification of the carboxyl group shifts the molecule's affinity away from NAD+ biosynthesis. Instead, it acts as a potent2[2]. By blocking these enzymes, it prevents the degradation of D-serine, a critical co-agonist at the NMDA receptor, making it highly valuable in schizophrenia and depression models where NMDA hypofunction is a primary pathology[3].

  • Nicotinamide (NAM) & Trigonelline (N-methylnicotinate): These derivatives primarily feed into the NAD+ salvage pathway or act on specific receptors to promote mitochondrial biogenesis and SIRT1 activation. They are predominantly utilized in neurodegenerative models (e.g., Alzheimer's disease) to buffer against 4[4].

  • 6-Methylnicotinamide: Unlike its ester counterpart, this endogenous metabolite serves as a biomarker for S-adenosylmethionine (SAM)-dependent degradation dysfunction. Sudden acute elevations of 6-methylnicotinamide 4 during intracerebral hemorrhage (ICH)[4].

Pathway M6N This compound DAAO DAAO / DDO Inhibition M6N->DAAO DSerine ↑ D-Serine Levels DAAO->DSerine NMDA NMDA Receptor Activation (Schizophrenia Models) DSerine->NMDA NAM Nicotinamide / Trigonelline NAD NAD+ Biosynthesis NAM->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Neuro Neuroprotection (Neurodegeneration) SIRT1->Neuro M6NAM 6-Methylnicotinamide ICH Exacerbates ICH Damage M6NAM->ICH

Fig 1. Divergent CNS signaling pathways of this compound vs. other pyridine derivatives.

Quantitative Data & Pharmacological Profiling

To select the appropriate pyridine derivative for your CNS research, consider the target engagement and primary experimental outcomes summarized below.

CompoundCAS NumberPrimary CNS TargetPrimary ApplicationKey Experimental Outcome
This compound 5470-70-2DAAO / DDO EnzymesSchizophrenia, Depression↑ D-Serine, Enhanced NMDA transmission[2][3]
Nicotinamide 98-92-0NAD+ Salvage / SIRT1Alzheimer's Disease↓ Cognitive deterioration, ↑ Oxidative metabolism[4]
Trigonelline 535-83-1NPY1 Receptors / UnknownMemory ImprovementEnhanced spatial memory, Neuroprotection
6-Methylnicotinamide 6968-44-1Endogenous MetaboliteStroke / ICH Models↑ Neurological damage (Biomarker of SAM dysfunction)[4]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary causality checks to verify target engagement before advancing to complex in vivo models.

Protocol A: In Vitro DAAO Inhibition Assay (Targeting this compound)

Objective: Validate the specific 3 on D-amino acid oxidase prior to neuronal testing[3]. Causality Check: DAAO produces hydrogen peroxide (


) as a byproduct of D-amino acid oxidation. By coupling this reaction with Amplex Red and horseradish peroxidase (HRP), we can directly quantify enzyme activity through fluorescence. A decrease in fluorescence directly correlates with successful DAAO inhibition.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a working solution of 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human DAAO enzyme to a final concentration of 0.5 µg/mL.

  • Compound Incubation: In a 96-well black microplate, add 10 µL of this compound (serially diluted from 100 µM to 1 nM) to 40 µL of the DAAO enzyme solution.

    • Self-Validation Checkpoint: Include Sodium Benzoate (a known DAAO inhibitor) as a positive control, and a vehicle (DMSO < 1%) as a negative control.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a detection mix containing 10 mM D-proline (substrate), 50 µM Amplex Red, and 0.2 U/mL HRP.

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the

    
     based on the initial velocity of the linear phase of the reaction.
    
Protocol B: Glutamate Excitotoxicity & Neuroprotection Assay

Objective: Compare the downstream neuroprotective effects of pyridine derivatives (e.g., Nicotinamide vs. This compound) in a primary cortical neuron model. Causality Check: While this compound modulates NMDA receptors, over-activation can lead to excitotoxicity. This assay determines the therapeutic window where NMDA modulation is beneficial without triggering calcium-induced apoptosis.

Step-by-Step Workflow:

  • Primary Culture: Isolate and culture primary rat cortical neurons in Neurobasal medium supplemented with B27. Mature for 10-14 days in vitro (DIV).

  • Pre-treatment: Treat neurons with the selected pyridine derivative (e.g., 10 µM Nicotinamide or this compound) for 24 hours.

    • Self-Validation Checkpoint: Use Memantine (an NMDA receptor antagonist) as a positive control for neuroprotection against glutamate toxicity.

  • Glutamate Challenge: Expose the cultures to 20 µM glutamate for 24 hours to induce excitotoxicity.

  • Viability Readout (MTT Assay): Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize the formazan crystals in DMSO and measure absorbance at 570 nm. Calculate percentage survival relative to the untreated, non-challenged control.

Workflow Prep 1. Compound Prep (this compound) DAAO 2. DAAO Enzyme Incubation Prep->DAAO Fluor 3. Fluorometric Detection (Amplex Red) DAAO->Fluor IC50 4. IC50 Target Validation Fluor->IC50 Neuron 5. Primary Neuron Culture IC50->Neuron  Proceed if active Glut 6. Glutamate Challenge Neuron->Glut MTT 7. MTT Viability Readout Glut->MTT

Fig 2. Self-validating experimental workflow for DAAO inhibition and neuroprotection screening.

Expert Insights: Selecting the Right Pyridine Scaffold

As an application scientist, the choice of pyridine derivative must be dictated by the specific neuropathology being modeled:

  • If your research focuses on synaptic plasticity and neurotransmitter balance (e.g., reversing the cognitive deficits of schizophrenia), This compound is the superior choice. Its ability to selectively inhibit DAAO/DDO directly elevates the endogenous neuromodulator D-serine, providing a targeted approach to NMDA receptor hypofunction[2][3].

  • If your research focuses on cellular resilience and longevity (e.g., Alzheimer's or Parkinson's disease), Nicotinamide or Trigonelline should be prioritized. Their mechanism bypasses specific neurotransmitter receptors and directly fortifies the cell's metabolic machinery via NAD+ replenishment and SIRT1-mediated epigenetic regulation[4].

  • Avoid using 6-Methylnicotinamide as a therapeutic agent in stroke models, as empirical data shows it exacerbates neurological damage, serving instead as an excellent negative control or biomarker for metabolic distress[4].

References

  • Source: nbinno.
  • Title: Synthesis of Methyl this compound (B8608588)
  • Title: nicotinamide | MedChemExpress (MCE)
  • Source: who.
  • Source: nih.

Sources

Comparative Guide: Catalytic Synthesis of Methyl 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of catalytic routes for the synthesis of Methyl 6-methylnicotinate (CAS: 5470-70-2), a critical intermediate in the synthesis of COX-2 inhibitors like Etoricoxib.

Executive Summary

Methyl this compound is structurally defined by a pyridine ring substituted with a methyl group at the C6 position and a methyl ester at C3.[1] Its synthesis is complicated by the electron-deficient nature of the pyridine ring, which can hinder electrophilic activation, and the potential for side reactions such as N-oxide formation or over-oxidation during precursor synthesis.

This guide evaluates three distinct catalytic methodologies:

  • Homogeneous Acid Catalysis (Fischer Esterification): The laboratory benchmark.[2]

  • Transition Metal Catalysis (Pd-Carbonylation): The precision route for halogenated precursors.

  • Oxidative Catalysis (Vanadate-Mediated): The industrial bulk route from alkylpyridines.

Part 1: Comparative Analysis of Catalytic Routes

The choice of catalyst dictates the starting material, impurity profile, and scalability.

FeatureRoute A: Homogeneous Acid Route B: Pd-Carbonylation Route C: Oxidative (Vanadate)
Primary Catalyst Sulfuric Acid (

)
Palladium(II) Acetate / LigandAmmonium Vanadate (

)
Starting Material 6-Methylnicotinic Acid2-Methyl-5-bromo/iodopyridine2-Methyl-5-ethylpyridine (MEP)
Reaction Type Fischer EsterificationAminocarbonylation / AlkoxycarbonylationOxidative Degradation + Esterification
Yield 75 - 85%85 - 95%~70% (Overall)
Atom Economy Moderate (Water byproduct)High (Direct CO insertion)Low (Loss of carbon/oxidative waste)
Key Impurity Unreacted Acid, Trace N-methyl saltsResidual Pd, Phosphine oxidesDinicotinic acid, Nitrate salts
Scalability High (Simple reactors)Moderate (High pressure CO)Very High (Bulk commodity feedstock)

Part 2: Detailed Experimental Protocols

Route A: Homogeneous Acid Catalysis (The Benchmark)

Context: This is the standard method for converting 6-methylnicotinic acid. While robust, it is equilibrium-limited. Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by methanol.

Protocol:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Charge the flask with 6-methylnicotinic acid (40.0 g, 290 mmol) and anhydrous Methanol (750 mL) . Stir until suspended.

  • Catalyst Addition: Carefully add Concentrated Sulfuric Acid (40 mL) dropwise via an addition funnel over 20 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 17 hours . Monitor via TLC (EtOAc/Hexane 1:1) or HPLC until starting material is <2%.

  • Workup:

    • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

    • Neutralize the oily residue to pH 7 using ice-cold saturated NaHCO3 solution.[3][4]

    • Extract with Ethyl Acetate (3 x 500 mL) .[3][4][5]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[4]
      
  • Purification: If necessary, recrystallize from hexane/ethyl acetate.

    • Expected Yield: ~33 g (75%) as an off-white solid.[4][5]

Route B: Palladium-Catalyzed Carbonylation (The Precision Route)

Context: Ideal when starting from halogenated pyridines (e.g., 2-methyl-5-bromopyridine). This route avoids the harsh oxidation steps of the industrial route and builds the ester functionality directly. Catalytic System: Pd(OAc)2 with a phosphine ligand (e.g.,


 or Xantphos) and a base (

).

Protocol:

  • Setup: Use a stainless steel autoclave or a heavy-walled pressure glass vessel.

  • Charging: Under nitrogen atmosphere, add:

    • 2-Methyl-5-bromopyridine (10 mmol)

    • Pd(OAc)2 (2 mol%)

    • Triphenylphosphine (

      
      ) (4 mol%) 
      
    • Triethylamine (

      
      ) (1.5 equiv) 
      
    • Methanol (20 mL)

  • Pressurization: Purge the vessel with Carbon Monoxide (CO) three times, then pressurize to 5 bar (approx. 70 psi) . Caution: CO is highly toxic. Work in a well-ventilated hood with CO detectors.

  • Reaction: Heat to 100°C and stir for 16–24 hours .

  • Workup:

    • Cool to room temperature and carefully vent the CO.

    • Filter the mixture through a pad of Celite to remove Pd black.

    • Concentrate the filtrate.

    • Dissolve residue in DCM, wash with water, dry, and concentrate.

  • Purification: Flash column chromatography (Silica gel, EtOAc/Petroleum Ether).

    • Expected Yield: >90%.

Route C: Oxidative Catalysis (The Industrial Workhorse)

Context: This route converts 2-methyl-5-ethylpyridine (MEP), a cheap petrochemical derivative, directly into the acid precursor using Ammonium Vanadate, followed by esterification. Catalyst: Ammonium Vanadate (


) acts as the oxidation catalyst with Nitric Acid.[6]

Protocol (Step 1: Oxidation):

  • Setup: High-pressure reactor or temperature-controlled flask with distillation head.

  • Reaction:

    • Mix Sulfuric Acid and Ammonium Vanadate (cat.[2][3] 0.5%) .[4][7][8][9][10][11]

    • Add MEP slowly while keeping temperature <20°C.

    • Heat to 160°C .

    • Slowly add 60% Nitric Acid over 6-12 hours, continuously distilling off water/dilute acid to maintain concentration.

  • Isolation: The resulting 6-methylnicotinic acid is often esterified in situ or isolated as a sulfate salt before proceeding to the methanol reflux step described in Route A.

Part 3: Visualization of Pathways

The following diagram illustrates the convergence of these three routes and the mechanistic cycle of the Palladium-catalyzed option.

G cluster_0 Route C: Oxidative cluster_1 Route B: Carbonylation cluster_2 Route A: Fischer MEP 2-Methyl-5-ethylpyridine Vanadate Cat: NH4VO3 / HNO3 160°C MEP->Vanadate AcidPre 6-Methylnicotinic Acid Vanadate->AcidPre Oxidation HaloPy 2-Methyl-5-bromopyridine PdCat Cat: Pd(OAc)2 / CO MeOH, 100°C HaloPy->PdCat Product Methyl this compound (Target Ester) PdCat->Product Carbonylation H2SO4 Cat: H2SO4 MeOH, Reflux AcidPre->H2SO4 H2SO4->Product Esterification

Caption: Convergence of oxidative, acid-catalyzed, and transition-metal catalyzed routes to Methyl this compound.

Palladium Catalytic Cycle (Mechanism)[7][12][13]

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NuAttack Nu Attack (MeOH) (Ar-CO-Pd-OMe) + HBr COInsert->NuAttack + MeOH / - HBr RedElim Reductive Elimination Product Release NuAttack->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle for the Pd-catalyzed alkoxycarbonylation of 2-methyl-5-bromopyridine.

References

  • Google Patents.Process for the production of 6-methylnicotinic acid ester (US4579953A).
  • MDPI. PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Molecules 2019. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Carbonylation of Amines with Mo(CO)6. [Link]

Sources

A Comparative Guide to the Efficacy of D-Amino Acid Oxidase Inhibitors: Evaluating Scaffolds Derived from 6-Methylnicotinate and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of D-amino acid oxidase (DAAO) inhibitors, a promising therapeutic class for neurological disorders linked to N-methyl-D-aspartate (NMDA) receptor hypofunction. We will explore the foundational science behind DAAO inhibition, compare the efficacy of various inhibitor classes, and provide detailed experimental protocols for their evaluation. A key focus will be to clarify the role of chemical building blocks like Methyl 6-methylnicotinate in the synthesis of these advanced therapeutic agents.

The Scientific Rationale for D-Amino Acid Oxidase (DAAO) Inhibition

The Critical Role of DAAO and D-Serine in the Central Nervous System

D-amino acid oxidase (DAAO) is a flavin-dependent enzyme that catalyzes the oxidative deamination of D-amino acids.[1][2] In the mammalian central nervous system (CNS), one of its most critical substrates is D-serine, a potent and essential co-agonist for the NMDA receptor.[3][4] DAAO is primarily localized in peroxisomes within specific brain regions, notably the cerebellum and brain stem in rats, with broader distribution including the prefrontal cortex and hippocampus in humans.[1][5] By degrading D-serine, DAAO plays a pivotal role in modulating glutamatergic neurotransmission.[6]

The NMDA Receptor Hypofunction Hypothesis

The NMDA receptor is a cornerstone of synaptic plasticity, learning, and memory.[7] A compelling body of evidence supports the NMDA receptor hypofunction hypothesis, which posits that reduced NMDA receptor activity is a core pathophysiological feature of schizophrenia.[8][9] This deficit is thought to underlie the cognitive impairments as well as the positive and negative symptoms associated with the disorder.[3][10] Administration of NMDA receptor antagonists like phencyclidine (PCP) and ketamine can replicate schizophrenia-like symptoms in healthy individuals, further strengthening this hypothesis.[8][11]

Therapeutic Strategy: Elevating D-Serine to Enhance NMDA Receptor Function

Given that both the primary agonist (glutamate) and a co-agonist (D-serine or glycine) must bind to the NMDA receptor for its activation, enhancing co-agonist availability presents a compelling therapeutic strategy.[9] Direct administration of D-serine has shown mixed clinical outcomes and often requires high doses. A more elegant and potentially effective approach is to inhibit the primary enzyme responsible for D-serine degradation: DAAO. By inhibiting DAAO, the endogenous levels of D-serine in the synapse are expected to rise, leading to increased occupancy of the NMDA receptor's co-agonist site and a normalization of its function.[8][12] This strategy has driven significant research into the discovery and development of potent and selective DAAO inhibitors.[13]

Methyl this compound: A Versatile Scaffold in CNS Drug Discovery

It is critical to clarify that while the topic is the "Efficacy of this compound," this compound itself is not a direct DAAO inhibitor. Rather, Methyl this compound is a pivotal chemical intermediate—a pyridine-based building block—used in the synthesis of more complex active pharmaceutical ingredients (APIs).[14][15] Its chemical structure serves as a versatile starting point or "scaffold" for medicinal chemists to build upon to create novel compounds targeting CNS disorders, including potent DAAO inhibitors.[16] The journey from a simple building block like Methyl this compound to a clinical candidate involves extensive structure-activity relationship (SAR) studies, which systematically modify the initial scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A Comparative Analysis of DAAO Inhibitors

The development of DAAO inhibitors has evolved significantly, moving from simple, low-potency compounds to highly potent and selective molecules with clinical potential.[10][13]

The Evolution of Inhibitor Scaffolds
  • First Generation (Carboxylic Acids): The earliest inhibitors were simple carboxylic acids, such as benzoic acid and 5-methylpyrazole-3-carboxylic acid (ASO57278).[1] While foundational, these compounds generally exhibit modest potency. Sodium benzoate, a low-potency DAAO inhibitor, has been studied clinically but requires high doses to achieve sufficient enzyme occupancy.[8]

  • Second Generation (Planar & Heterocyclic Compounds): Subsequent research led to the discovery of more potent inhibitors based on small, planar heterocyclic scaffolds.[10][13] Compounds like 3-hydroxyquinolin-2-(1H)-one demonstrated significantly improved potency, with IC50 values in the low nanomolar range.

  • Third Generation (Extended & Brain-Penetrant Compounds): The most recent advances have focused on developing inhibitors with optimized drug-like properties, including high potency, selectivity, metabolic stability, and the ability to cross the blood-brain barrier.[10][17] This effort culminated in the discovery of compounds like luvadaxistat (TAK-831) , an orally available and brain-penetrant DAAO inhibitor that has advanced into clinical development.

Quantitative Comparison of DAAO Inhibitor Potency

The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The table below compares the in vitro IC₅₀ values of several representative DAAO inhibitors against the human enzyme (hDAAO).

Compound Scaffold Class Reported IC₅₀ (hDAAO) Reference
Benzoic AcidSimple Carboxylic AcidMicromolar (µM) range[7]
AS057278Pyrazole Carboxylic Acid0.9 µM (900 nM)[1]
3-Hydroxyquinolin-2-(1H)-oneHeterocyclic4 nM
Luvadaxistat (TAK-831)Advanced HeterocyclicPotent (low nM range)
Compound 2 (from Duplantier et al.)Thiazolidinedione derivative145 nM[18]

This table is a summary for comparative purposes. Specific IC₅₀ values can vary based on assay conditions.

Methodologies for Evaluating DAAO Inhibitor Efficacy

Rigorous and reproducible experimental protocols are essential for characterizing and comparing novel DAAO inhibitors.

Protocol 1: In Vitro DAAO Inhibition Assay (Fluorometric)

This protocol describes a common and reliable method for determining an inhibitor's IC₅₀ value by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.[9]

Causality: The DAAO enzyme oxidizes D-amino acids, producing an imino acid, ammonia, and H₂O₂.[2][19] By quantifying the rate of H₂O₂ production, we can directly measure the enzyme's activity. The inhibition of this activity is therefore directly proportional to the inhibitor's potency.

Materials:

  • Recombinant human DAAO (hDAAO) enzyme

  • D-serine (substrate)

  • Test inhibitor compounds (e.g., derived from a Methyl this compound scaffold)

  • Amplex™ Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: Prepare stock solutions of the DAAO enzyme, D-serine, and test inhibitors in the assay buffer. Create a serial dilution of each inhibitor to test a range of concentrations.

  • Set up Reaction Mixture: In each well of the 96-well plate, add the assay buffer, HRP, and Amplex™ Red reagent.

  • Pre-incubation: Add a fixed amount of the DAAO enzyme to each well. Then, add the various concentrations of the inhibitor (and a vehicle control). Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature. This step ensures the inhibitor has time to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the D-serine substrate to all wells.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence kinetically over 30 minutes. The excitation/emission wavelengths for the Amplex™ Red product (resorufin) are approximately 535/587 nm.[9]

  • Data Analysis (Self-Validating System):

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.

    • Normalize the data by setting the rate of the vehicle-only control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[9]

Protocol 2: In Vivo Efficacy Evaluation Workflow

After identifying a potent in vitro inhibitor, its efficacy must be validated in living systems. This workflow outlines the key steps.

Causality: A successful DAAO inhibitor must not only be potent but also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, excretion) to reach its target in the brain and exert a physiological effect. This workflow validates both target engagement (increased D-serine) and functional outcome (behavioral improvement).

Step-by-Step Procedure:

  • Pharmacokinetic (PK) Profiling: Administer the test compound to rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage, intraperitoneal injection). Collect blood and brain tissue samples at various time points to determine the compound's bioavailability, half-life, and brain-to-plasma ratio.

  • Pharmacodynamic (PD) Assessment:

    • Administer a behaviorally effective dose of the inhibitor.

    • At the time of expected peak concentration (determined from PK studies), collect plasma and brain tissue (especially cerebellum, which has high DAAO activity).

    • Measure D-serine levels using techniques like HPLC or LC-MS/MS to confirm that the inhibitor successfully increased the concentration of the DAAO substrate.[20]

  • Behavioral Models:

    • Evaluate the compound in established animal models relevant to schizophrenia.[11]

    • Cognitive Deficits: Use tasks like the Novel Object Recognition (NOR) test or the Attentional Set-Shifting Task (ASST) to assess improvements in learning and memory.[8]

    • Positive Symptoms: Models such as amphetamine-induced hyperlocomotion can be used, although the efficacy of DAAO inhibitors in these models has been inconsistent.[1]

    • Negative Symptoms: Social interaction tests can be used to model social withdrawal.[8]

  • Data Analysis: Correlate the pharmacokinetic profile with the pharmacodynamic effect (D-serine elevation) and the behavioral outcomes to establish a clear dose-response relationship and validate the mechanism of action.

Visualizing Key Pathways and Processes

DAAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx (Synaptic Plasticity) NMDA_R->Ca_Influx Activation DAAO_Inhibitor DAAO Inhibitor DAAO DAAO Enzyme DAAO_Inhibitor->DAAO Inhibits D_Serine D-Serine (Co-agonist) D_Serine->NMDA_R Binds D_Serine->DAAO Degradation

DAAO_Inhibitor_Workflow start Identify Target (DAAO) screening Compound Library Screening (e.g., from Methyl this compound derivatives) start->screening hit_id Hit Identification screening->hit_id in_vitro In Vitro DAAO Assay (Determine IC₅₀) hit_id->in_vitro Potent Hits sar Lead Optimization (SAR) in_vitro->sar sar->in_vitro Iterate in_vivo In Vivo Studies (PK/PD & Behavior) sar->in_vivo Optimized Lead clinical Clinical Candidate in_vivo->clinical

Conclusion and Future Directions

The inhibition of D-amino acid oxidase stands as a validated and highly promising strategy for the treatment of schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.[10][21] While simple chemical scaffolds like Methyl this compound are not active inhibitors themselves, they are indispensable starting materials for the synthesis of potent and selective next-generation therapeutics like luvadaxistat.[17][15] The comparative data clearly show a significant evolution in inhibitor potency, from the micromolar range of early compounds to the low nanomolar efficacy of modern clinical candidates.

Future research must continue to focus on optimizing the pharmacokinetic and pharmacodynamic profiles of these inhibitors to ensure robust target engagement in the human brain. Furthermore, exploring the efficacy of DAAO inhibitors in other conditions where NMDA receptor dysfunction is implicated, such as Alzheimer's disease and chronic pain, represents an exciting frontier for this class of molecules.[7][12] The rigorous application of the standardized protocols detailed in this guide will be crucial for the continued evaluation and advancement of new chemical entities targeting DAAO.

References

  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., & Tsukamoto, T. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current medicinal chemistry, 17(16), 1575–1583. [Link]

  • Wikipedia. (n.d.). D-amino acid oxidase. Retrieved from [Link]

  • Bajaj, A., & Tsukamoto, T. (2025). Evolution of D-amino acid oxidase inhibitors: From concept to clinic. In Targeting Enzymes in the Brain (Vol. 102, pp. 301-345). Academic Press Inc. [Link]

  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., & Tsukamoto, T. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed. [Link]

  • Weiser, M. R., et al. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. International Journal of Neuropsychopharmacology. [Link]

  • Vámosi, M., et al. (2018). Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies. Expert Opinion on Drug Discovery, 13(11), 1047-1061. [Link]

  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]

  • DAAIR center. (n.d.). D-Amino acid oxidase. Retrieved from [Link]

  • Vámosi, M., et al. (2018). Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies. PubMed. [Link]

  • Request PDF. (2025). Recent Advances in the Discovery of D-Amino Acid Oxidase Inhibitors and Their Therapeutic Utility in Schizophrenia. [Link]

  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PMC - NIH. [Link]

  • Tishkov, V. I. (2014). D-Amino acid oxidase: Physiological role and applications. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 8(3), 195-207. [Link]

  • Sacchi, S., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed. [Link]

  • Johns Hopkins University. (2011). Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia. [Link]

  • The Open Medicinal Chemistry Journal. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. [Link]

  • Duplantier, A. J., et al. (2014). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Bioscience Reports, 34(4), e00133. [Link]

  • ChemRxiv. (n.d.). Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform. [Link]

  • Urai, Y., et al. (2013). Identification of Novel D-amino Acid Oxidase Inhibitors by in Silico Screening and Their Functional Characterization in Vitro. PubMed. [Link]

  • Wang, C., et al. (2020). Synthesis and preliminary evaluation of 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one, a 11C-labeled D-amino acid oxidase (DAAO) inhibitor for PET imaging. Molecules, 25(18), 4252. [Link]

  • Request PDF. (n.d.). Discovery of D-amino acid oxidase inhibitors based on virtual screening against the lid-open enzyme conformation. [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(2), 399. [Link]

  • Urai, Y., et al. (2013). Identification of Novel d-Amino Acid Oxidase Inhibitors by in Silico Screening and Their Functional Characterization in Vitro. Journal of Medicinal Chemistry, 56(5), 2234-2246. [Link]

  • ResearchGate. (n.d.). Comparison of different assays of DAAO activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Alt, A., et al. (2014). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. [Link]

  • bioRxiv.org. (2025). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. [Link]

  • Weiser, M. R., et al. (2025). Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat. PMC. [Link]

  • Chemsrc. (2025). Methyl this compound CAS#:5470-70-2. [Link]

  • RayBiotech. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Department of Chemistry & Biochemistry, University of Maryland. (n.d.). D-Amino acid oxidase inhibitors as pharmaco-enhancers of D-serine. Retrieved from [Link]

Sources

6-Methylnicotinate as a Precursor for 6-Methylnicotine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 6-methylnicotine, focusing on the comparative advantages of using 6-Methylnicotinate as the primary precursor versus alternative direct functionalization routes.

Executive Summary

6-Methylnicotine (3-(1-methylpyrrolidin-2-yl)-6-methylpyridine) is a synthetic nicotine analogue exhibiting high affinity for nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] For researchers and drug developers, the choice of synthetic route is critical.[4]

While direct methylation of nicotine (Route B) appears chemically simpler, it suffers from poor regioselectivity and difficult purification. The This compound route (Route A) , though a multi-step process, is the industry "Gold Standard" because it guarantees regiochemical integrity, high enantiomeric purity (if chiral resolution is applied), and scalability.

PART 1: The "Ester Route" (Via this compound)

Status: Preferred Industrial Method Primary Precursor: Methyl this compound Mechanism: Claisen Condensation


 Decarboxylative Cyclization 

Reduction

Methylation.
The Logic

This route builds the pyrrolidine ring de novo onto the pre-functionalized pyridine ring. By starting with the methyl group already at the 6-position (using this compound), the difficult problem of selectively methylating the pyridine ring is entirely avoided.

Experimental Protocol

Reagents:

  • Methyl this compound (1.0 eq)

  • 
    -Butyrolactone (1.2 eq)[1]
    
  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]

  • Concentrated HCl / 1,4-Dioxane[5]

  • Ammonia source (e.g., NH

    
     gas or Ammonium salt)
    
  • Sodium Borohydride (NaBH

    
    )
    
  • Paraformaldehyde / Formic Acid

Step 1: Claisen Condensation (Formation of Acyl Lactone)

The enolate of


-butyrolactone attacks the ester of this compound.
  • Dissolve

    
    -butyrolactone  (9.3 mmol) in anhydrous DMF or THF under inert atmosphere (
    
    
    
    ).
  • Cool to 0°C and add NaH (9.9 mmol) portion-wise. Stir for 30 min to generate the enolate.

  • Add Methyl this compound (6.6 mmol) slowly.

  • Allow to warm to room temperature and stir for 5 hours.

  • Checkpoint: TLC should show consumption of the ester.

  • Product:

    
    -(6-methylnicotinoyl)-
    
    
    
    -butyrolactone (Compound I).
Step 2: Acid Hydrolysis, Decarboxylation & Cyclization (The Myosmine Intermediate)

This step opens the lactone ring, removes the carbonyl carbon via decarboxylation, and cyclizes the chain with nitrogen to form the imine ring.

  • Add Conc. HCl (20 mL) and 1,4-Dioxane (20 mL) to Compound I.[4][5]

  • Reflux at 95-100°C for 5-6 hours. Note: This converts the lactone to a 3-chloropropyl ketone intermediate.

  • Cyclization: The mixture is treated with an ammonia source (e.g., aqueous ammonia or during the neutralization phase) to effect ring closure.

  • Adjust pH to ~9-10 using NaOH. Extract with DCM/Chloroform.

  • Product: 6-Methylmyosmine (2-methyl-5-(4,5-dihydro-3H-pyrrol-2-yl)pyridine).

Step 3: Reduction to Secondary Amine
  • Dissolve the crude 6-Methylmyosmine in Methanol.

  • Cool to -10°C. Add NaBH

    
      (excess) portion-wise.
    
  • Stir for 2 hours. The imine double bond is reduced to the amine.

  • Product: 6-Methylnornicotine (2-methyl-5-(pyrrolidin-2-yl)pyridine).

Step 4: Eschweiler-Clarke Methylation
  • Dissolve 6-Methylnornicotine in Methanol/Water.

  • Add Paraformaldehyde and Formic Acid .

  • Reflux at 50-70°C for 7 hours.

  • Workup: Basify to pH 11, extract with Ethyl Acetate, dry, and distill.

  • Final Product: Racemic 6-Methylnicotine (>98% purity).

PART 2: Alternative Routes (Direct Functionalization)

Status: Historical / Low Selectivity Primary Precursor: Nicotine

Homolytic Methylation (The "Radical" Route)

This method attempts to attach a methyl group directly to the pyridine ring of nicotine using radical chemistry.

  • Protocol: Nicotine +

    
    -Butyl Hydroperoxide + 
    
    
    
    (Fenton's reagent) in
    
    
    .
  • Outcome: The methyl radical is highly reactive but poorly selective. It attacks the pyridine ring at positions 2, 4, and 6.

  • Result: A difficult-to-separate mixture of 2-methylnicotine, 4-methylnicotine, and 6-methylnicotine.

  • Yield: Low for the specific 6-isomer (<20% isolated yield).

Organometallic Alkylation (Lithiation)
  • Protocol: Nicotine + Methyllithium (MeLi).

  • Mechanism: Nucleophilic attack on the pyridine ring followed by oxidation.

  • Outcome: Predominantly yields 2-methylnicotine due to the directing effect of the pyrrolidine nitrogen. Significant racemization of the chiral center occurs.

PART 3: Comparative Analysis

The following table summarizes the key performance metrics for the this compound route vs. Direct Methylation.

FeatureRoute A: From this compoundRoute B: Radical Methylation of Nicotine
Regioselectivity Perfect (100%) - Methyl group is pre-installed.Poor - Mixture of 2-, 4-, and 6-isomers.
Purity Profile High (>98% after distillation).Low (requires extensive chromatography).
Yield (Overall) Moderate (~40-60%).Low (<20% for specific isomer).
Atom Economy Lower (multi-step, use of protecting groups/leaving groups).Higher (direct addition), but offset by waste isomers.
Scalability High - Suitable for kg/ton scale production.Low - Separation of isomers is the bottleneck.
Regulatory Precursors are standard chemicals (non-tobacco derived).Uses Nicotine (often tobacco-derived), complicating "synthetic" claims.

PART 4: Visualization of Pathways

Synthesis via this compound (Route A)

G Start Methyl this compound + gamma-Butyrolactone Step1 Claisen Condensation (NaH, DMF) Start->Step1 Inter1 Compound I (Acyl Lactone) Step1->Inter1 Yield ~85% Step2 Acid Hydrolysis & Cyclization (HCl, NH3) Inter1->Step2 Inter2 6-Methylmyosmine (Imine) Step2->Inter2 -CO2, Ring Closure Step3 Reduction (NaBH4) Inter2->Step3 Inter3 6-Methylnornicotine (Secondary Amine) Step3->Inter3 Imine Reduction Step4 N-Methylation (HCHO, HCOOH) Inter3->Step4 Final 6-Methylnicotine (Target) Step4->Final >98% Purity

Caption: Step-wise synthesis of 6-methylnicotine from this compound ensuring regiochemical purity.

Comparison with Direct Methylation (Route B)

G Nicotine Nicotine (Starting Material) Reagents Radical Methylation (t-BuOOH, FeSO4) Nicotine->Reagents Mixture Reaction Mixture Reagents->Mixture Iso2 2-Methylnicotine (Major Impurity) Mixture->Iso2 Non-selective Iso4 4-Methylnicotine (Impurity) Mixture->Iso4 Iso6 6-Methylnicotine (Target) Mixture->Iso6 Low Yield

Caption: Direct methylation of nicotine results in a mixture of isomers, complicating purification.[6]

References

  • BenchChem. (2025).[4][7] Synthesis Protocol for Racemic 6-Methylnicotine: An Application Note. Retrieved from

  • Haglid, F. (1967). Methylation of Nicotine with Methyllithium. Acta Chemica Scandinavica.
  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.[1] Retrieved from

  • Seeman, J. I., et al. (1983). Organometallic Methylation of Nicotine and Nicotine N-Oxide. Journal of Organic Chemistry.
  • ChemicalBook. (2025). 6-Methylnicotine Synthesis and Properties. Retrieved from

Sources

Safety Operating Guide

Chemical Profile & Mechanistic Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 6-Methylnicotinate

For researchers and drug development professionals, the safe handling and disposal of pyridine derivatives like this compound (and its associated acids/esters) requires more than just following a checklist—it demands a mechanistic understanding of the chemical's behavior. This guide synthesizes standard safety protocols with the physicochemical causality behind them, ensuring your laboratory operations are both compliant and scientifically sound.

This compound is a solid organic compound widely used as a pharmaceutical intermediate. While not highly toxic, its molecular structure—featuring a lipophilic ester/acid group attached to a pyridine ring—makes it highly interactive with biological membranes. Understanding these interactions is critical for establishing self-validating safety protocols.

Table 1: Hazard Profile and Causality

Hazard ClassificationGHS CodeMechanistic CausePreventative Protocol
Skin Irritation Category 2 (H315)The compound's lipophilic nature allows it to disrupt epidermal lipid bilayers, causing localized inflammatory responses.Don EN 374-compliant impervious nitrile gloves prior to handling.
Serious Eye Irritation Category 2 (H319)Direct interaction with corneal proteins and mucosal tissues leads to acute ocular irritation.Wear NIOSH/EN 166-approved tight-fitting safety goggles.
Respiratory Irritation STOT SE 3 (H335)Fine particulate inhalation bypasses upper respiratory cilia, directly irritating the mucosal membranes of the respiratory tract.Handle exclusively in a certified fume hood; strictly avoid dust aerosolization.

Accidental Release & Spill Management Workflow

When a spill occurs, the primary operational goal is to prevent the aerosolization of the powder. Because this compound is a Specific Target Organ Toxicant for single exposure (STOT SE 3), airborne dust presents the most immediate acute hazard to laboratory personnel[1].

Step-by-Step Spill Remediation Protocol:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity to prevent accidental inhalation of aerosolized particulates[2].

  • Ventilation Verification: Ensure local exhaust systems are operating at maximum capacity to capture any airborne dust before it spreads[3].

  • Dust Suppression (Critical Step): Do not dry sweep the powder. Dry sweeping creates a hazardous dust cloud. Instead, lightly moisten the spill with a compatible solvent or use a HEPA-filtered vacuum to bind the particles[3].

  • Physical Collection: Use non-sparking tools to shovel the bound material into a chemically resistant, sealable hazardous waste container[1].

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, absorbing the residual liquid with inert spill pads[4].

SpillWorkflow N1 Spill Detected (Isolate Area) N2 Ensure Ventilation & Don PPE (EN374/EN166) N1->N2 N3 Moisten Spill (Prevent Dust Formation) N2->N3 N4 Collect in Closed Container N3->N4 N5 Surface Decontamination (Soap & Water) N4->N5

Workflow for mitigating and managing this compound accidental spills.

Proper Disposal Procedures

Standard drain disposal is strictly prohibited. This compound must be processed through a licensed hazardous waste facility[5]. The scientifically validated method for destroying pyridine derivatives is high-temperature chemical incineration.

Step-by-Step Terminal Disposal Protocol:

  • Waste Segregation: Collect all this compound waste (including contaminated gloves and spill pads) in clearly labeled, sealable containers. Ensure it is kept away from strong oxidizing agents to prevent premature exothermic reactions[6].

  • Solvent Dissolution: Why not burn the powder directly? Solid powders can burn unevenly or be carried up the exhaust flue as unburned particulate matter. To ensure complete thermal oxidation, dissolve or mix the material with a highly combustible solvent (e.g., ethanol or acetone) to create a homogeneous liquid phase[1].

  • Facility Transfer: Hand over the prepared solution to a certified hazardous waste disposal contractor[5].

  • Incineration & Scrubbing: The contractor must atomize and burn the mixture in a chemical incinerator equipped with an afterburner. Because this compound contains nitrogen, its thermal decomposition generates hazardous nitrogen oxides (NOx) and carbon oxides (COx)[6]. Therefore, the incinerator must be paired with an alkaline flue gas scrubber to neutralize these acidic gases before environmental release[1].

DisposalPathway W Solid Waste This compound S Dissolve in Combustible Solvent W->S Homogenize I Chemical Incinerator (>850°C) S->I Atomize & Burn G Flue Gas Scrubber (Neutralize NOx) I->G Exhaust (NOx/COx) E Safe Environmental Release G->E Clean Air

Standardized incineration disposal pathway for this compound waste.

References

  • ChemicalBook. "Methyl this compound - Safety Data Sheet". 1

  • Thermo Fisher. "6-Methylnicotinic acid - SAFETY DATA SHEET". 4

  • ECHEMI. "Methyl this compound SDS, 5470-70-2 Safety Data Sheets". 2

  • Synquest Labs. "Methyl this compound - Safety Data Sheet". 6

  • TCI Chemicals. "SAFETY DATA SHEET - Methyl this compound". 5

  • Clearsynth. "MSDS REACH - 6-Methylnicotinic acid". 3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.